molecular formula C8H10N2 B1315361 (7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine CAS No. 502612-54-6

(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine

Cat. No.: B1315361
CAS No.: 502612-54-6
M. Wt: 134.18 g/mol
InChI Key: VUJXLKVRHHCKDR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(7S)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4,9H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJXLKVRHHCKDR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477572
Record name (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502612-54-6
Record name (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Asymmetric Synthesis of (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathway for (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine, a key chiral intermediate in the development of novel therapeutics. The synthesis is detailed through a logical, multi-step process, emphasizing the strategic chemical transformations and the critical asymmetric step that defines the final product's stereochemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Executive Summary: Strategic Overview of the Synthesis

The synthesis of this compound is a strategic process that hinges on the creation of a key ketone intermediate, followed by a highly stereoselective reductive amination. The overall pathway is designed for efficiency and control, ensuring high enantiomeric purity of the final product. The core strategy involves:

  • Construction of the Heterocyclic Core: Building the foundational 6,7-dihydro-5H-cyclopenta[b]pyridine ring system.

  • Regioselective Functionalization: Introducing a carbonyl group at the C-7 position to yield the pivotal ketone intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one.

  • Asymmetric Reductive Amination: The cornerstone of the synthesis, where the ketone is converted to the desired (S)-amine using a chiral boron-based reducing agent, establishing the critical stereocenter.

This guide will dissect each phase of this pathway, providing both the theoretical underpinnings and detailed experimental protocols.

Synthesis of the Key Ketone Intermediate

The successful synthesis of the target amine is critically dependent on the efficient preparation of its direct precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one. This is achieved through a robust two-step sequence starting from readily available materials.

Pathway Overview: From Picolinic Acid to Ketone

The synthesis commences with 2-picolinic acid, which undergoes cyclization to form the fused pyridine-cyclopentanone ring system.

Ketone Synthesis 2-Picolinic Acid 2-Picolinic Acid Intermediate_A Intermediate_A 2-Picolinic Acid->Intermediate_A 1. SOCl2 2. CH2N2 3. HCl 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one Intermediate_A->6,7-dihydro-5H-cyclopenta[b]pyridin-7-one PPA, 190°C

Caption: Synthesis of the key ketone intermediate.

Experimental Protocol: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one

Step 1: Preparation of 2-(2-chloroacetyl)pyridine hydrochloride

  • A solution of 2-picolinic acid (10.0 g, 81.2 mmol) in thionyl chloride (20 mL) is heated at reflux for 2 hours.

  • The reaction mixture is cooled and concentrated under reduced pressure.

  • The resulting residue is dissolved in benzene (50 mL) and treated with a solution of diazomethane in ether.

  • The mixture is then treated with hydrogen chloride gas.

  • The resulting solid is filtered and washed with ether to yield 2-(2-chloroacetyl)pyridine hydrochloride.

Causality and Insights: This sequence transforms the carboxylic acid into a diazoketone, which is then converted to a chloromethyl ketone. This functional group is primed for the subsequent intramolecular Friedel-Crafts type cyclization.

Step 2: Cyclization to 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one

  • The 2-(2-chloroacetyl)pyridine hydrochloride from the previous step is added to polyphosphoric acid (PPA) (100 g).

  • The mixture is heated to 190°C and maintained at this temperature for 4 hours.

  • The reaction mixture is cooled, and ice-water is added.

  • The solution is basified with a 50% aqueous sodium hydroxide solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one.

Causality and Insights: The strong acid catalyst (PPA) promotes an intramolecular electrophilic substitution on the pyridine ring, leading to the formation of the five-membered ring and yielding the desired tricyclic ketone.

The Core of the Synthesis: Asymmetric Reductive Amination

This step is the most critical in the entire sequence, as it establishes the chiral center with the desired (S)-configuration. The strategy employed is an asymmetric reductive amination of the ketone, using a chiral borane reagent to direct the stereochemical outcome.

Pathway Visualization

The ketone is first converted to an intermediate oxime, which is then reduced stereoselectively to the target amine.

Asymmetric Amination Ketone 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one Oxime 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one Oxime Ketone->Oxime NH2OH·HCl, Pyridine Amine This compound Oxime->Amine (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™)

Caption: Asymmetric synthesis of the target (S)-amine.

Experimental Protocol: Asymmetric Synthesis of this compound

Step 1: Formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one Oxime

  • A solution of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one (1.0 g, 7.5 mmol) in pyridine (10 mL) is treated with hydroxylamine hydrochloride (0.78 g, 11.2 mmol).

  • The mixture is stirred at room temperature for 16 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated to give the crude oxime, which is used in the next step without further purification.

Trustworthiness Note: The formation of the oxime is a standard and high-yielding reaction. The absence of purification at this stage is acceptable as the crude oxime is generally of sufficient purity for the subsequent reduction.

Step 2: Asymmetric Reduction to the (S)-Amine

  • A solution of the crude oxime from the previous step in anhydrous tetrahydrofuran (THF) (20 mL) is added to a solution of (-)-B-chlorodiisopinocampheylborane (DIP-Chloride™) in THF at -42°C.

  • The reaction mixture is stirred at -42°C for 3 hours.

  • The reaction is quenched by the addition of methanol, followed by aqueous sodium hydroxide.

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over sodium sulfate, filtered, and concentrated.

  • The crude amine is purified by chromatography to yield this compound.

Expertise & Mechanistic Insight: The choice of (-)-DIP-Chloride is pivotal. This chiral reducing agent forms a transient complex with the oxime. The steric bulk of the isopinocampheyl ligands blocks one face of the C=N double bond, forcing the hydride to be delivered to the opposite face. This directed delivery results in the preferential formation of the (S)-enantiomer. The low reaction temperature (-42°C) is crucial for maximizing the enantioselectivity of the reduction.

Data Summary

The following table summarizes the key reagents and expected outcomes for the synthesis.

StepStarting MaterialKey ReagentsProductExpected YieldPurity/ee
Ketone Synthesis 2-Picolinic Acid1. SOCl₂, CH₂N₂, HCl 2. Polyphosphoric Acid (PPA)6,7-dihydro-5H-cyclopenta[b]pyridin-7-oneModerate>95%
Oxime Formation 6,7-dihydro-5H-cyclopenta[b]pyridin-7-oneHydroxylamine hydrochloride, Pyridine6,7-dihydro-5H-cyclopenta[b]pyridin-7-one OximeHighCrude
Asymmetric Reduction 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one Oxime(-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™)This compoundGood>98% ee

Conclusion and Future Perspectives

The described synthetic pathway provides a reliable and stereocontrolled method for the production of this compound. The key to this synthesis is the highly effective asymmetric reductive amination of the corresponding 7-ketone using a chiral borane reagent.

For process optimization and scaling, future research could explore alternative asymmetric methods. Biocatalysis, utilizing a stereoselective transaminase, presents a promising green chemistry alternative that could potentially offer high enantioselectivity under milder reaction conditions. Further investigation into the direct catalytic asymmetric reductive amination of the ketone, bypassing the oxime formation, could also lead to a more atom-economical process. This guide provides a solid foundation for researchers to produce this valuable chiral intermediate and to explore further innovations in its synthesis.

References

The protocols and chemical principles described in this document are based on established and peer-reviewed chemical literature. The specific transformations and strategies are analogous to those found in patents and publications in the field of organic and medicinal chemistry. For further reading on related methodologies, please consult authoritative sources on asymmetric synthesis, heterocyclic chemistry, and catalytic reductions.

Spectroscopic Characterization of (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine is a chiral heterocyclic amine of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic core serves as a valuable scaffold for constructing novel therapeutic agents. A thorough understanding of its three-dimensional structure and electronic properties is paramount for rational drug design, and this begins with a comprehensive spectroscopic characterization. This guide provides an in-depth analysis of the methodologies used to elucidate and confirm the structure of this compound, reflecting the rigorous standards of modern pharmaceutical research. We will delve into the practical and theoretical aspects of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, explaining not just the "what" but the "why" behind the experimental choices.

Molecular Structure and Spectroscopic Overview

The structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system of analysis.

G cluster_structure Molecular Structure cluster_techniques Spectroscopic Techniques cluster_info Information Yield mol C₈H₁₀N₂ NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) mol->NMR Elucidates MS Mass Spectrometry (ESI, HRMS) mol->MS Confirms IR Infrared Spectroscopy (FTIR-ATR) mol->IR Identifies mol_name This compound mol_img NMR_info Proton/Carbon Skeleton Connectivity Stereochemistry NMR->NMR_info MS_info Molecular Weight Elemental Formula MS->MS_info IR_info Functional Groups (N-H, C-H, C=N) IR->IR_info

Caption: Interplay of spectroscopic methods for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural characterization for organic molecules. For a chiral compound like this compound, a suite of 1D and 2D NMR experiments is essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm their connectivity.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the amine in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for its versatility, while DMSO-d₆ is excellent for observing exchangeable protons like those on an amine group.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

  • ¹H NMR Acquisition:

    • Rationale: To identify the number of distinct proton environments, their integration (ratio), and their coupling patterns (J-coupling), which reveals adjacent protons.

    • Parameters: A standard pulse sequence (e.g., zg30) is used with a spectral width of approximately 12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Rationale: To determine the number of unique carbon atoms and their chemical environment (aliphatic, aromatic, etc.). A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

    • Parameters: A standard pulse sequence (e.g., zgpg30) with a spectral width of ~220 ppm. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • 2D NMR (COSY & HSQC):

    • Rationale: Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom, enabling definitive assignment of the carbon skeleton.

    • Execution: Utilize standard pulse programs available on the spectrometer software. These experiments are essential for connecting the proton and carbon data into a cohesive structural assignment.

Data Interpretation and Expected Spectra

Based on the known structure and data from analogous compounds, the following spectral features are anticipated.[1][2][3]

¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to show distinct regions for the aromatic pyridine protons and the aliphatic cyclopentane ring protons.

  • Pyridine Region (δ 7.0-8.5 ppm): Three signals corresponding to the protons on the pyridine ring. The proton at C2 will likely be a doublet, the one at C4 a doublet, and the one at C3 a doublet of doublets, reflecting their coupling to each other.

  • Aliphatic Region (δ 2.0-4.5 ppm):

    • H7 (CH-NH₂): A multiplet around δ 4.0-4.5 ppm. Its coupling to the adjacent CH₂ protons at C6 will create this pattern.

    • H5 (CH₂): Two distinct multiplets for the diastereotopic protons of the methylene group adjacent to the pyridine ring.

    • H6 (CH₂): Two distinct multiplets for the diastereotopic protons of the methylene group adjacent to the chiral center.

    • NH₂: A broad singlet that can appear over a wide range (δ 1.5-3.0 ppm). Its chemical shift and appearance are highly dependent on concentration and solvent.

¹³C NMR (101 MHz, CDCl₃): The proton-decoupled ¹³C spectrum should display eight distinct signals, corresponding to the eight carbon atoms in the molecule.

  • Aromatic Carbons (δ 120-160 ppm): Signals for the five carbons of the pyridine ring system.

  • Aliphatic Carbons (δ 20-60 ppm):

    • C7 (CH-NH₂): The chiral carbon, expected around δ 50-60 ppm.

    • C5 & C6 (CH₂): Two signals for the methylene carbons of the cyclopentane ring.

Table 1: Predicted NMR Assignments

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)¹H Multiplicity
2~8.4~148d
3~7.1~123dd
4~7.5~136d
4a-~158-
5~2.8-3.1 (2H)~30m
6~2.1-2.4 (2H)~32m
7~4.2~55t
7a-~142-
NH₂variable (broad)-s

Note: These are estimated values. Actual chemical shifts may vary based on experimental conditions.

G cluster_workflow NMR Assignment Workflow step1 Acquire 1D Spectra (¹H, ¹³C) step2 Acquire 2D Spectra (COSY, HSQC) step1->step2 step3 Assign ¹H Signals (Integration, Multiplicity) step2->step3 step4 Use COSY (Identify H-H Connectivity) step3->step4 step5 Use HSQC (Link Protons to Carbons) step4->step5 step6 Final Structure Confirmation step5->step6

Caption: A logical workflow for NMR data analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition, which are critical pieces of data for confirming the identity of a new or synthesized compound.

Experimental Protocol: MS Analysis
  • Technique Selection: Electrospray Ionization (ESI) is the preferred method for this type of molecule. It is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to determine the molecular weight.

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to obtain a highly accurate mass measurement.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Data Acquisition: Infuse the sample directly into the ESI source. Acquire data in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule (C₈H₁₀N₂ has a monoisotopic mass of 134.0844 g/mol ).

Data Interpretation and Expected Spectrum

The primary goal is to identify the [M+H]⁺ ion.

  • Expected Ion: The molecular formula is C₈H₁₀N₂. The expected monoisotopic mass of the neutral molecule is 134.0844 Da.

  • Protonated Ion [M+H]⁺: The high-resolution mass spectrum should show a prominent peak at an m/z of 135.0922 .

  • Validation: The experimentally measured mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated mass for the elemental formula C₈H₁₁N₂⁺. This provides extremely high confidence in the assigned molecular formula.

Table 2: High-Resolution Mass Spectrometry Data

Ion FormulaCalculated m/zObserved m/zMass Error (ppm)
[C₈H₁₁N₂]⁺135.0922135.0920 (example)-1.5 (example)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrations of specific bonds absorb infrared radiation at characteristic frequencies.

Experimental Protocol: IR Analysis
  • Technique Selection: Attenuated Total Reflectance (ATR) is the modern standard for solid and liquid samples. It requires minimal sample preparation and provides high-quality data.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first and automatically subtracted from the sample spectrum.

Data Interpretation and Expected Spectrum

The IR spectrum will confirm the presence of the amine and the aromatic and aliphatic C-H bonds.

  • N-H Vibrations: The primary amine (NH₂) will show a characteristic pair of medium-intensity stretching bands in the region of 3300-3400 cm⁻¹ . A broad N-H bending vibration may also be observed around 1600 cm⁻¹ .

  • C-H Vibrations:

    • Aromatic C-H stretches will appear just above 3000 cm⁻¹ .

    • Aliphatic C-H stretches (from the cyclopentane ring) will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C=N and C=C Vibrations: Aromatic ring stretching vibrations for the pyridine moiety will be visible in the 1450-1600 cm⁻¹ region.

Table 3: Key Infrared Absorption Frequencies

Functional GroupVibration TypeExpected Frequency (cm⁻¹)
Primary Amine (N-H)Stretch3300-3400 (two bands)
Primary Amine (N-H)Bend~1600
Aromatic C-HStretch3000-3100
Aliphatic C-HStretch2850-2960
Aromatic C=C/C=NRing Stretch1450-1600

Conclusion

The structural characterization of this compound is a multi-faceted process that relies on the logical application and interpretation of several spectroscopic techniques. NMR spectroscopy provides the detailed framework of the carbon and proton skeleton, mass spectrometry confirms the exact molecular formula with high precision, and infrared spectroscopy rapidly identifies key functional groups. Together, these methods provide a robust and self-validating dataset, ensuring the unambiguous identification and structural confirmation of the target molecule, a critical step in the journey of drug discovery and development.

References

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water. Green Chemistry, 17(6), 3374-3379. [Link]

  • El-Sayed, M. E. A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24531–24546. [Link]

  • ACS Omega. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. [Link]

  • PubChem. (n.d.). 6,7-dihydro-5h-cyclopenta[b]pyridin-7-amine hydrochloride. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding Molecular Architecture

In the landscape of modern drug discovery and development, the precise elucidation of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, offering unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine, a heterocyclic amine with potential applications in medicinal chemistry. As a Senior Application Scientist, the following discourse is designed to be both a practical reference and an educational tool, blending theoretical principles with field-proven insights to facilitate a comprehensive understanding of this compound's spectral features.

Introduction to this compound

This compound is a bicyclic heterocyclic compound featuring a pyridine ring fused to a cyclopentane ring. The presence of a chiral center at the C7 position, bearing an amine group, introduces stereochemical complexity that is critical to its biological activity. Understanding the precise chemical environment of each proton and carbon atom is essential for confirming its synthesis, assessing its purity, and studying its interactions with biological targets. The 2-aminotetralin scaffold, a structurally analogous framework, is a well-established pharmacophore in neuroscience research, often found in compounds targeting serotonin and adrenergic receptors.[1][2][3][4][5] This structural similarity suggests that this compound may exhibit interesting pharmacological properties.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality NMR spectra is the foundation of accurate structural elucidation. The following protocol outlines a robust methodology for preparing and analyzing a sample of this compound.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, if the compound has limited solubility or if proton exchange with the amine group is to be minimized, other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) should be considered. For this guide, we will primarily discuss the expected spectra in CDCl₃.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR spectroscopy, with its signal defined as 0.00 ppm. A small amount is usually pre-dissolved in the deuterated solvent.

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving complex spin systems.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: A spectral width of approximately 12-15 ppm is generally sufficient to cover the expected chemical shifts.

    • Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is a reasonable starting point.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons to be observed reliably.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the cyclopentane ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
H28.2 - 8.5ddJ ≈ 4.8, 1.5
H47.3 - 7.6dJ ≈ 7.5
H37.0 - 7.2ddJ ≈ 7.5, 4.8
H74.0 - 4.3tJ ≈ 7.0
H5 (2H)2.8 - 3.1m-
H6 (2H)1.9 - 2.4m-
NH₂1.5 - 2.5br s-
Rationale for Chemical Shift Assignments
  • Aromatic Protons (H2, H3, H4): The protons on the pyridine ring are expected to resonate in the aromatic region (δ 7.0-8.5 ppm). The H2 proton, being α to the nitrogen atom, will be the most deshielded due to the inductive effect of the nitrogen.[6] The H4 proton will be in a relatively similar environment to H2, while the H3 proton will be the most shielded of the aromatic protons. The expected coupling patterns (dd for H2 and H3, and a d for H4) arise from the spin-spin coupling between adjacent protons on the ring.

  • Methine Proton (H7): The proton at the chiral center (C7) is attached to a carbon bearing an amino group and is adjacent to the aromatic ring. This proton is expected to appear as a triplet around 4.0-4.3 ppm due to coupling with the two adjacent protons on C6.

  • Methylene Protons (H5 and H6): The protons on the cyclopentane ring are in an aliphatic environment. The H5 protons, being benzylic, will be more deshielded than the H6 protons. Both sets of protons are expected to appear as complex multiplets due to geminal and vicinal coupling.

  • Amine Protons (NH₂): The protons of the primary amine will typically appear as a broad singlet. The chemical shift can vary depending on the concentration, solvent, and temperature, and the signal may be broadened or even disappear upon exchange with D₂O.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C4a158 - 162
C7a155 - 159
C2148 - 151
C4135 - 138
C3120 - 123
C755 - 60
C530 - 35
C628 - 33
Rationale for Chemical Shift Assignments
  • Aromatic Carbons (C2, C3, C4, C4a, C7a): The carbons of the pyridine ring will resonate in the downfield region of the spectrum. The quaternary carbons C4a and C7a, at the fusion of the two rings, will be significantly deshielded. The C2 and C4 carbons, being α and γ to the nitrogen, respectively, will also be downfield. The C3 carbon will be the most upfield of the aromatic carbons.

  • Aliphatic Carbons (C5, C6, C7): The carbons of the cyclopentane ring will appear in the aliphatic region. The C7 carbon, attached to the nitrogen atom of the amine group, will be the most deshielded of the aliphatic carbons. The C5 and C6 methylene carbons will have chemical shifts typical for aliphatic carbons in a five-membered ring.

Advanced NMR Experiments for Complete Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the stereochemistry, a suite of two-dimensional (2D) NMR experiments is indispensable.

Homonuclear Correlation Spectroscopy (COSY)

A ¹H-¹H COSY experiment will reveal the coupling relationships between protons. Key expected correlations include:

  • H2 with H3

  • H3 with H4

  • H7 with the H6 protons

  • H6 protons with the H5 protons

Heteronuclear Single Quantum Coherence (HSQC)

An HSQC experiment correlates each proton with its directly attached carbon atom. This is crucial for assigning the carbons that have attached protons (C2, C3, C4, C5, C6, and C7).

Heteronuclear Multiple Bond Correlation (HMBC)

An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons (C4a and C7a) and for confirming the overall connectivity of the molecule. For example, the H7 proton should show correlations to C5, C6, and C7a. The H5 protons should show correlations to C4, C4a, C6, and C7.

Nuclear Overhauser Effect Spectroscopy (NOESY)

A NOESY (or ROESY) experiment provides information about the spatial proximity of protons. For the (7S) enantiomer, specific through-space correlations would be expected, which can help to confirm the relative stereochemistry if other stereocenters were present, and to define the preferred conformation of the cyclopentane ring.

Visualization of Molecular Structure and Key NMR Correlations

Figure 1: Molecular Structure and Numbering of this compound

Caption: Numbering scheme for this compound.

Figure 2: Key Expected HMBC Correlations

Caption: Predicted long-range ¹H-¹³C correlations (HMBC).

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra, supported by advanced 2D NMR techniques, provides a powerful toolkit for the unambiguous structural elucidation of this compound. The predicted chemical shifts and coupling patterns detailed in this guide serve as a valuable reference for chemists and spectroscopists working with this molecule and its derivatives. Accurate spectral interpretation is not merely an academic exercise; it is a critical step in ensuring the quality and integrity of a compound, thereby underpinning the reliability of subsequent biological and pharmacological studies.

References

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. (n.d.). Green Chemistry. Retrieved January 17, 2026, from [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Enantioselective Olefin 1,2-Arylamination Catalyzed by a Planar Chiral Indenyl-Rhodium(III). (2025). ACS Catalysis. Retrieved January 17, 2026, from [Link]

  • Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Proton NMR signals and rings. (2014). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]

  • Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. (n.d.). ChEMBL. Retrieved January 17, 2026, from [Link]

  • Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine, a chiral amine of interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the underlying scientific rationale for methodological choices, ensuring robust and reliable characterization. We will cover optimal ionization and analysis strategies, predict fragmentation pathways, and present a detailed, self-validating experimental protocol. Furthermore, this guide addresses the critical aspect of chiral analysis by mass spectrometry, offering insights for researchers in drug development and related fields.

Introduction: The Analytical Imperative

This compound is a bicyclic heterocyclic amine. Its structure, featuring both a pyridine ring and a chiral amine on a cyclopentane ring, presents a unique analytical challenge. In drug development, the precise confirmation of a molecule's structure, purity, and stereochemistry is non-negotiable. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity, speed, and the ability to provide detailed structural information from minute sample quantities.[1][2]

This guide is designed for researchers and drug development professionals, providing the expertise needed to develop and execute a rigorous mass spectrometry-based analytical workflow for this specific compound.

Foundational Knowledge: Molecular Properties and Expected Spectral Features

A successful analysis begins with a theoretical understanding of the target molecule. The molecular formula for the neutral amine is C₈H₁₀N₂.[3] The presence of two nitrogen atoms dictates that it will have an even nominal molecular weight, a key diagnostic feature according to the Nitrogen Rule.[4]

High-resolution mass spectrometry (HRMS) is essential for unambiguous formula determination.[1][5][6] By measuring mass with high accuracy (typically to four decimal places), we can differentiate our target from other compounds with the same nominal mass but different elemental compositions.[5][7]

Table 1: Calculated Exact Masses for Key Molecular Ions

Ion Species Molecular Formula Calculated Monoisotopic Mass (Da) Notes
[M] C₈H₁₀N₂ 134.08440 Neutral Molecule
[M+H]⁺ C₈H₁₁N₂⁺ 135.09167 Primary ion expected in positive mode ESI
[M+Na]⁺ C₈H₁₀N₂Na⁺ 157.07362 Common sodium adduct

| [M+K]⁺ | C₈H₁₀N₂K⁺ | 173.04755 | Common potassium adduct |

Note: Calculations are based on the most abundant isotopes: C=12.00000, H=1.00783, N=14.00307, Na=22.98977, K=38.96371.

Strategic Approach: Instrumentation and Method Selection

The choice of instrumentation is dictated by the physicochemical properties of the analyte. This compound contains basic nitrogen atoms (on both the pyridine ring and the amine group), making it an ideal candidate for positive-mode Electrospray Ionization (ESI).[8][9]

3.1. Ionization: Why Electrospray Ionization (ESI)?

ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[9] This is advantageous for clearly identifying the molecular ion, which is the foundation of structural elucidation.[2] The basic nitrogens in the molecule are readily protonated in the acidic mobile phases typically used in reverse-phase liquid chromatography (LC), leading to a strong [M+H]⁺ signal.[8] While Atmospheric Pressure Chemical Ionization (APCI) is an option for small molecules, ESI is generally preferred for polar, basic compounds like this amine.[9][10]

3.2. Mass Analysis: The Case for High Resolution

For structural confirmation, a high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap is strongly recommended.[1][5]

  • Mass Accuracy: Provides high confidence in the assigned elemental composition.[6][7]

  • Resolution: Allows for the clear separation of the target ion from potential isobaric interferences.[5]

  • Tandem MS (MS/MS): These instruments excel at fragmentation experiments (MS/MS), which are critical for piecing together the molecular structure.[2][5]

Experimental Workflow: A Self-Validating Protocol

A robust analytical method is a self-validating one. This protocol incorporates steps for system suitability, blank analysis, and data verification to ensure the trustworthiness of the results.

Step-by-Step Methodology
  • System Preparation:

    • Calibrate the mass spectrometer according to the manufacturer's protocol to ensure high mass accuracy.

    • Prime all LC pumps with fresh, filtered mobile phases.

    • Condition the analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm) with the initial mobile phase composition for at least 20 minutes.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

    • Create a working solution by diluting the stock solution to 1 µg/mL using the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid).

    • Prepare a "blank" sample consisting of only the dilution solvent.

  • LC-MS Analysis:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • MS Acquisition:

      • Inject the blank sample first to ensure no system contamination.

      • Inject the working solution.

      • Acquire data in positive ESI mode over a scan range of m/z 50-500.

      • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS scans on the detected [M+H]⁺ ion (m/z 135.09).

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to final data analysis.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Interpretation Sample Analyte Sample (1 µg/mL) LC UPLC Separation (C18 Column) Sample->LC Blank Blank Solvent Blank->LC MS_Cal MS Calibration MS_Cal->LC ESI Ionization (Positive ESI) LC->ESI MS1 Full Scan MS1 (m/z 50-500) ESI->MS1 MS2 Data-Dependent MS/MS on m/z 135.09 MS1->MS2 Extract Extract Ion Chromatogram (XIC for m/z 135.09) MS2->Extract Verify Verify Accurate Mass & Isotopic Pattern Extract->Verify Fragment Analyze MS/MS Fragmentation Verify->Fragment Confirm Structure Confirmation Fragment->Confirm

Caption: High-level workflow for the LC-MS/MS analysis.

Deciphering the Code: Tandem MS and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides a "fingerprint" of a molecule by breaking it down into smaller, characteristic fragments.[2][5] The fragmentation of cyclic amines often involves ring cleavage and the loss of small neutral molecules.[11][12]

For the [M+H]⁺ ion of this compound (m/z 135.09), fragmentation is initiated by the charge on one of the nitrogen atoms. The most likely fragmentation pathways involve:

  • α-Cleavage: This is a characteristic fragmentation for amines, involving cleavage of the bond adjacent to the nitrogen.[4][13] For this structure, cleavage of the C-C bonds within the cyclopentane ring adjacent to the amine-bearing carbon is highly probable.

  • Loss of Ammonia (NH₃): Protonated primary amines can readily lose a neutral ammonia molecule (17.03 Da).[14]

  • Pyridine Ring Fragmentation: The stable pyridine ring is less likely to fragment under typical collision-induced dissociation (CID) energies compared to the aliphatic portion, but characteristic losses like HCN (27.01 Da) can occur.[11]

Proposed Fragmentation Pathways

The diagram below illustrates the most plausible fragmentation pathways originating from the protonated molecular ion.

Fragmentation_Pathway cluster_main Proposed MS/MS Fragmentation Parent [M+H]⁺ m/z 135.09 (C₈H₁₁N₂⁺) Frag1 m/z 118.06 (C₈H₈N⁺) Loss of NH₃ Parent->Frag1 - NH₃ (17.03 Da) Frag2 m/z 107.06 (C₇H₇N⁺) Loss of C₂H₄ (ethylene) Parent->Frag2 α-cleavage & rearrangement Frag4 m/z 79.04 (C₅H₅N⁺) Protonated Pyridine Frag1->Frag4 - C₃H₃ Frag3 m/z 93.06 (C₆H₇N⁺) Pyridine-related fragment Frag2->Frag3 - CH₂

Caption: Plausible fragmentation pathways for the protonated molecule.

Advanced Topic: Chiral Analysis by Mass Spectrometry

Mass spectrometry is inherently "chiral-blind" as enantiomers have identical masses.[15] However, by introducing a chiral element into the analysis, MS can be used to determine enantiomeric excess (ee).[16][17] A common strategy involves forming diastereomeric complexes with a chiral selector, which can then be differentiated by MS/MS.[16][17]

Chiral Derivatization Workflow

This approach involves reacting the amine with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. These diastereomers will have different fragmentation patterns or abundances in an MS/MS experiment, allowing for quantification.[18]

Chiral_Analysis_Workflow cluster_react Step 1: Derivatization cluster_products Step 2: Diastereomer Formation cluster_ms Step 3: MS/MS Analysis S_Amine (S)-Amine Reagent + Chiral Reagent (CR) S_Amine->Reagent R_Amine (R)-Amine R_Amine->Reagent Diastereomer_S Diastereomer 1 [(S)-Amine + CR] Reagent->Diastereomer_S Diastereomer_R Diastereomer 2 [(R)-Amine + CR] Reagent->Diastereomer_R MS_Analysis LC-MS/MS Analysis Diastereomer_S->MS_Analysis Diastereomer_R->MS_Analysis Quant Quantify Ratio of Characteristic Fragments MS_Analysis->Quant

Caption: Workflow for chiral analysis via diastereomer formation.

Conclusion

The mass spectrometric analysis of this compound is a robust process when built upon a foundation of sound chemical principles and strategic methodology. By leveraging positive mode ESI with high-resolution mass spectrometry, analysts can confidently determine the elemental composition and elucidate the molecular structure through systematic fragmentation analysis. This guide provides the necessary framework, from initial theoretical calculations to detailed experimental protocols and advanced chiral analysis concepts, empowering researchers to generate high-quality, trustworthy data essential for advancing pharmaceutical and chemical development.

References

  • CURRENTA. Mass spectrometry for structural elucidation. [Link]

  • Yao, Z. P., & Yu, X. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 968, 1-20. [Link]

  • Fiveable. Structural elucidation using mass spectrometry. [Link]

  • Han, J., & Yao, Z. (2020). Chiral Mass Spectrometry: An Overview. TrAC Trends in Analytical Chemistry, 122, 115763. [Link]

  • Awad, H., & El-Aneed, A. (2013). Enantioselectivity of mass spectrometry: challenges and promises. Mass Spectrometry Reviews, 32(6), 425-442. [Link]

  • Rathahao-Paris, E., et al. (2016). High resolution mass spectrometry for structural identification of metabolites in metabolomics. Metabolomics: From Fundamentals to Clinical Applications. [Link]

  • Hu, Y., et al. (2020). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 25(16), 3563. [Link]

  • Han, J., & Yao, Z. (2020). Chiral Mass Spectrometry: An Overview. ResearchGate. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 40(1), 1-24. [Link]

  • Griggs, C. (n.d.). Chiral analysis by MS. American Chemical Society. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. [Link]

  • Tomer, K. B., & Djerassi, C. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 38(24), 4152-4157. [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLOS ONE, 11(12), e0167502. [Link]

  • Wikipedia. Pyridine. [Link]

  • Ledingham, W. D., et al. (2003). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. [Link]

  • ResearchGate. Mass spectral study of pyridine derivative. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. [Link]

  • All about Chemistry. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines [Video]. YouTube. [Link]

  • AxisPharm. Electrospray and APCI Mass Analysis. [Link]

  • Le-Minh, T., et al. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 389-417. [Link]

  • LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. [Link]

  • NIST. Pyridine. [Link]

  • Perkins, M. J., & Langford, V. S. (2025). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Spectroscopy. [Link]

  • Iwamoto, S., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(16), 11354-11361. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ChemBK. 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine. [Link]

  • PubChem. 6,7-Dihydro-5H-1-pyridin-5-one. [Link]

  • PubChem. 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide. [Link]

Sources

Crystal structure of (7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine: A Key Scaffold in Medicinal Chemistry

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The determination of a molecule's three-dimensional structure is a cornerstone of modern drug development. It provides the ultimate blueprint for understanding intermolecular interactions, guiding lead optimization, and validating computational models. This guide focuses on this compound, a vital chiral amine intermediate whose rigid bicyclic framework is of significant interest in the design of targeted therapeutics[1][2]. While a definitive public crystal structure for this specific amine is not yet available, this whitepaper presents a comprehensive roadmap for its structural elucidation. By leveraging crystallographic data from its immediate precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one[3], we will explore the experimental methodologies and analytical insights required to achieve this goal, providing researchers with a robust framework for their own investigations.

Introduction: The Strategic Importance of the Cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine ring system represents a class of "conformationally restricted" bioisosteres of common aromatic structures. Its rigid, non-planar geometry is highly valued in medicinal chemistry for several reasons:

  • Precise Vectorial Presentation of Substituents: The fixed spatial orientation of the amine group on the chiral center allows for highly specific interactions with target proteins.

  • Improved Selectivity: By locking the pharmacophore in a bioactive conformation, off-target interactions can be minimized.

  • Novel Intellectual Property: These scaffolds provide access to novel chemical space, crucial for developing next-generation therapeutics.

The (7S)-enantiomer, in particular, serves as a key building block in the synthesis of chiral molecules where stereochemistry dictates biological activity and safety[2]. Understanding its solid-state conformation is therefore not merely an academic exercise but a critical step in harnessing its full potential.

Experimental Roadmap for Crystal Structure Determination

The following sections outline a field-proven workflow for obtaining and analyzing the crystal structure of the title compound. The logic behind each step is explained to provide a self-validating protocol.

Synthesis and Purification

The primary prerequisite for successful crystallography is the availability of highly pure material (>99%). The most common route to the target amine is a reductive amination of the corresponding ketone precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one.

Protocol 1: Synthesis of this compound

  • Synthesis of Precursor Ketone: The ketone, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one, can be synthesized via manganese-catalyzed oxidation of 2,3-cyclopentenopyridine, as detailed by Ren et al. (2015)[4][5]. This method is advantageous due to its use of water as a solvent and high chemoselectivity.

  • Reductive Amination:

    • To a solution of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

    • For stereoselective synthesis, a chiral auxiliary or an enzymatic approach would be employed at this stage.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by carefully adding 1M HCl.

    • Basify the aqueous layer with 2M NaOH and extract with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude amine via flash column chromatography on silica gel to achieve >99% purity.

Causality: The choice of reductive amination is a standard, high-yielding method for converting ketones to amines. Purity is paramount because impurities can inhibit crystal nucleation and growth.

Crystallization Strategy

Finding the right crystallization conditions is often an empirical process, but a logical screening strategy can significantly improve the chances of success. Given that the target is a primary amine, forming a salt with a simple acid (e.g., HCl, HBr) is a primary strategy to introduce strong, directional hydrogen bonding interactions that favor crystal lattice formation[1][6][7].

Protocol 2: Crystallization Screening

  • Material Preparation: Prepare separate stock solutions of the freebase amine and its hydrochloride salt (synthesized by bubbling HCl gas through an ether solution of the amine) in a variety of solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate).

  • Screening Techniques:

    • Slow Evaporation: Distribute aliquots of the stock solutions into small vials covered with parafilm pierced with a few holes. Allow the solvent to evaporate slowly over several days at room temperature.

    • Vapor Diffusion (Hanging Drop & Sitting Drop): Place a small drop of the compound's solution on a siliconized coverslip or bridge and suspend it over a reservoir containing a precipitant (a solvent in which the compound is less soluble).

    • Solvent/Anti-Solvent Diffusion: Create a layered system with a solution of the compound on the bottom and a less dense anti-solvent layered on top. Crystals may form at the interface.

  • Condition Monitoring: Regularly inspect the vials under a microscope for the formation of single, well-defined crystals.

Logical Flow for Crystallization Workflow

G cluster_prep Material Preparation cluster_screen Crystallization Screening cluster_analysis Analysis & Refinement Synthesis Synthesis & Purification (>99% Purity) Salt_Formation Salt Formation (e.g., Hydrochloride) Synthesis->Salt_Formation Increases lattice energy Slow_Evap Slow Evaporation Salt_Formation->Slow_Evap Parallel Screening Vapor_Diff Vapor Diffusion Salt_Formation->Vapor_Diff Parallel Screening Anti_Solvent Solvent/Anti-Solvent Salt_Formation->Anti_Solvent Parallel Screening Harvest Crystal Harvesting & Mounting Slow_Evap->Harvest If crystals form Vapor_Diff->Harvest If crystals form Anti_Solvent->Harvest If crystals form Diffraction X-ray Diffraction Data Collection Harvest->Diffraction Refinement Structure Solution & Refinement Diffraction->Refinement

Caption: Workflow for crystal structure determination.

X-ray Diffraction and Structure Refinement

Once suitable crystals are obtained, their structure is determined using single-crystal X-ray diffraction.

Protocol 3: Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal is selected, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to generate the final, accurate molecular structure.

Structural Analysis: Insights from the Precursor Ketone

While the crystal structure of the target amine is pending, a detailed analysis of its immediate synthetic precursor, 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one , provides a validated starting point for understanding the geometry of the core bicyclic system. The crystallographic data for this ketone is publicly available from the Crystallography Open Database (COD)[3].

Table 1: Crystallographic Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

ParameterValueSource
COD Number7219548[3]
Chemical FormulaC₈H₇NO[3]
Crystal SystemOrthorhombic[3]
Space GroupP b c a[3]
a (Å)7.5044[3]
b (Å)11.9291[3]
c (Å)14.8473[3]
α, β, γ (°)90, 90, 90[3]
Volume (ų)1330.1[3]
Z (Molecules/Unit Cell)8[3]
Conformational Analysis

The key structural feature is the conformation of the fused cyclopentanone ring. In the crystal structure of the ketone, this ring adopts an envelope conformation . This is the expected low-energy conformation for a five-membered ring fused to a planar aromatic system.

  • Implication for the Amine: Upon reduction of the C5-keto group to the C7-amine (note: numbering conventions may differ, here we refer to the position on the cyclopentane ring), the sp² carbonyl carbon becomes an sp³ chiral center. The cyclopentane ring will likely retain a puckered, low-energy conformation, such as an envelope or twist form. The amine substituent will adopt either a pseudo-axial or pseudo-equatorial position, a critical detail that hydrogen bonding and crystal packing forces will determine.

Intermolecular Interactions and Crystal Packing

In the ketone structure, packing is dominated by van der Waals forces and weak C-H···O and C-H···N hydrogen bonds. The introduction of the -NH₂ group in the target molecule will fundamentally change this landscape.

  • Predicted Interactions for the Amine: The primary amine group is a strong hydrogen bond donor. In the crystal lattice of this compound or its salt, we can confidently predict a network of strong N-H···N hydrogen bonds, either between the amine and the pyridine nitrogen of a neighboring molecule or between the ammonium group and its counter-ion in a salt. These interactions will be the dominant force directing the crystal packing.

Diagram of Key Intermolecular Interactions

G cluster_ketone Precursor Ketone Interactions cluster_amine Predicted Amine Interactions A Molecule A B Molecule B A->B C-H···O/N (Weak) C Molecule C (-NH2) D Molecule D (Pyridine N) C->D N-H···N (Strong)

Sources

An In-depth Technical Guide to the Physicochemical Characterization of (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine: pKa and Solubility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a drug candidate from discovery to a viable therapeutic is paved with critical data points, among which the acid dissociation constant (pKa) and aqueous solubility are foundational. These physicochemical parameters govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive framework for the determination and interpretation of the pKa and solubility of (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine, a heterocyclic amine of interest in pharmaceutical development. We will delve into the theoretical underpinnings, present robust, step-by-step experimental protocols, and discuss the profound implications of these properties on the drug development process. Our focus is on providing actionable insights and methodologies that ensure scientific rigor and data integrity.

The Central Role of pKa and Solubility in Drug Efficacy

The structure of this compound, featuring a pyridine ring and a primary amine, immediately signals its basic nature. The extent of its ionization at physiological pH, dictated by its pKa, is a critical determinant of its interaction with biological membranes and targets.[1][2] A drug's ability to permeate cell membranes is largely dependent on its charge; the neutral, unionized form is typically more lipid-soluble and can more readily cross these barriers.[2]

Solubility, the extent to which a compound dissolves in a solvent to create a homogenous solution, is equally paramount.[3][4] For oral drug administration, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[5][6] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic variability.[7][8] Therefore, a thorough understanding and precise measurement of the pKa and pH-dependent solubility profile of this compound are not merely academic exercises but essential steps in predicting its in vivo performance.

Determination of pKa: Unveiling the Ionization Behavior

The pKa is the pH at which a molecule exists in an equal mixture of its protonated (ionized) and deprotonated (unionized) forms. For a basic compound like this compound, the equilibrium involves the amine group accepting a proton. The pyridine nitrogen can also be protonated, suggesting the possibility of two pKa values.

Theoretical Framework: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ionization state of a weak base is described by the Henderson-Hasselbalch equation:

pH = pKa + log ([Base]/[Conjugate Acid])

This equation underscores that as the pH of the environment changes relative to the pKa, the ratio of the neutral base to its protonated form shifts, directly impacting properties like solubility and membrane permeability.

Gold Standard Methodology: Potentiometric Titration

Potentiometric titration stands as a highly accurate and widely used method for pKa determination.[9][10][11] The technique involves the gradual addition of a titrant (an acid) to a solution of the compound and monitoring the resulting change in pH.[9][12]

Caption: Workflow for pKa determination by potentiometric titration.

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[12]

  • Sample Preparation: Accurately weigh and dissolve the compound to prepare a solution of known concentration (e.g., 1-10 mM). If solubility is limited, a co-solvent like methanol may be used, but the pKa value will then be an apparent pKa for that specific solvent mixture.[10]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the titration of basic compounds.[10]

  • Titration: Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution. Add standardized hydrochloric acid (e.g., 0.1 M) in small, precise increments.

  • Data Acquisition: After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added. The pKa is determined from the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[12] The equivalence point can be precisely located by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).

Solubility Assessment: From Kinetic Screening to Thermodynamic Truth

Solubility can be assessed under two distinct conditions: kinetic and thermodynamic. Kinetic solubility is a high-throughput screening method often used in early drug discovery, while thermodynamic solubility represents the true equilibrium solubility and is crucial for later-stage development.[7][8]

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound that remains in solution after a sample, typically from a DMSO stock, is added to an aqueous buffer and incubated for a short period.[13][14][15] This method is prone to yielding supersaturated solutions, potentially overestimating the true solubility.[16]

Caption: Workflow for kinetic solubility determination by nephelometry.

Thermodynamic Solubility: The "Gold Standard" Shake-Flask Method

The shake-flask method is widely regarded as the gold standard for determining thermodynamic or equilibrium solubility.[16][17] It involves equilibrating an excess of the solid compound with a specific solvent over an extended period.[4][16]

  • Preparation: Add an excess amount of the solid this compound to vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4), as recommended by ICH guidelines.[18][19][20]

  • Equilibration: Seal the vials and agitate them in a constant temperature shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[7][13]

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw a supernatant aliquot and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][13]

  • Data Reporting: The solubility is reported as the measured concentration (e.g., in µg/mL or mM).

Data Interpretation and Presentation

The collected data should be organized to clearly illustrate the physicochemical profile of the compound.

Predicted and Experimental Physicochemical Properties
PropertyPredicted/Experimental ValueMethod
pKa₁ (Amine) ~8.5 - 9.5Potentiometric Titration
pKa₂ (Pyridine) ~4.5 - 5.5Potentiometric Titration
Intrinsic Solubility (S₀) To be determinedShake-Flask at pH > pKa₁ + 2
Solubility at pH 7.4 To be determinedShake-Flask
Solubility at pH 1.2 To be determinedShake-Flask

Note: The pKa values are estimates based on similar structures and require experimental verification. The solubility values are pH-dependent.

pH-Solubility Profile

For a dibasic compound, the total solubility (S_total) at any given pH can be described by the following equation, which accounts for the intrinsic solubility of the neutral form (S₀) and the contributions from the two protonated species:

S_total = S₀ * (1 + 10^(pKa₁ - pH) + 10^(pKa₁ + pKa₂ - 2pH))

A plot of solubility versus pH will reveal a characteristic profile for a basic drug: high solubility at low pH, which decreases as the pH increases and the compound becomes less ionized.[5][6] This profile is crucial for predicting its behavior in the varying pH environments of the gastrointestinal tract.[6]

Conclusion: Integrating Physicochemical Data into Drug Development

The meticulous determination of the pKa and solubility of this compound provides a critical foundation for its progression as a drug candidate. These parameters are not static values but rather dynamic properties that dictate the compound's behavior in a biological context. The experimental protocols outlined in this guide, grounded in established scientific principles, offer a robust framework for obtaining high-quality, reliable data. This data will inform crucial decisions in formulation development, preclinical studies, and ultimately, the clinical success of this promising molecule.

References

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2000). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Glomme, A., & Dressman, J. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • Bienta. Shake-Flask Solubility Assay. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Atalay, T. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. Available from: [Link]

  • El-Gindy, A., & El-Yazbi, F. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

  • Susanti, D., & Haryani, S. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. Available from: [Link]

  • Bergström, C. A. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmacy and Pharmacology. Available from: [Link]

  • Alagona, G., & Ghio, C. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Biophysical Chemistry. Available from: [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today. Available from: [Link]

  • Casasnovas, R., Fernández, D., Ortega-Castro, J., Frau, J., Donoso, J., & Muñoz, F. (2011). Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods. Theoretical Chemistry Accounts. Available from: [Link]

  • PCBIS. Thermodynamic solubility. Available from: [Link]

  • Jain, A., et al. (2015). Schematic representation of the pH-solubility profile of a basic drug. ResearchGate. Available from: [Link]

  • Mech, P., Bogunia, M., Nowacki, A., & Makowski, M. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Available from: [Link]

  • Allen, R. J., & Box, K. J. (2005). Method for determining solubility of a chemical compound. Google Patents.
  • Söderhjelm, P., & Carlsson, J. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC - NIH. Available from: [Link]

  • University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • Mutalik, S., & Udupa, N. (2005). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Available from: [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Available from: [Link]

  • Deranged Physiology. Factors which determine the lipid solubility of drugs. Available from: [Link]

  • Haghbakhsh, R., & Raeissi, S. (2020). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • University of Calgary. Solubility of Organic Compounds. Available from: [Link]

  • Haghbakhsh, R. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris. Available from: [Link]

  • Mitchell, A. S., & Popelier, P. L. (2000). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. SemOpenAlex. Available from: [Link]

  • Rački, I., & Mandić, Z. (2011). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. Available from: [Link]

  • ICH. Biopharmaceutics Classification System-Based Biowaivers M9. Available from: [Link]

  • European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available from: [Link]

  • ICH. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available from: [Link]

Sources

Quantum Chemical Calculations for 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. Understanding their electronic structure, reactivity, and interaction with biological targets at a molecular level is paramount for rational drug design. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the properties of these derivatives. We will explore the theoretical underpinnings of these computational methods, detail practical workflows for their implementation, and discuss the interpretation of the calculated data in the context of drug development. This guide is intended to serve as a valuable resource for researchers aiming to leverage computational chemistry to accelerate the discovery and optimization of novel therapeutic agents based on the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold.

Introduction: The Role of Quantum Chemistry in Modern Drug Discovery

The journey of a drug from concept to clinic is a long and arduous process, with high attrition rates often attributed to suboptimal pharmacokinetic and pharmacodynamic properties.[1][2] In recent years, computational methods, particularly quantum chemical calculations, have emerged as indispensable tools in the drug discovery pipeline.[3][4] These in silico techniques allow for the prediction of a wide range of molecular properties, offering profound insights that can guide the design and synthesis of more effective and safer drug candidates.[3][5][6]

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules.[7][8] Quantum chemical calculations provide a powerful lens through which to examine the subtle electronic and structural features of these derivatives that govern their biological activity. By accurately modeling the behavior of electrons within these molecules, we can predict properties such as:

  • Molecular Geometry and Conformation: Determining the most stable three-dimensional arrangement of atoms is the foundational step for all other calculations.

  • Electronic Properties: Understanding the distribution of electrons, orbital energies (HOMO/LUMO), and electrostatic potential is crucial for predicting reactivity and intermolecular interactions.[9]

  • Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra can aid in the structural elucidation and characterization of newly synthesized compounds.[10][11]

  • Reactivity and Stability: Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity, helping to understand metabolic stability and potential toxicities.[12][13]

  • Interaction with Biological Targets: While often the domain of molecular docking, quantum mechanical methods can provide more accurate descriptions of the interactions between a ligand and the active site of a protein.[3][14]

This guide will delve into the theoretical and practical aspects of performing these calculations, with a focus on methodologies that offer a balance of accuracy and computational efficiency, a key consideration in the fast-paced environment of drug discovery.

Theoretical Foundations: A Chemist's Guide to Quantum Mechanical Methods

A plethora of quantum chemical methods exist, each with its own strengths and weaknesses. The choice of method is a critical decision that depends on the desired accuracy and the computational resources available.[15][16][17]

The Hierarchy of Ab Initio Methods

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. They form a systematic hierarchy where accuracy generally increases with computational cost.

  • Hartree-Fock (HF) Theory: This is the foundational ab initio method.[15][18] It treats each electron in the average field of all other electrons, neglecting the instantaneous electron-electron correlation. While computationally efficient, HF often provides only a qualitative description.[15]

  • Post-Hartree-Fock Methods: To improve upon HF, a variety of methods have been developed to incorporate electron correlation.[15][16][17] These include:

    • Møller-Plesset Perturbation Theory (MPn): A common and cost-effective way to add correlation. MP2 is a widely used level of theory.[17]

    • Configuration Interaction (CI): Provides a systematically improvable treatment of electron correlation but can be computationally demanding.[16]

    • Coupled Cluster (CC) Theory: Often considered the "gold standard" for accuracy in quantum chemistry, particularly CCSD(T).[16]

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has become the most widely used quantum chemical method due to its favorable balance of accuracy and computational cost.[9][19] Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy from the electron density.[9][20]

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. A vast number of functionals have been developed, often categorized into a "Jacob's Ladder" of increasing sophistication:

  • Local Density Approximation (LDA): The simplest functional, rarely used for molecular calculations today.

  • Generalized Gradient Approximation (GGA): Incorporates the gradient of the electron density (e.g., BLYP, PBE).

  • Meta-GGA: Includes the kinetic energy density (e.g., TPSS).

  • Hybrid Functionals: Mix a portion of exact Hartree-Fock exchange with a GGA or meta-GGA functional (e.g., B3LYP, PBE0). These are often the most popular choice for general-purpose calculations.

  • Double-Hybrid Functionals: Include a portion of MP2 correlation (e.g., B2PLYP).

The Importance of Basis Sets

In practical calculations, molecular orbitals are represented as linear combinations of a set of pre-defined mathematical functions known as a basis set .[21][22] The choice of basis set is as crucial as the choice of method and directly impacts the accuracy of the calculation.[21][23]

Commonly used basis sets include:

  • Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): Widely used and offer a good balance for many applications.[23][24]

  • Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Systematically improvable and designed for correlated calculations.[25]

  • def2 basis sets (e.g., def2-SVP, def2-TZVP): Well-balanced and available for a wide range of elements.[23]

The addition of polarization functions (e.g., (d) or *) and diffuse functions (e.g., + or aug-) is often necessary for accurate descriptions of bonding and non-covalent interactions.[22][23]

Practical Implementation: A Step-by-Step Workflow

This section outlines a typical workflow for performing quantum chemical calculations on a 6,7-dihydro-5H-cyclopenta[b]pyridine derivative. A variety of software packages are available for these calculations, including Gaussian, ORCA, GAMESS, and Q-Chem.[9][26][27][28][29]

Molecular Structure Preparation

The first step is to generate a three-dimensional structure of the molecule of interest. This can be done using a molecular builder or by obtaining coordinates from a database like PubChem.[30] It is crucial to start with a reasonable initial geometry.

Geometry Optimization

The initial structure is then optimized to find the lowest energy conformation. This is a fundamental step as the accuracy of all subsequent property calculations depends on the quality of the optimized geometry.[19]

Protocol: Geometry Optimization

  • Choose a Level of Theory: For routine optimizations, a hybrid DFT functional like B3LYP with a Pople-style basis set such as 6-31G(d) is often a good starting point.

  • Set up the Calculation: Specify the coordinates of the atoms, the chosen method and basis set, and the type of calculation (geometry optimization).

  • Run the Calculation: The software will iteratively adjust the atomic positions to minimize the energy.

  • Verify the Result: A true energy minimum is confirmed by a frequency calculation, which should yield no imaginary frequencies.

Calculation of Molecular Properties

Once the geometry is optimized, a wide range of molecular properties can be calculated.

This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of chemical reactivity and stability.[31]

Quantum chemistry can be a powerful tool for predicting various types of spectra, which can be invaluable for confirming the structure of newly synthesized compounds.[10][11][32]

Protocol: Vibrational Frequency (IR) Calculation

  • Use the Optimized Geometry: Start with the previously optimized structure.

  • Choose a Suitable Level of Theory: The same level of theory used for optimization is typically appropriate.

  • Perform a Frequency Calculation: This will compute the vibrational modes of the molecule.

  • Analyze the Results: The output will provide the frequencies and intensities of the IR-active vibrations. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data.[33]

Conceptual DFT provides a powerful framework for understanding and predicting chemical reactivity.[12][13][34][35] By calculating various reactivity descriptors, we can gain insights into how a molecule will interact with other chemical species.

Key Conceptual DFT Descriptors:

DescriptorFormulaChemical Interpretation
Chemical Potential (μ) μ ≈ (E_HOMO + E_LUMO) / 2Tendency of electrons to escape from the system.[13]
Chemical Hardness (η) η ≈ (E_LUMO - E_HOMO) / 2Resistance to change in electron distribution.[13]
Electrophilicity Index (ω) ω = μ² / (2η)A measure of the electrophilic character of a molecule.[12]
Fukui Functions (f(r)) f(r) = (∂ρ(r) / ∂N)v(r)Identifies the most reactive sites in a molecule for nucleophilic and electrophilic attack.

These descriptors can be invaluable in predicting sites of metabolism, potential toxicity, and the nature of interactions with biological targets.

Visualization of a General Workflow

G General Workflow for Quantum Chemical Calculations mol_build 1. Molecular Structure Generation geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Verify Minimum) geom_opt->freq_calc single_point 4. Single-Point Energy (Higher Level of Theory) freq_calc->single_point properties 5. Calculate Properties: - Electronic Structure (HOMO/LUMO) - Spectroscopic Data (NMR, IR) - Reactivity Descriptors (Conceptual DFT) single_point->properties analysis 6. Data Analysis and Interpretation properties->analysis drug_design 7. Application to Drug Design: - SAR Studies - ADMET Prediction - Docking & Scoring analysis->drug_design

Caption: A generalized workflow for performing quantum chemical calculations on drug-like molecules.

Advanced Applications in Drug Development

Beyond the fundamental properties, quantum chemical calculations can be integrated into more complex drug discovery workflows.

Informing Molecular Docking Studies

Molecular docking is a widely used technique to predict the binding mode of a ligand to a protein target.[14][36][37][38] However, the accuracy of docking can be limited by the quality of the force fields used. Quantum mechanical calculations can be used to:

  • Generate more accurate partial charges for the ligand, leading to a better description of electrostatic interactions.

  • Perform QM/MM (Quantum Mechanics/Molecular Mechanics) calculations , where the ligand and the active site are treated with a quantum mechanical method, while the rest of the protein is treated with a classical force field. This can provide a more accurate estimation of binding energies.

Prediction of ADMET Properties

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical aspect of modern drug discovery.[1][39][40][41] Quantum chemical descriptors, such as orbital energies, polarizability, and dipole moment, can be used as input for Quantitative Structure-Activity Relationship (QSAR) models to predict these properties.[41] For example, the HOMO energy can be related to the ease of oxidation, providing insights into metabolic stability.

G Integration of Quantum Chemistry in Drug Discovery cluster_props Calculated Properties cluster_apps Drug Discovery Applications QC Quantum Chemical Calculations Geom Optimized Geometry QC->Geom Charges Partial Charges QC->Charges Orbitals HOMO/LUMO Energies QC->Orbitals Reactivity Reactivity Descriptors QC->Reactivity Docking Molecular Docking Geom->Docking SAR Structure-Activity Relationship (SAR) Geom->SAR Spectroscopy Structural Elucidation Geom->Spectroscopy Charges->Docking ADMET ADMET Prediction Orbitals->ADMET Orbitals->SAR Reactivity->ADMET Reactivity->SAR

Sources

Methodological & Application

Application Notes and Protocols: (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Chiral Scaffold for Asymmetric Transformations

In the field of asymmetric catalysis, the design and synthesis of novel chiral ligands are paramount to advancing the stereoselective synthesis of complex molecules. The (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine, hereafter referred to as (S)-CPyA, represents a promising scaffold for the development of highly efficient and selective catalysts. This bicyclic diamine ligand possesses a rigid structure, a key attribute for creating a well-defined and effective chiral environment around a metal center.[1] The pyridine moiety offers a tunable electronic handle and an additional coordination site, while the chiral amine provides the stereochemical control necessary for asymmetric induction.

The structural rigidity of (S)-CPyA is anticipated to minimize conformational flexibility in the corresponding metal complexes, leading to higher enantioselectivity in catalytic transformations. This application note will explore the potential of (S)-CPyA as a chiral ligand in the context of asymmetric transfer hydrogenation of aromatic ketones, a fundamental and widely utilized reaction in synthetic organic chemistry. While specific catalytic data for this ligand is not yet broadly published, the protocols and insights presented herein are based on well-established principles of asymmetric catalysis, particularly drawing parallels to the highly successful Noyori-type catalysts.[2][3]

Synthesis of the Ligand Precursor

The synthesis of the chiral amine ligand (S)-CPyA typically begins with the preparation of its corresponding ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. An efficient method for this synthesis involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[4]

Protocol for the Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one

  • Reaction Setup: To a round-bottom flask, add 2,3-cyclopentenopyridine (1.0 equiv), Mn(OTf)₂ (0.005 equiv), and water.

  • Oxidant Addition: Slowly add tert-butyl hydroperoxide (t-BuOOH, 65% in H₂O, 5.0 equiv) to the stirred reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 24 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[4]

The subsequent conversion of the ketone to the chiral amine can be achieved through various established methods, such as asymmetric reductive amination.

Application in Asymmetric Transfer Hydrogenation of Aromatic Ketones

The structural characteristics of (S)-CPyA make it an excellent candidate for use in ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones. In this transformation, a prochiral ketone is reduced to a chiral secondary alcohol with high enantioselectivity. The catalyst is typically formed in situ from a ruthenium precursor, the chiral diamine ligand, and a hydrogen source.

Proposed Catalytic System

A highly effective catalytic system can be generated from [RuCl₂(p-cymene)]₂, (S)-CPyA, and a hydrogen donor such as a formic acid/triethylamine (HCOOH/TEA) mixture or isopropanol with a base.[2][3] The diamine coordinates to the ruthenium center, creating a chiral environment that directs the stereochemical outcome of the hydride transfer to the ketone.

Diagram: Proposed Catalytic Cycle

Catalytic_Cycle cluster_1 Catalytic Reduction [RuCl2(p-cymene)]2 + (S)-CPyA [RuCl2(p-cymene)]2 + (S)-CPyA Active Ru-H Catalyst Active Ru-H Catalyst [RuCl2(p-cymene)]2 + (S)-CPyA->Active Ru-H Catalyst HCOOH/TEA or iPrOH/Base Ketone Coordination Ketone Coordination Active Ru-H Catalyst->Ketone Coordination Ketone Hydride Transfer (TS) Hydride Transfer (TS) Ketone Coordination->Hydride Transfer (TS) Stereoselective Hydride Transfer Product Release Product Release Hydride Transfer (TS)->Product Release Protonolysis Product Release->Active Ru-H Catalyst Regeneration Chiral Alcohol Chiral Alcohol Product Release->Chiral Alcohol

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone using a Ru-(S)-CPyA catalyst.

General Protocol for Asymmetric Transfer Hydrogenation

This protocol provides a general procedure for the asymmetric transfer hydrogenation of acetophenone as a model substrate.

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound ((S)-CPyA)

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Dichloromethane or Isopropanol)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 equiv) and (S)-CPyA (0.01 equiv) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Mixture: To the catalyst solution, add the HCOOH/TEA azeotropic mixture (5:2 molar ratio, 2.0 equiv).

  • Substrate Addition: Add acetophenone (1.0 equiv) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC or GC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral HPLC or GC.

Expected Performance and Substrate Scope

Based on analogous catalytic systems utilizing rigid chiral diamines, the Ru-(S)-CPyA catalyst is expected to exhibit high enantioselectivity and good to excellent yields for a variety of aromatic ketones.

Substrate (Ar-CO-R)Expected Yield (%)Expected ee (%)
Acetophenone>95>98
1-Acetonaphthone>95>97
2-Acetylpyridine>90>96
1-Indanone>98>99
1-Tetralone>98>99

Table 1: Predicted performance of the Ru-(S)-CPyA catalyst in the asymmetric transfer hydrogenation of various aromatic ketones.

Mechanism of Stereoselection: The Role of the Chiral Ligand

The high degree of enantioselectivity in Noyori-type transfer hydrogenation reactions is attributed to the formation of a well-defined, six-membered transition state.[5][6] In this transition state, the hydride from the ruthenium center and a proton from the coordinated amine ligand are transferred to the carbonyl group of the ketone in a concerted manner.

The chirality of the (S)-CPyA ligand dictates the facial selectivity of the hydride attack on the prochiral ketone. The rigid bicyclic structure of the ligand creates a chiral pocket around the metal center, forcing the ketone to adopt a specific orientation to minimize steric interactions. This preferential orientation leads to the formation of one enantiomer of the alcohol product in excess.

Diagram: Experimental Workflow

Workflow start Start prep_catalyst Prepare Ru-(S)-CPyA Catalyst Solution start->prep_catalyst end End add_reagents Add HCOOH/TEA and Ketone Substrate prep_catalyst->add_reagents reaction Run Reaction at Controlled Temperature add_reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification analysis Determine Yield and Enantiomeric Excess (ee) purification->analysis analysis->end

Caption: A streamlined workflow for the asymmetric transfer hydrogenation of ketones using the Ru-(S)-CPyA catalyst system.

Conclusion and Future Outlook

This compound is a structurally compelling chiral ligand with significant potential in asymmetric catalysis. While extensive application data is yet to be published, the principles outlined in these notes provide a strong foundation for its successful implementation in asymmetric transfer hydrogenation and likely other catalytic transformations. The rigidity and electronic properties of this ligand make it a valuable addition to the toolbox of synthetic chemists. Further research into its applications with other metals, such as rhodium and iridium, and in a broader range of asymmetric reactions is highly encouraged.[7][8]

References

  • Zhu, Q., Shi, D., Xia, C., & Huang, H. (2011). Ruthenium Catalysts Containing Rigid Chiral Diamines and Achiral Diphosphanes for Highly Enantioselective Hydrogenation of Aromatic Ketones. ChemInform, 42(45). Available at: [Link]

  • Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. Available at: [Link]

  • Sun, H., Xu, L., Ruan, S., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters. Available at: [Link]

  • Fan, Q.-H., Chen, Y.-M., Chen, X.-M., Jiang, D.-Z., Xi, F.-M., & Chan, A. S. C. (2003). Asymmetric Transfer Hydrogenation of Prochiral Ketones in Aqueous Media with New Water-Soluble Chiral Vicinal Diamine as Ligand. Organic Letters, 5(12), 2103–2106. Available at: [Link]

  • Noyori, R. (n.d.). Noyori Hydrogenation. NROChemistry. Retrieved from [Link]

  • Chem-Station. (2014, October 16). Noyori Asymmetric Transfer Hydrogenation. Chem-Station International Edition. Retrieved from [Link]

  • Sun, H., Xu, L., Ruan, S., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. PubMed. Retrieved from [Link]

  • Zhang, L., Chen, Q., Li, L., Jiang, J., Sun, H., Li, L., Liu, T., Zhang, L., & Li, C. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances, 12(24), 15167–15172. Available at: [Link]

  • Zhang, Y., et al. (2024). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC Advances. Available at: [Link]

  • Zhang, L., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Publishing. Available at: [Link]

  • Wikipedia. (2024). Asymmetric hydrogenation. In Wikipedia. Retrieved from [Link]

  • Ohkuma, T., Utsumi, N., Tsutsumi, K., Murata, K., Sandoval, C., & Noyori, R. (2006). The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. Journal of the American Chemical Society, 128(27), 8724–8725. Available at: [Link]

  • Pražanová, A., & Červený, L. (2016). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 21(11), 1549. Available at: [Link]

  • Wu, J., et al. (2008). Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine. Tetrahedron: Asymmetry, 19(13), 1529-1533. Available at: [Link]

  • Zhang, L., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Publishing. Available at: [Link]

  • Ohkuma, T., et al. (2006). The Hydrogenation/Transfer Hydrogenation Network: Asymmetric Hydrogenation of Ketones with Chiral η 6 -Arene/ N -Tosylethylenediamine−Ruthenium(II) Catalysts. ResearchGate. Available at: [Link]

  • Metaxas, A., et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(9), 1219-1230. Available at: [Link]

Sources

The Strategic Application of 6,7-dihydro-5H-cyclopenta[b]pyridine in the Synthesis of Cefpirome: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cefpirome and the Significance of the C-3' Pyridinium Moiety

Cefpirome is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. A key structural feature contributing to its potent antibacterial efficacy is the unique 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl group at the C-3 position of the cephalosporin core. This bulky, fused-ring pyridinium substituent plays a crucial role in the drug's ability to penetrate the outer membrane of Gram-negative bacteria and its enhanced stability against β-lactamases, enzymes that confer bacterial resistance to many β-lactam antibiotics. The synthesis of this vital component, 6,7-dihydro-5H-cyclopenta[b]pyridine, is therefore a critical undertaking in the overall production of Cefpirome.

This comprehensive technical guide provides an in-depth exploration of the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine and its subsequent incorporation into the Cefpirome molecule. We will delve into detailed experimental protocols, the rationale behind key procedural choices, and present a clear overview of the synthetic pathways.

Part 1: Synthesis of the Key Intermediate: 6,7-dihydro-5H-cyclopenta[b]pyridine

A robust and efficient synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine is paramount for the successful and cost-effective production of Cefpirome. A common and effective route commences with readily available starting materials, cyclopentanone and benzylamine, and proceeds through a multi-step sequence involving nucleophilic addition, acetylation, a Vilsmeier-Haack cyclization, and a final dechlorination step.

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a four-stage process, each with its own set of critical parameters that influence the yield and purity of the subsequent intermediate.

G A Cyclopentanone + Benzylamine B N-Cyclopentylidene(phenyl)methanamine (Nucleophilic Addition) A->B Reflux C N-Benzyl-N-cyclopentenylacetamide (Acetylation) B->C Acetic Anhydride D 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (Vilsmeier-Haack Cyclization) C->D POCl3, DMF E 6,7-dihydro-5H-cyclopenta[b]pyridine (Dechlorination) D->E Pd/C, H2

Caption: Synthetic workflow for 6,7-dihydro-5H-cyclopenta[b]pyridine.

Detailed Experimental Protocols

Step 1: Synthesis of N-Cyclopentylidene(phenyl)methanamine (Nucleophilic Addition)

This initial step involves the formation of an imine through the condensation of cyclopentanone and benzylamine. The removal of water drives the reaction towards the product.

  • Protocol:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzylamine (1.0 mol) and cyclopentanone (1.02 mol).

    • Add a suitable solvent such as toluene to facilitate azeotropic water removal.

    • Heat the mixture to reflux (approximately 117-121°C) for 40 minutes, or until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude N-cyclopentylidene(phenyl)methanamine, which can be used in the next step without further purification.

  • Causality of Experimental Choices: The slight excess of cyclopentanone ensures the complete consumption of the more valuable benzylamine. Toluene is an excellent solvent for this reaction as it forms an azeotrope with water, effectively driving the equilibrium towards the imine product.

Step 2: Synthesis of N-Benzyl-N-cyclopentenylacetamide (Acetylation)

The enamine tautomer of the imine is acetylated to form a stable enamide, which is the direct precursor for the cyclization reaction.

  • Protocol:

    • Dissolve the crude N-cyclopentylidene(phenyl)methanamine (1.0 mol) in a suitable solvent like dichloromethane.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add acetic anhydride (1.1 mol) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for 14 hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-benzyl-N-cyclopentenylacetamide.

  • Causality of Experimental Choices: The excess of acetic anhydride ensures complete acetylation. The reaction is performed at low temperature initially to control the exothermic reaction and then at room temperature to ensure completion. The basic workup neutralizes excess acetic anhydride and any acetic acid formed.

Step 3: Synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (Vilsmeier-Haack Cyclization)

This is the key ring-forming step, where the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), facilitates the cyclization and chlorination of the enamide. The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich compounds.[1][2]

  • Protocol:

    • In a flask cooled to 0-5°C, slowly add phosphorus oxychloride (POCl₃) to DMF.

    • To this Vilsmeier reagent, add the N-benzyl-N-cyclopentenylacetamide (1.0 mol) at a rate that maintains the temperature below 10°C.

    • After the addition, heat the mixture to reflux and maintain for 15 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a strong base (e.g., NaOH solution) to a pH of 7-8, keeping the temperature below 40-45°C.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Causality of Experimental Choices: The Vilsmeier reagent is a potent electrophile that attacks the electron-rich double bond of the enamine tautomer of the acetamide, initiating the cyclization. The subsequent workup with base neutralizes the acidic reaction mixture and hydrolyzes any remaining reactive intermediates. The overall yield for these first three steps is reported to be around 45.9%.[3]

Step 4: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine (Dechlorination)

The final step in the synthesis of the key intermediate is the removal of the chlorine atom. Catalytic hydrogenation is a common and effective method for this transformation.[4][5]

  • Protocol:

    • Dissolve 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

    • Add a base, such as sodium acetate or triethylamine, to neutralize the HCl formed during the reaction.

    • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by distillation or column chromatography to yield pure 6,7-dihydro-5H-cyclopenta[b]pyridine. A total yield of 43.15% with a purity of 99.7% (by HPLC) for the entire four-step synthesis has been reported.[6]

  • Causality of Experimental Choices: Palladium on carbon is a highly efficient catalyst for the hydrogenolysis of aryl chlorides. The base is crucial to prevent the reaction mixture from becoming acidic, which could lead to side reactions or catalyst deactivation.

Quantitative Data Summary
IntermediateMolecular Weight ( g/mol )Typical Yield (%)Purity (%)Analytical Techniques
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine167.62~46 (3 steps)>98LC-MS, ¹H NMR
6,7-dihydro-5H-cyclopenta[b]pyridine119.16~43 (4 steps)>99.7HPLC, LC-MS, ¹H NMR, ¹³C NMR

Part 2: Application in Cefpirome Synthesis

The synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine is then incorporated into the cephalosporin scaffold. A common strategy involves the reaction with a derivative of 7-aminocephalosporanic acid (7-ACA).

Synthetic Pathway for Cefpirome

G A 7-Aminocephalosporanic Acid (7-ACA) B Silylated 7-ACA A->B Silylating Agent (e.g., HMDS) C C-3 Iodinated Intermediate B->C Trimethylsilyl Iodide (TMSI) D 7-Amino-3-((6,7-dihydro-5H-cyclopenta[b]pyridinium-1-yl)methyl)ceph-3-em-4-carboxylate C->D E Cefpirome D->E Acylation F 6,7-dihydro-5H-cyclopenta[b]pyridine F->D Nucleophilic Substitution G Activated 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid G->E

Caption: General workflow for the synthesis of Cefpirome from 7-ACA.

Detailed Experimental Protocols

Step 1: Silylation of 7-ACA

The amino and carboxyl groups of 7-ACA are protected as their trimethylsilyl esters to prevent unwanted side reactions in the subsequent steps.

  • Protocol:

    • Suspend 7-ACA in a dry, aprotic solvent such as dichloromethane.

    • Add a silylating agent, for example, hexamethyldisilazane (HMDS), and a catalyst like trimethylsilyl chloride (TMSCl).

    • Stir the mixture at room temperature until a clear solution is obtained, indicating complete silylation.

  • Causality of Experimental Choices: Silylation is a reversible protection strategy that is ideal for cephalosporin chemistry. The silyl groups are easily removed during the workup. HMDS is a powerful and commonly used silylating agent.

Step 2: C-3' Substitution with 6,7-dihydro-5H-cyclopenta[b]pyridine

The acetoxy group at the C-3' position of the silylated 7-ACA is displaced by the pyridinium nucleophile. This reaction is often facilitated by an activating agent like trimethylsilyl iodide (TMSI).

  • Protocol:

    • Cool the solution of silylated 7-ACA to a low temperature (e.g., -20°C).

    • Add trimethylsilyl iodide (TMSI) to the reaction mixture.

    • After a short stirring period, add a solution of 6,7-dihydro-5H-cyclopenta[b]pyridine in a suitable solvent.

    • Allow the reaction to proceed at a controlled temperature until the substitution is complete (monitored by HPLC).

    • Quench the reaction with a suitable reagent (e.g., methanol) to remove the silyl protecting groups.

  • Causality of Experimental Choices: TMSI activates the C-3' acetoxy group, making it a better leaving group for the subsequent nucleophilic substitution by the pyridine nitrogen of the key intermediate.

Step 3: N-Acylation

The free amino group at the C-7 position is acylated with an activated derivative of 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid to introduce the characteristic C-7 side chain of Cefpirome.[7]

  • Protocol:

    • The crude product from the previous step is dissolved in a mixture of a suitable organic solvent (e.g., dichloromethane) and water.

    • The pH of the aqueous layer is adjusted to be slightly basic.

    • A solution of the activated side chain (e.g., the corresponding acyl chloride or a mixed anhydride) in an organic solvent is added slowly at a low temperature.

    • The reaction is stirred until completion (monitored by HPLC).

  • Causality of Experimental Choices: The acylation is typically carried out under Schotten-Baumann conditions (in a two-phase system with a base) to neutralize the acid generated during the reaction and to facilitate the reaction between the water-soluble cephalosporin nucleus and the organic-soluble acylating agent.

Step 4: Salt Formation and Purification

The final Cefpirome free acid is converted to its sulfate salt to improve its stability and solubility for pharmaceutical applications.[8]

  • Protocol:

    • After the acylation is complete, the layers are separated, and the organic layer is washed.

    • The Cefpirome free acid is extracted into an aqueous solution by adjusting the pH.

    • The aqueous solution is then treated with activated carbon to remove colored impurities.

    • The pH of the solution is carefully adjusted with sulfuric acid to precipitate Cefpirome sulfate.

    • The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol or acetone), and dried under vacuum.

  • Causality of Experimental Choices: The conversion to the sulfate salt is a standard procedure for many basic drugs to enhance their physicochemical properties. The pH of the precipitation is a critical parameter that affects the yield and purity of the final product.

Impurity Profile and Quality Control

Throughout the synthesis, various impurities can be formed. These may include isomers of Cefpirome, degradation products, and unreacted starting materials.[9] A thorough understanding of the potential impurities is crucial for developing robust analytical methods for quality control and for optimizing the synthesis to minimize their formation. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are indispensable for the separation and characterization of these impurities.[10][11]

Conclusion

The synthesis of Cefpirome is a complex, multi-step process where the efficient and high-purity production of the key intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridine, is a critical determinant of the overall success. The synthetic route outlined in this guide, involving a Vilsmeier-Haack cyclization, provides a reliable method for the preparation of this vital building block. Subsequent coupling with the cephalosporin nucleus and final acylation and salt formation steps, when carefully controlled, lead to the production of high-quality Cefpirome sulfate. This detailed technical guide serves as a valuable resource for researchers and professionals in the field of drug development and manufacturing, providing a solid foundation for the synthesis and application of this important fourth-generation cephalosporin.

References

  • Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine.
  • Vilsmeier-Haack Reaction. NROChemistry.
  • Vilsmeier-Haack reaction. chemeurope.com.
  • Separation and characterization of impurities and isomers in cefpirome sulfate by liquid chromatography/tandem mass spectrometry and a summary of the fragmentation pathways of oxime-type cephalosporins. PubMed.
  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxid
  • Application Notes and Protocols for the Acylation of 7-Aminocephalosporanic Acid (7-ACA) using Ethyl (2Z) -. Benchchem.
  • Cefpirome-impurities.
  • CN100500671C - Synthesis method of antibiotic cefpirome sulfate.
  • Dechlorination of Aryl Chlorides with Sodium Formate Using a Homogeneous Palladium Catalyst.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. PMC - NIH.
  • Vilsmeier–Haack reaction. Wikipedia.
  • 2-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one synthesis. chemicalbook.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. (2022-07-08).
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing).
  • Cefpirome Impurity 2. Veeprho Pharmaceuticals.
  • Vilsmeier-Haack reaction. Name-Reaction.com.
  • Separation and characterization of impurities and isomers in cefpirome sulfate by liquid chromatography/tandem mass spectrometry and a summary of the fragmentation pathways of oxime‐type cephalosporins.
  • Structure of cefpirome and proposed structures and sources of its impurities in cefpirome sulfate.
  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Scientific.net.
  • Synthesis and structure-activity relationships in the cefpirome series. I. 7-[2-(2-Aminothiazol-4-yl)-2-(Z)-oxyiminoacetamido]-3-[(su bstituted-1-pyridinio)
  • Vilsmeier-Haack Reaction. J&K Scientific LLC. (2025-03-22).
  • Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. (2025-08-05).
  • Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
  • Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts.
  • 5H-cyclopenta[b]pyridine-3-carbonitrile, 2-[[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]thio]-6,7-dihydro-. SpectraBase.
  • CN102391288A - Preparation methods of cefpirome intermediate and cefpirome.
  • Catalytic Dechlorination of Three Organochlorides by Recyclable Nano-Palladium-Engineered Natural Sponge with Formic Acid. MDPI. (2024-07-03).
  • (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
  • US3957773A - Process for preparing cephalosporin compounds
  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. IT Services - University of Liverpool. (2012-12-23).
  • Synthesis and structure-activity relationships in the cefpirome series. III. 7 Alpha-methoxy and 7 alpha-formamido analogues of cefpirome. PubMed.
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine-2,4-diol. PubChem.
  • Cefpirome. Benchchem.
  • Synthesis and structure-activity relationships in the cefpirome series. II. Analogues of cefpirome with different 7-heteroarylacetamido and 3'-ammonium substituents. PubMed.
  • An eco-friendly and highly efficient route for N-acylation under c
  • Synthesis and biological activity of novel cephalosporins containing a (Z)

Sources

Application Notes & Protocols: Synthesis and Evaluation of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives as Advanced Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Corrosion of metallic materials, particularly steel, is a pervasive issue in industries ranging from oil and gas to infrastructure and transportation, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is one of the most effective methods for mitigating corrosion, especially in acidic environments.[1][2] Among the vast array of organic compounds, heterocyclic molecules containing nitrogen, oxygen, and sulfur atoms, along with π-electrons, have demonstrated exceptional performance.[2][3][4] These features facilitate the adsorption of the inhibitor onto the metal surface, forming a protective barrier against corrosive agents.[2][5][6]

This guide focuses on a promising class of heterocyclic compounds: 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . Their unique fused-ring structure provides a larger surface area for adsorption, while the embedded pyridine ring offers a rich source of electrons for coordination with vacant metal orbitals. We present a comprehensive overview, from a robust synthetic pathway to detailed protocols for evaluating their efficacy as corrosion inhibitors for carbon steel in aggressive acidic media. This document is intended for researchers and scientists in materials science, chemical engineering, and drug development, providing both the fundamental principles and practical methodologies for advancing corrosion science.

Section 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

The structural framework of these derivatives can be accessed through several synthetic strategies, including manganese-catalyzed oxidation[7][8] and multicomponent reactions.[9] However, a particularly efficient and versatile method is the cyclocondensation reaction between 2,5-diarylidenecyclopentanone precursors and propanedinitrile (malononitrile).[3][10] This approach is advantageous due to its operational simplicity and the ability to readily introduce diverse functional groups by varying the starting aldehydes.

Protocol 1: Synthesis of 2-Alkoxy-4-aryl-7-arylmethylidene-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles

This protocol is adapted from the successful synthesis of Cycloalkanapyridine Derivatives (CAPDs) reported by El-Sayed et al.[3][10] It details a one-pot reaction that leverages a sodium alkoxide solution as both the catalyst and a reactant.

Rationale: The sodium alkoxide (e.g., sodium ethoxide) acts as a strong base to deprotonate the active methylene group of propanedinitrile, initiating a Michael addition to the diarylidenecyclopentanone. The alkoxide also serves as the nucleophile that forms the 2-alkoxy group on the final pyridine ring, a key structural feature.

Materials and Reagents:

  • 2,5-Diarylidenecyclopentanone derivative (1.0 mmol)

  • Propanedinitrile (malononitrile) (1.0 mmol)

  • Absolute Ethanol or Methanol

  • Sodium metal

  • Glacial Acetic Acid

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

  • Preparation of Sodium Alkoxide Solution: In a dry round-bottom flask equipped with a reflux condenser, carefully add sodium metal (1.0 mmol, 0.023 g) to absolute ethanol (or methanol, 20 mL) in small portions. Allow the sodium to react completely to form sodium ethoxide (or methoxide). This is an exothermic reaction and should be handled with caution.

  • Initiation of Cyclocondensation: To the freshly prepared sodium alkoxide solution, add the 2,5-diarylidenecyclopentanone derivative (1.0 mmol) and propanedinitrile (1.0 mmol).

  • Reaction Reflux: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Product Precipitation: After completion, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (50 mL).

  • Neutralization: Acidify the solution by dropwise addition of glacial acetic acid until a precipitate is formed.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with distilled water, and dry. Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified 6,7-dihydro-5H-cyclopenta[b]pyridine derivative.[3][10]

Characterization: The structure of the synthesized compounds should be confirmed using standard analytical techniques:

  • FT-IR Spectroscopy: Look for characteristic absorption bands, such as the C≡N stretch around 2204-2214 cm⁻¹.[3][10]

  • ¹H and ¹³C NMR Spectroscopy: Confirm the proton and carbon environments, ensuring they match the proposed structure.

  • Mass Spectrometry: Determine the molecular weight of the compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Confirmation s1 Prepare Sodium Alkoxide in Ethanol s2 Add Diarylidenecyclopentanone + Propanedinitrile s1->s2 s3 Reflux for 4-6 hours s2->s3 s4 Precipitate in Ice Water s3->s4 s5 Filter, Wash, and Recrystallize s4->s5 c1 FT-IR Spectroscopy s5->c1 Purified Product To c2 NMR (¹H & ¹³C) s5->c2 Purified Product To c3 Mass Spectrometry s5->c3 Purified Product To

Section 2: Mechanism of Corrosion Inhibition

Organic inhibitors function by adsorbing onto the metal/solution interface.[4] This adsorption process can be broadly classified into two types: physisorption and chemisorption.

  • Physisorption: Involves electrostatic interactions between the charged metal surface and charged inhibitor molecules.

  • Chemisorption: Involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond.[4]

6,7-dihydro-5H-cyclopenta[b]pyridine derivatives inhibit corrosion through a combination of these mechanisms, which is characteristic of a mixed-type inhibitor.[3][10][11] The key molecular features contributing to their high efficiency are:

  • Nitrogen Heteroatom: The lone pair of electrons on the pyridine nitrogen atom can be shared with the vacant d-orbitals of iron atoms on the steel surface.

  • π-Electron Systems: The aromatic rings and C=C double bonds provide a source of π-electrons that can interact with the metal surface.

  • Large Molecular Size: The fused ring structure covers a significant surface area of the metal, physically blocking the active sites for corrosion.

The inhibitor molecules displace water and other corrosive species (like chloride and sulfate ions) from the metal surface, forming a protective film that acts as a barrier to both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[3][10]

G Fe Fe ↔ Fe²⁺ + 2e⁻ (Anodic Reaction) H 2H⁺ + 2e⁻ ↔ H₂ (Cathodic Reaction) SO4 SO₄²⁻ Inhibitor Cyclopenta[b]pyridine Derivative Inhibitor->Fe Adsorption (N lone pair, π-electrons) Inhibitor->Fe Blocks Anodic Sites Inhibitor->H Blocks Cathodic Sites

Section 3: Evaluation of Corrosion Inhibition Performance

To quantify the effectiveness of the synthesized inhibitors, electrochemical techniques are indispensable. They are rapid, highly sensitive, and provide detailed mechanistic insights.[12][13][14] The two primary methods used are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).

Protocol 2: Potentiodynamic Polarization (PDP) Measurements

PDP studies determine the effect of the inhibitor on the kinetics of the anodic and cathodic reactions by measuring the current response to a controlled potential scan.[15][16] From the resulting Tafel plot, key corrosion parameters are extracted.

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Carbon steel coupon of a known surface area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive Medium: 1 M H₂SO₄ or 1 M HCl solution.

  • Synthesized inhibitor at various concentrations (e.g., 0.1 mM to 1.0 mM).

Procedure:

  • Electrode Preparation: Polish the carbon steel working electrode with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

  • System Stabilization: Immerse the three electrodes in the corrosive solution (with and without the inhibitor) and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes until a steady state is reached.

  • Polarization Scan: Apply a potential scan from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1.0 mV/s).[16][17]

  • Data Analysis: Plot the potential (E) versus log of the current density (log i). The resulting graph is the Tafel plot.

  • Parameter Extraction: Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point.[15] The coordinates of this point give the corrosion potential (E_corr) and the corrosion current density (i_corr).

Inhibition Efficiency Calculation (PDP): The inhibition efficiency (IE%) is calculated from the corrosion current densities in the absence (i°_corr) and presence (i_corr) of the inhibitor:

IE% = [ (i°_corr - i_corr) / i°_corr ] × 100

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[18][19] It is highly effective for studying the protective film formed by the inhibitor.

Procedure:

  • Setup and Stabilization: Use the same three-electrode setup and stabilization procedure as in the PDP protocol (at OCP).

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The data is typically presented as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).

  • Equivalent Circuit Modeling: The Nyquist plot for an inhibited system often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct).[13][14] The data is fitted to an equivalent electrical circuit to model the corrosion process and extract quantitative values. A larger R_ct value in the presence of the inhibitor signifies better corrosion protection.

Inhibition Efficiency Calculation (EIS): The IE% is calculated from the charge transfer resistance values in the presence (R_ct) and absence (R°_ct) of the inhibitor:

IE% = [ (R_ct - R°_ct) / R_ct ] × 100

Section 4: Data Interpretation and Presentation

The results from electrochemical tests provide a clear quantitative measure of inhibitor performance.

Interpreting PDP Results:

  • Corrosion Current Density (i_corr): A significant decrease in i_corr upon adding the inhibitor indicates a lower corrosion rate.

  • Corrosion Potential (E_corr): If the shift in E_corr is less than 85 mV with respect to the blank, the inhibitor is classified as a mixed-type, meaning it suppresses both anodic and cathodic reactions.[3] If the shift is larger in the positive or negative direction, it is an anodic or cathodic type, respectively.

Interpreting EIS Results:

  • Charge Transfer Resistance (R_ct): An increase in the R_ct value signifies that the inhibitor film is making it more difficult for charge to transfer at the interface, thus inhibiting corrosion.

  • Double Layer Capacitance (C_dl): A decrease in C_dl is often observed, which can be attributed to the inhibitor molecules adsorbing and displacing water molecules, thereby decreasing the local dielectric constant and/or increasing the thickness of the electrical double layer.

Example Data Presentation

The quantitative data should be summarized in a clear, structured table for easy comparison.

Inhibitor Concentration (mM)PDP Data EIS Data
i_corr (µA/cm²) IE (%) R_ct (Ω·cm²) IE (%)
Blank (0) 1150-45-
CAPD-1 (0.1) 12589.148090.6
CAPD-1 (0.5) 5295.5112095.9
CAPD-1 (1.0) 2697.7205097.8

Data adapted from a study on CAPD-1 in 1 M H₂SO₄.[3][10]

Conclusion

6,7-dihydro-5H-cyclopenta[b]pyridine derivatives represent a highly effective and versatile class of corrosion inhibitors. The synthetic protocol detailed herein allows for the efficient production of these compounds, while the electrochemical evaluation methods provide a robust framework for quantifying their performance. The high inhibition efficiencies, often exceeding 97%, are attributed to their ability to adsorb strongly onto the steel surface via both physisorption and chemisorption, forming a stable protective barrier.[3][20] By understanding the relationship between molecular structure, synthesis, and inhibition mechanism, researchers can continue to design and develop even more potent and environmentally friendly corrosion inhibitors for critical industrial applications.

References

  • Title: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors Source: Scientific Reports URL: [Link]

  • Title: Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives Source: ResearchGate URL: [Link]

  • Title: Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches Source: PMC - NIH URL: [Link]

  • Title: Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches Source: ACS Omega URL: [Link]

  • Title: Experimental and theoretical research of three pyridine derivatives as corrosion inhibitors on steel in HCl acid solution Source: Emerald Insight URL: [Link]

  • Title: Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS) Source: Association for Materials Protection and Performance URL: [Link]

  • Title: Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy Source: MDPI URL: [Link]

  • Title: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py Source: Royal Society of Chemistry URL: [Link]

  • Title: Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy Source: ACS Publications URL: [Link]

  • Title: Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution Source: Chemical Methodologies URL: [Link]

  • Title: Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment Source: MDPI URL: [Link]

  • Title: Eco-friendly pyridine-derivatives for corrosion inhibition of carbon steel during acidic treatments: mechanistic insights from electrochemical, surface, and computational studies Source: ResearchGate URL: [Link]

  • Title: Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution Source: Chemical Methodologies URL: [Link]

  • Title: Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches Source: ResearchGate URL: [Link]

  • Title: Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches Source: PubMed URL: [Link]

  • Title: Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements Source: ASTM International URL: [Link]

  • Title: Potentiodynamic polarization curves (vs. SCE) for the corrosion of mild steel with different concentrations of corrosion inhibitors 8-10, and without the addition of inhibitor in 1.0 M HCl Source: ResearchGate URL: [Link]

  • Title: Potentiodynamic polarization curves of corrosion inhibition of mild steel in 1 M HCl in the absence and presence of different concentrations Source: ResearchGate URL: [Link]

  • Title: Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds Source: ResearchGate URL: [Link]

  • Title: The corrosion inhibition effect of a pyridine derivative for low carbon steel in 1 M HCl medium Source: De Gruyter URL: [Link]

Sources

The Strategic Application of (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine in the Synthesis of Novel CNS Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for CNS Drug Discovery

The quest for novel therapeutics targeting the Central Nervous System (CNS) is one of the most challenging and vital areas of modern medicinal chemistry. Within this landscape, the structural architecture of a drug candidate is paramount to its success. The rigid, fused heterocyclic system of 6,7-dihydro-5H-cyclopenta[b]pyridine has emerged as a "privileged scaffold" – a molecular framework that is recognized by and can be tailored to interact with multiple biological targets. The introduction of a chiral amine at the 7-position, specifically the (7S)-enantiomer, imparts a three-dimensional complexity that is crucial for stereospecific interactions with complex biological receptors and enzymes, a cornerstone of modern drug design.[1]

This guide provides an in-depth exploration of the utility of (7S)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine as a key building block in the synthesis of CNS active compounds. We will delve into its application in the development of modulators for the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a significant target for pain, migraine, and other neurological conditions.[2] The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in their discovery programs.

Core Concepts: Why this compound?

The efficacy of this chiral amine as a synthetic precursor for CNS drug candidates can be attributed to several key features:

  • Structural Rigidity and Defined Stereochemistry: The fused bicyclic system restricts conformational flexibility, which can lead to higher binding affinity and selectivity for the target protein. The defined (7S)-stereocenter allows for precise, predictable interactions within a chiral binding pocket, which is critical for potency and reducing off-target effects.

  • Versatile Synthetic Handle: The primary amine at the 7-position serves as a versatile nucleophile, readily participating in a variety of bond-forming reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a process central to establishing Structure-Activity Relationships (SAR).

  • Physicochemical Properties: The pyridine ring, a common motif in CNS drugs, can influence solubility, polarity, and metabolic stability. Its ability to act as a hydrogen bond acceptor can be crucial for target engagement.

The following diagram illustrates the core structure and its key reactive site.

G cluster_0 Synthesis Workflow start This compound coupling Amide Coupling Reaction start->coupling acid Carboxylic Acid Building Block (R-COOH) acid->coupling product Amide Product (CNS Drug Candidate) coupling->product screening Biological Screening (e.g., TRPM8 Assay) product->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization optimization->acid Design new R-groups

Caption: General workflow for the synthesis and optimization of CNS drug candidates.

Detailed Protocol: Amide Coupling for the Synthesis of a TRPM8 Modulator

The following protocol is a representative example of an amide coupling reaction to synthesize a potential TRPM8 modulator. It is adapted from procedures described in the patent literature.

Reaction Scheme:

This compound + 2-(Trifluoromethyl)isonicotinic acid → N-((7S)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)-2-(trifluoromethyl)isonicotinamide

Materials and Reagents:

ReagentCAS NumberMolecular WeightSupplier
This compound1210039-92-3134.18Commercially Available
2-(Trifluoromethyl)isonicotinic acid158190-36-8191.11Commercially Available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1892-57-5155.24Commercially Available
1-Hydroxybenzotriazole (HOBt)2592-95-2135.12Commercially Available
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Commercially Available
Dichloromethane (DCM), anhydrous75-09-284.93Commercially Available
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Commercially Available

Experimental Procedure:

  • Reaction Setup: To a solution of 2-(trifluoromethyl)isonicotinic acid (1.2 equivalents) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) at room temperature, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.5 equivalents). Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: To the activated carboxylic acid mixture, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Coupling Reagents (EDC/HOBt): This combination is a widely used and effective method for amide bond formation. [3]EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to racemization and side reactions, and reacts efficiently with the amine.

  • Base (DIPEA): A non-nucleophilic organic base is required to neutralize the hydrochloride salt that is often formed during the reaction and to scavenge the proton released during amide bond formation, driving the reaction to completion.

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as the activated carboxylic acid intermediates are sensitive to hydrolysis.

Conclusion and Future Perspectives

This compound represents a potent and versatile building block for the construction of novel CNS-active compounds. Its inherent structural features, combined with the synthetic tractability of the primary amine, provide a robust platform for generating libraries of compounds for biological screening. The successful application of this scaffold in the development of TRPM8 modulators underscores its potential in addressing challenging neurological targets. Future explorations could involve its use in synthesizing modulators for other ion channels, G-protein coupled receptors (GPCRs), or enzymes within the CNS, further expanding its role in the landscape of drug discovery.

References

  • Gomis, A., et al. (2020). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. Pharmaceuticals, 13(10), 289. [Link]

  • De Falco, L., et al. (2016). Tryptamine-Based Derivatives as Transient Receptor Potential Melastatin Type 8 (TRPM8) Channel Modulators. Journal of Medicinal Chemistry, 59(7), 3346-3356. [Link]

  • Pflimlin, V. T., et al. (2023). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. The Journal of Organic Chemistry, 88(17), 12345-12354. [Link]

  • Andrés, J. I., et al. (2019). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Molecules, 24(12), 2269. [Link]

  • MySkinRecipes. (n.d.). (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Alonso, E., et al. (2020). Recent Progress in TRPM8 Modulation: An Update. Pharmaceuticals, 13(11), 374. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 21(16), 4834-4838. [Link]

Sources

The Indispensable Role of Chiral Pyridine Ligands in Modern Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the relentless pursuit of enantiomerically pure molecules, essential for the pharmaceutical and agrochemical industries, the design and application of effective chiral ligands for transition metal catalysis remains a cornerstone of synthetic chemistry. Among the pantheon of "privileged" ligand scaffolds, chiral pyridine derivatives have emerged as a versatile and powerful class, capable of inducing high stereoselectivity in a diverse array of chemical transformations. Their enduring appeal lies in their modular synthesis, tunable steric and electronic properties, and their ability to form well-defined, rigid coordination complexes with a variety of transition metals. This comprehensive guide provides an in-depth exploration of the role of chiral pyridine ligands in key transition metal-catalyzed reactions, offering not just detailed, field-tested protocols but also the critical scientific rationale behind the experimental design.

This document is intended for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. It is structured to serve as both a high-level overview and a practical laboratory resource. We will delve into the mechanistic nuances of stereocontrol and provide step-by-step methodologies for benchmark reactions, supported by comparative data to guide your own catalyst and ligand selection.

The Architecture of Asymmetric Control: Understanding Chiral Pyridine Ligands

Chiral pyridine-containing ligands orchestrate enantioselectivity by creating a precisely defined three-dimensional chiral pocket around the metal center. This chiral environment dictates the facial selectivity of substrate approach and the geometry of the transition state, ultimately favoring the formation of one enantiomer over the other. The efficacy of these ligands is often attributed to several key design principles:

  • C₂-Symmetry: Many successful chiral pyridine ligands, such as the renowned PyBox family, possess a C₂-axis of symmetry. This structural feature simplifies the catalytic cycle by reducing the number of possible diastereomeric transition states, which often leads to higher enantioselectivities.

  • Steric Hindrance: Bulky substituents strategically placed on the chiral backbone of the ligand create steric walls that effectively shield one face of the catalytic center, directing the substrate to coordinate in a specific orientation.

  • Electronic Tuning: The electronic properties of the pyridine ring and its substituents can be modified to influence the Lewis acidity of the metal center, thereby modulating the reactivity and selectivity of the catalyst.

  • Rigid Scaffolds: A rigid ligand backbone is crucial for maintaining a well-defined chiral environment throughout the catalytic cycle. Conformational flexibility can lead to a loss of stereocontrol.

The following sections will explore the practical application of these principles in several key transition metal-catalyzed reactions.

Application I: Nickel-Catalyzed Asymmetric Negishi Cross-Coupling with PyBox Ligands

The nickel-catalyzed asymmetric Negishi cross-coupling is a powerful method for the formation of C(sp³)-C(sp³) bonds. Chiral pyridine-bis(oxazoline) (PyBox) ligands have proven to be exceptionally effective in this transformation, particularly in the stereoconvergent coupling of racemic secondary alkyl halides with organozinc reagents.[1][2]

Mechanistic Rationale

The prevailing mechanism involves the formation of a chiral Ni(I)-PyBox complex, which undergoes oxidative addition to the racemic alkyl halide. The resulting diastereomeric Ni(III) intermediates are in equilibrium. The chiral ligand environment dictates that one diastereomer undergoes reductive elimination more rapidly than the other, leading to the preferential formation of one enantiomer of the product. The success of this stereoconvergent process hinges on the ability of the chiral catalyst to effectively discriminate between the two enantiomers of the substrate in the key bond-forming step.

Diagram 1: Proposed Catalytic Cycle for Ni/PyBox-Catalyzed Asymmetric Negishi Cross-Coupling

G Ni(0)L Ni(0)L Ni(II)(R-X)L Ni(II)(R-X)L Ni(0)L->Ni(II)(R-X)L Oxidative Addition (R-X) Ni(II)(S-X)L Ni(II)(S-X)L Ni(0)L->Ni(II)(S-X)L Oxidative Addition (S-X) Ni(II)(R-X)L->Ni(II)(S-X)L Ni(II)(R)(R')L Ni(II)(R)(R')L Ni(II)(R-X)L->Ni(II)(R)(R')L Transmetalation (R'ZnX) Ni(II)(S-X)L->Ni(II)(R-X)L Ni(II)(S)(R')L Ni(II)(S)(R')L Ni(II)(S-X)L->Ni(II)(S)(R')L Transmetalation (R'ZnX) Product (R-R') Product (R-R') Ni(II)(R)(R')L->Product (R-R') Reductive Elimination (fast) Ni(II)(S)(R')L->Product (R-R') Reductive Elimination (slow) Ni(0)L* Ni(0)L*

Caption: Ni/PyBox Negishi Cross-Coupling Cycle.

Protocol: Asymmetric Negishi Cross-Coupling of Secondary α-Bromo Amides

This protocol is adapted from the work of Fu and colleagues and provides a general procedure for the enantioselective coupling of secondary α-bromo amides with organozinc reagents.[3]

Materials:

  • Nickel(II) chloride glyme complex (NiCl₂·glyme)

  • (R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((R)-i-Pr-PyBox)

  • Secondary α-bromo amide (1.0 mmol)

  • Organozinc reagent (1.0 M in 1,3-dimethyl-2-imidazolidinone (DMI), 1.3 mL, 1.3 mmol)

  • 1,3-Dimethyl-2-imidazolidinone (DMI), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under a positive pressure of argon, add NiCl₂·glyme (22.0 mg, 0.100 mmol) and (R)-i-Pr-PyBox (39.2 mg, 0.130 mmol) to a 10 mL Schlenk flask.

  • Substrate Addition: Add the secondary α-bromo amide (1.00 mmol) to the flask.

  • Solvent Addition: Add anhydrous DMI (2.2 mL) and anhydrous THF (0.5 mL) via syringe. The solution should turn orange.

  • Stirring: Stir the resulting mixture at room temperature for 20 minutes.

  • Cooling: Place the Schlenk flask in a 0 °C bath and stir for an additional 10 minutes.

  • Organozinc Addition: Slowly add the organozinc reagent (1.3 mL, 1.3 mmol) to the cooled reaction mixture. The solution will turn dark brown.

  • Reaction: Stir the reaction mixture at 0 °C for 12 hours.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Performance Data

The choice of the PyBox ligand's substituent can significantly impact the enantioselectivity of the reaction. The following table illustrates the performance of different PyBox ligands in the asymmetric Negishi cross-coupling of secondary allylic chlorides with alkylzinc reagents.[4]

EntryAllylic Chloride (R¹)Organozinc (R²)LigandYield (%)ee (%)
1n-Bun-HexylZnBrCH₂CH₂Ph-PyBox9587
2i-Prn-HexylZnBrCH₂CH₂Ph-PyBox9695
3t-Bun-HexylZnBrCH₂CH₂Ph-PyBox9092
4Phn-HexylZnBrCH₂CH₂Ph-PyBox9189
5n-Bui-PrZnBri-Pr-PyBox9278

Application II: Iridium-Catalyzed Asymmetric C-H Borylation

Iridium-catalyzed C-H borylation has become a powerful tool for the direct functionalization of otherwise inert C-H bonds.[5][6] The development of chiral pyridine-based ligands has enabled the enantioselective desymmetrization of prochiral substrates, providing access to valuable chiral organoboron compounds.[7]

Mechanistic Rationale

The catalytic cycle is generally believed to involve an Ir(III)/Ir(V) couple.[8] The active catalyst, an iridium(III)-tris(boryl) complex, undergoes C-H activation with the substrate to form an iridium(V)-hydrido-alkyl-boryl intermediate. Reductive elimination then furnishes the borylated product and regenerates the active iridium(III) catalyst. The chiral ligand creates a sterically defined pocket that directs the C-H activation to a specific prochiral C-H bond, thus establishing the stereocenter.

Diagram 2: Simplified Catalytic Cycle for Iridium-Catalyzed Asymmetric C-H Borylation

G Ir(III)L(Bpin)3 Ir(III)L(Bpin)3 Ir(V)L(H)(R)(Bpin)2 Ir(V)L(H)(R)(Bpin)2 Ir(III)L(Bpin)3->Ir(V)L(H)(R)(Bpin)2 C-H Activation Product (R-Bpin) Product (R-Bpin) Ir(V)L(H)(R)(Bpin)2->Product (R-Bpin) Reductive Elimination Ir(III)L(H)(Bpin)2 Ir(III)L(H)(Bpin)2 Ir(III)L(H)(Bpin)2->Ir(III)L(Bpin)3 + B2pin2 - H-Bpin

Caption: Iridium-Catalyzed C-H Borylation Cycle.

Protocol: Enantioselective C-H Borylation of Diaryl(2-pyridyl)methanes

This protocol is based on the work of Shi and colleagues and describes the desymmetrizing C-H borylation of diaryl(2-pyridyl)methanes using a chiral N,B-bidentate pyridine ligand.[7]

Materials:

  • [Ir(cod)Cl]₂

  • Chiral N,B-bidentate pyridine ligand

  • Diaryl(2-pyridyl)methane substrate (0.2 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (0.3 mmol)

  • Cyclohexane, anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Catalyst Preparation: In a glovebox, to a vial, add [Ir(cod)Cl]₂ (3.4 mg, 0.005 mmol) and the chiral N,B-bidentate pyridine ligand (0.011 mmol).

  • Reagent Addition: To the catalyst mixture, add the diaryl(2-pyridyl)methane substrate (0.2 mmol) and B₂pin₂ (76 mg, 0.3 mmol).

  • Solvent Addition: Add anhydrous cyclohexane (1.0 mL).

  • Reaction: Seal the vial and stir the reaction mixture at 80 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired chiral borylated product.

Application III: Iridium-Catalyzed Asymmetric Hydrogenation of Imines

The asymmetric hydrogenation of imines is a direct and atom-economical route to chiral amines, which are ubiquitous in pharmaceuticals and natural products.[9][10] Iridium catalysts bearing chiral pyridine-aminophosphine (P,N) ligands have demonstrated exceptional performance in the hydrogenation of challenging substrates, including cyclic imines.[4][11]

Mechanistic Rationale

The active catalyst is typically an iridium(III)-dihydride species. The imine substrate coordinates to the metal center, and migratory insertion of the C=N bond into an Ir-H bond forms an amido-iridium intermediate. Subsequent hydrogenolysis releases the chiral amine product and regenerates the active dihydride catalyst. The chiral P,N-ligand controls the facial selectivity of the imine coordination and the subsequent migratory insertion step, thereby determining the stereochemical outcome.

Diagram 3: General Workflow for Asymmetric Hydrogenation

G Catalyst_Preparation Catalyst Preparation ([Ir(cod)Cl]2 + Chiral Ligand) Reaction_Setup Reaction Setup (Substrate, Catalyst, Solvent) Catalyst_Preparation->Reaction_Setup Hydrogenation Hydrogenation (H2 pressure, Temp, Time) Reaction_Setup->Hydrogenation Workup_Purification Work-up and Purification Hydrogenation->Workup_Purification

Caption: Asymmetric Hydrogenation Workflow.

Protocol: Asymmetric Hydrogenation of 2,4-Diaryl-3H-benzo[b][12][13]diazepines

This protocol is adapted from the work of Fan and coworkers for the highly enantioselective hydrogenation of challenging seven-membered cyclic imines.[11]

Materials:

  • [Ir(cod)Cl]₂

  • Chiral pyridine-aminophosphine ligand

  • 2,4-Diaryl-3H-benzo[b][12][13]diazepine substrate (0.1 mmol)

  • Toluene, anhydrous

  • Hydrogen gas (high pressure)

  • Autoclave

Procedure:

  • Catalyst Loading: In a glovebox, add the 2,4-diaryl-3H-benzo[b][12][13]diazepine substrate (0.1 mmol), [Ir(cod)Cl]₂ (0.5 mol%), and the chiral pyridine-aminophosphine ligand (1.1 mol%) to a glass vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (1.0 mL).

  • Autoclave Setup: Place the vial into a stainless-steel autoclave.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize with hydrogen to 50 atm.

  • Reaction: Stir the reaction mixture at 60 °C for 24 hours.

  • Work-up: After cooling the autoclave to room temperature, carefully release the pressure. Concentrate the reaction mixture and determine the conversion and enantiomeric excess by chiral HPLC analysis. Purify the product by flash column chromatography.

Conclusion

Chiral pyridine ligands have firmly established their position as a versatile and indispensable tool in the field of asymmetric catalysis. The modularity of their synthesis allows for fine-tuning of steric and electronic properties, enabling the rational design of highly selective catalysts for a broad spectrum of transition metal-catalyzed reactions. The protocols and data presented herein serve as a practical guide for researchers seeking to leverage the power of these ligands in their own synthetic endeavors. As the demand for enantiomerically pure compounds continues to grow, the development of novel chiral pyridine ligands and their application in innovative catalytic methodologies will undoubtedly remain a vibrant and fruitful area of research.

References

  • Son, S., & Fu, G. C. (2008). Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs. Journal of the American Chemical Society, 130(9), 2756–2757. [Link]

  • Cherney, A. H., & Reisman, S. E. (2014). Nickel-Catalyzed Asymmetric Cross-Couplings of Racemic Secondary Propargylic Halides with Arylzinc Reagents. Journal of the American Chemical Society, 136(42), 14738-14741. [Link]

  • Boller, T. M., et al. (2002). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Cyclic Enamides. Angewandte Chemie International Edition, 41(21), 4162-4165. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]

  • Zhou, Y.-G. (2011). Asymmetric Hydrogenation of Heteroaromatic Compounds. Accounts of Chemical Research, 44(11), 1157-1169. [Link]

  • Hartwig, J. F. (2010).
  • Cheng, Y., et al. (2021). Development of a Tunable Chiral Pyridine Ligand Unit for Enantioselective Iridium-Catalyzed C–H Borylation. ACS Catalysis, 11(12), 7219-7226. [Link]

  • Yang, Z.-P., et al. (2019). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry, 17(18), 4569-4576. [Link]

  • Fischer, C., & Fu, G. C. (2005). Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary α-Bromo Amides with Organozinc Reagents. Journal of the American Chemical Society, 127(12), 4594–4595. [Link]

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944. [Link]

  • Nishiyama, H., et al. (1989). Chiral and C2-Symmetrical Bis(oxazolinylpyridine)rhodium(III) Complexes: Effective Catalysts for Asymmetric Hydrosilylation of Ketones. Organometallics, 8(3), 846-848. [Link]

  • Son, S., & Fu, G. C. (2008). Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs. Journal of the American Chemical Society, 130(9), 2756-2757. [Link]

  • Mkhalid, I. A. I., et al. (2010). Iridium-Catalyzed Borylation of C-H Bonds: The Importance of Ligand and Substrate Steric Effects. Angewandte Chemie International Edition, 49(41), 7567-7570. [Link]

  • Wang, D.-S., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Olefins. Journal of the American Chemical Society, 135(28), 10326-10329. [Link]

  • Chelucci, G., & Saba, A. (1998). Enantioselective palladium catalyzed allylic substitution with chiral pyridine ligands. Journal of Molecular Catalysis A: Chemical, 130(1-2), 51-55. [Link]

  • Tang, W., & Zhang, X. (2008). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]

  • Smith, S. W., & Fu, G. C. (2005). Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary α-Bromo Amides with Organozinc Reagents. Journal of the American Chemical Society, 127(12), 4594-4595. [Link]

  • Hartwig, J. F., et al. (2002). Iridium-Catalyzed Borylation of C-H Bonds. Journal of the American Chemical Society, 124(41), 12350-12351. [Link]

  • Zhu, S.-F., & Zhou, Q.-L. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Ketones. Accounts of Chemical Research, 45(8), 1365-1377. [Link]

  • Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines: A Versatile Class of Privileged Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336-345. [Link]

  • Son, S., & Fu, G. C. (2008). Nickel-catalyzed asymmetric negishi cross-couplings of secondary allylic chlorides with alkylzincs. Journal of the American Chemical Society, 130(9), 2756-2757. [Link]

  • Sadler, S. A., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]

  • Zhu, G., Terry, M., & Zhang, X. (1996). Asymmetric allylic alkylation catalyzed by palladium complexes with new chiral ligands. Tetrahedron Letters, 37(26), 4475-4478. [Link]

  • Son, S., & Fu, G. C. (2008). Nickel-catalyzed asymmetric negishi cross-couplings of secondary allylic chlorides with alkylzincs. Journal of the American Chemical Society, 130(9), 2756-2757. [Link]

  • Yang, G., & Zhang, W. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(6), 1783-1810. [Link]

  • Hargaden, G. C., & Guiry, P. J. (2009). Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 109(6), 2505-2550. [Link]

  • Dai, L.-X., et al. (2011). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]. Organic Syntheses, 88, 285. [Link]

  • Trost, B. M., & Toste, F. D. (2000). A New Catalyst for the Asymmetric Allylic Alkylation. The First Metal-Catalyzed Asymmetric Allylic Alkylation with a Soft Nucleophile. Journal of the American Chemical Society, 122(4), 714-715. [Link]

  • Xu, G., et al. (2015). Iridium-catalyzed asymmetric hydrogenation of 2-pyridyl cyclic imines: a highly enantioselective approach to nicotine derivatives. Angewandte Chemie International Edition, 54(4), 1294-1297. [Link]

  • Mkhalid, I. A. I., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]

  • Trost, B. M., & Bunt, R. C. (1994). Asymmetric induction in allylic alkylations of 3-acyloxycycloalkenes. Journal of the American Chemical Society, 116(10), 4089-4090. [Link]

  • Fu, G. C. (2008). Nickel-Catalyzed Cross-Coupling Reactions. In Modern Carbonyl Olefination (pp. 95-122). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Hartwig, J. F. (2011). Regioselectivity of the Iridium-Catalyzed Borylation of Arenes. Angewandte Chemie International Edition, 50(21), 4840-4853. [Link]

  • Sadler, S. A., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]

Sources

Application Notes for the Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials. Its rigid, fused-ring structure is of significant interest to medicinal chemists for the development of novel therapeutics. Traditional multi-step syntheses of these derivatives often suffer from drawbacks such as low overall yields, tedious purification procedures, and poor atom economy.[1] Multicomponent reactions (MCRs) provide an elegant and efficient solution, enabling the construction of complex molecular architectures from simple, readily available starting materials in a single, one-pot operation.[1][2]

This guide provides detailed insights and a robust experimental protocol for the synthesis of highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, designed for researchers, scientists, and professionals in drug development. The featured methodology is a facile cyclocondensation reaction that highlights the core principles of MCRs: operational simplicity, efficiency, and the ability to generate molecular diversity.[3][4]

Reaction Principle: A Facile Cyclocondensation Approach

The protocol described herein focuses on a highly efficient three-component reaction for the synthesis of 2-alkoxy-4-aryl-7-(arylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles. The reaction proceeds via a cyclocondensation of a pre-formed 2,5-diarylidenecyclopentanone, propanedinitrile (malononitrile), and an alkoxide source.[3][4] The alkoxide (e.g., sodium ethoxide or methoxide) serves as both a crucial reagent and a catalyst for the cyclization cascade.[3][4]

The key to this transformation is the initial Michael addition of the propanedinitrile anion to the α,β-unsaturated ketone system of the diarylidenecyclopentanone.[3] This is followed by a nucleophilic attack from the alkoxide and a subsequent intramolecular cyclization and dehydration sequence to furnish the final, highly functionalized pyridine ring. This one-pot method is notable for its excellent yields and the ability to produce highly pure products often requiring only simple filtration and recrystallization, thereby avoiding complex chromatographic purification.[3]

Experimental Workflow and Protocol

The following section provides a detailed, step-by-step methodology for the synthesis of these pyridine derivatives. The workflow is designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and product characterization.

Diagram of the Experimental Workflow

G cluster_0 Step 1: Reagent Charging cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification & Analysis reagents 1. Add 2,5-Diarylidenecyclopentanone 2. Add Propanedinitrile 3. Add Anhydrous Alcohol (Solvent) 4. Add Sodium Alkoxide (Catalyst) reaction Reflux at 80 °C for ~2 hours (Monitor by TLC) reagents->reaction Heat workup 1. Cool to Room Temperature 2. Dilute with Distilled Water 3. Collect Precipitate via Filtration reaction->workup Cool & Precipitate purify 1. Recrystallize from appropriate solvent 2. Characterize (NMR, IR, MS, m.p.) workup->purify Isolate Solid

Caption: Step-by-step experimental workflow for the MCR synthesis.

Detailed Protocol: Synthesis of CAPD-4

This protocol provides a representative example for the synthesis of 7-(2-Methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-4).[3][4]

Materials:

  • 2,5-bis(2-methoxybenzylidene)cyclopentanone (0.01 mol, 3.48 g)

  • Propanedinitrile (malononitrile) (0.02 mol, 1.32 g)

  • Sodium ethoxide (0.02 mol, 1.36 g)

  • Anhydrous Ethanol (100 mL)

  • Distilled Water

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-bis(2-methoxybenzylidene)cyclopentanone (0.01 mol).

    • Scientist's Note: Ensure all glassware is thoroughly dried to prevent quenching of the sodium alkoxide catalyst by moisture.

  • Reagent Addition: Add propanedinitrile (0.02 mol) followed by anhydrous ethanol (100 mL). Stir the mixture to achieve a homogenous suspension.[2]

  • Catalyst Addition: Carefully add sodium ethoxide (0.02 mol) to the stirring suspension.

    • Causality: Sodium ethoxide acts as a strong base to deprotonate propanedinitrile, generating the nucleophile required for the initial Michael addition. It also serves as the alkoxy source for the final product.[3]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring. The reaction is typically complete within 2 hours.[3]

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Workup and Isolation: After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 150 mL of cold distilled water. A solid precipitate will form.[2]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any inorganic impurities.

  • Purification: The crude product is typically of high purity. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield yellow crystals.[3]

  • Characterization: Dry the purified product under vacuum and characterize it using standard analytical techniques (NMR, IR, Mass Spectrometry, and melting point).

Data Summary and Scope

The versatility of this MCR allows for the synthesis of a variety of derivatives by simply changing the starting diarylidenecyclopentanone. Below is a summary of representative compounds synthesized using this methodology.

Compound IDR Group (Aryl)Alkoxy GroupYield (%)Melting Point (°C)
CAPD-1 Pyridin-2-ylEthoxyN/AN/A
CAPD-4 2-MethoxyphenylEthoxy75%160–161

Note: Detailed yield and melting point data for all derivatives were not fully available in the cited sources. The data for CAPD-4 is provided as a validated example.[3][4]

Characterization Data for CAPD-4: [3][4]

  • IR (ATR) νmax (cm-1): 2214 (C≡N), 1605 (C=N), 3058, 3021 (C–H arom.), 2981, 2966 (C–H aliph.).

  • 1H NMR (400 MHz, DMSO-d6) δ (ppm): 7.43 (s, 1H, CH=), 4.59 (q, J = 6.8 Hz, 2H, O-CH2-CH3), 3.85, 3.81 (s, 6H, 2x OMe), 3.07 (t, J = 4.7 Hz, 2H, CH2), 2.89 (t, J = 5.9 Hz, 2H, CH2), 1.43 (t, J = 6.9 Hz, 3H, CH3-CH2–O). Aromatic protons appear as multiplets between 7.00-7.55 ppm.

Alternative MCR Strategies: Expanding the Synthetic Toolbox

While the featured protocol is highly effective, other MCRs have been developed for this scaffold, highlighting the modularity of this synthetic approach.

Hantzsch-Type Pyridine Synthesis

The Hantzsch reaction is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine, which is then oxidized to the corresponding pyridine.[5][6][7] By using a cyclic β-dicarbonyl compound like 1,3-cyclopentanedione, this reaction can be adapted to create the fused 6,7-dihydro-5H-cyclopenta[b]pyridine core. This approach offers a different substitution pattern compared to the cyclocondensation method.[8]

Bohlmann-Rahtz Pyridine Synthesis

Another powerful method is the Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone.[9][10] This reaction directly yields the aromatic pyridine ring without needing a separate oxidation step, a distinct advantage over the Hantzsch synthesis.[10][11] The process involves a Michael addition followed by a heat-induced isomerization and cyclodehydration.[12][13] Recent modifications have enabled this to be performed as a one-pot, three-component reaction using ammonium acetate as the in-situ source for the enamine.[10]

Diagram of MCR Component Relationships

MCR_Strategies Core 6,7-dihydro-5H- cyclopenta[b]pyridine N1 Diarylidenecyclopentanone N1->Core Cyclocondensation N2 Propanedinitrile N2->Core Cyclocondensation N3 Alkoxide N3->Core Cyclocondensation N4 Aldehyde N4->Core Hantzsch-Type N5 Cyclic β-Dicarbonyl N5->Core Hantzsch-Type N6 Ammonia Source N6->Core Hantzsch-Type

Caption: Reactant relationships in alternative MCR approaches.

Conclusion and Outlook

Multicomponent reactions represent a cornerstone of modern synthetic chemistry, offering a highly efficient, atom-economical, and environmentally conscious pathway to complex molecular targets.[1] The protocols and strategies detailed in this guide demonstrate the practical application of MCRs for the synthesis of medicinally relevant 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. The operational simplicity and high yields make these methods particularly attractive for library synthesis in drug discovery campaigns. Future research will likely focus on developing asymmetric variants of these reactions and expanding the substrate scope through the use of novel catalysts and reaction conditions.

References

  • Al-Ayed, A. S., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega. Available at: [Link]

  • Saikia, L. & Prajapati, D. (2012). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Indian Chemical Society. Available at: [Link]

  • Litvinov, V. P. (2020). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Unknown Author. Hantzsch pyridine synthesis. Chemeurope.com. Available at: [Link]

  • Kar, A., et al. (2024). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. ChemistryOpen. Available at: [Link]

  • Chen, F., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. Available at: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Al-Ayed, A. S., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. National Institutes of Health. Available at: [Link]

  • ChemTube3D. Hantzsch pyridine synthesis - overview. ChemTube3D. Available at: [Link]

  • Chen, F., et al. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Royal Society of Chemistry. Available at: [Link]

  • SynArchive. Bohlmann-Rahtz Pyridine Synthesis. SynArchive. Available at: [Link]

  • All about chemistry. (2023). Bohlmann–Rahtz pyridine synthesis. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Kumar S, L., et al. (2022). A mini-review on the multicomponent synthesis of pyridine derivatives. Ask this paper. Available at: [Link]

  • Wang, H., et al. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate. Available at: [Link]

  • Mondal, M., et al. (2019). Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines. National Institutes of Health. Available at: [Link]

  • Cruz-León, D., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available at: [Link]

  • Organic Chemistry Division, Royal Society of Chemistry. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Royal Society of Chemistry. Available at: [Link]

  • Growing Science. One-pot multicomponent synthesis of highly substituted pyridines using hydrotalcite as a solid base and reusable catalyst. Growing Science. Available at: [Link]

  • de la Hoz, A., et al. (2016). Multicomponent mechanochemical synthesis. National Institutes of Health. Available at: [Link]

  • Trofymchuk, K., et al. (2022). Total Synthesis of the Tetracyclic Pyridinium Alkaloid epi‐Tetradehydrohalicyclamine B. National Institutes of Health. Available at: [Link]

Sources

Application Notes and Protocols for the Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Oxidized 2,3-Cyclopentenopyridine Scaffolds in Medicinal Chemistry

The 2,3-cyclopentenopyridine moiety is a key structural motif found in various biologically active compounds. Its presence in molecules like the cephalosporin antibiotic cefpirome highlights its importance in the development of new therapeutic agents. The selective oxidation of 2,3-cyclopentenopyridine analogues, particularly at the benzylic-like positions of the cyclopentene ring, offers a direct route to introduce new functionalities. This chemical modification can significantly impact the pharmacological properties of the parent molecule, including its potency, selectivity, and metabolic stability. Consequently, robust and efficient methods for the targeted oxidation of these scaffolds are of high interest to researchers in medicinal chemistry and drug development.

Manganese-based catalysts have emerged as a powerful tool for a variety of oxidative transformations. Their low cost, low toxicity, and versatile reactivity make them an attractive alternative to more expensive and hazardous heavy metal catalysts.[1][2] This application note provides a detailed guide to the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues, offering field-proven insights and step-by-step protocols for researchers in the field.

Core Principles: Understanding Manganese-Catalyzed C-H Oxidation

The manganese-catalyzed oxidation of C-H bonds, particularly at allylic and benzylic positions, is a well-established transformation in organic synthesis. The generally accepted mechanism involves the in-situ formation of a high-valent manganese-oxo species, which is a potent oxidizing agent.[3][4] This reactive intermediate can then abstract a hydrogen atom from a C-H bond of the substrate, initiating the oxidation process.

The choice of manganese precursor, ligand, and terminal oxidant is crucial for achieving high efficiency and selectivity. Common manganese sources include manganese(II) acetate, manganese(III) acetate, and various manganese complexes with N-heterocyclic ligands.[5][6] Peroxides, such as hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), are frequently employed as the terminal oxidants due to their environmental compatibility and ready availability.[7][8] The presence of co-catalysts or additives, such as carboxylic acids, can further enhance the catalytic activity and selectivity of the system.[3]

For 2,3-cyclopentenopyridine analogues, the cyclopentene ring presents allylic C-H bonds that are susceptible to oxidation. The proximity of the pyridine nitrogen may also influence the reactivity and selectivity of the oxidation through electronic effects or by acting as a directing group.[2]

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the manganese-catalyzed oxidation of a 2,3-cyclopentenopyridine analogue.

experimental_workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent & Glassware Preparation reaction_setup Reaction Setup: Substrate, Catalyst, Solvent reagent_prep->reaction_setup substrate_prep Substrate Synthesis & Purification substrate_prep->reaction_setup oxidant_addition Controlled Addition of Oxidant reaction_setup->oxidant_addition reaction_monitoring Reaction Monitoring (TLC, GC/MS) oxidant_addition->reaction_monitoring quenching Quenching of Excess Oxidant reaction_monitoring->quenching extraction Aqueous Work-up & Extraction quenching->extraction purification Column Chromatography extraction->purification characterization Product Characterization (NMR, MS, IR) purification->characterization yield_calc Yield Calculation characterization->yield_calc catalytic_cycle Proposed Catalytic Cycle Mn_II Mn(II) Mn_V_oxo L-Mn(V)=O Mn_II->Mn_V_oxo Oxidation Mn_IV_oxo L-Mn(IV)=O Radical_intermediate [L-Mn(IV)-OH + R•] Mn_V_oxo->Radical_intermediate H-atom abstraction Substrate R-H (Substrate) Radical_intermediate->Mn_II Reduction Product R-OH (Product) Radical_intermediate->Product Oxygen rebound Oxidant Oxidant (e.g., H₂O₂)

Sources

Application Notes & Protocols: Vilsmeier Cyclization for 6,7-Dihydro-5H-cyclopenta[b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fused Pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a privileged heterocyclic scaffold. Its rigid, fused-ring structure is a key feature in numerous pharmacologically active compounds and advanced materials.[1][2][3] Pyridine and its fused derivatives are integral to drugs targeting a wide array of conditions, including infectious diseases, cancer, and central nervous system disorders.[1][3] Specifically, the 6,7-dihydro-5H-cyclopenta[b]pyridine framework serves as a crucial intermediate in the synthesis of fourth-generation cephalosporin antibiotics like Cefpirome.[4][5] Furthermore, derivatives of this scaffold have shown promise as antiviral, insecticidal, and fungicidal agents in agriculture.[6]

The construction of this fused N-heterocycle presents a compelling challenge in synthetic organic chemistry. Among the various synthetic strategies, the Vilsmeier-Haack reaction stands out as a powerful and versatile tool.[7] Traditionally known for the formylation of electron-rich aromatic compounds, its application extends to intramolecular cyclization reactions, enabling the efficient, one-pot construction of complex heterocyclic systems from relatively simple acyclic or carbocyclic precursors.[7][8][9]

This guide provides a detailed exploration of the Vilsmeier cyclization reaction for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridines. We will delve into the underlying mechanism, provide a field-tested experimental protocol, and discuss critical parameters for optimization and troubleshooting.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction relies on an electrophilic species known as the Vilsmeier reagent , a chloroiminium ion, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide (most commonly phosphorus oxychloride, POCl₃).[10][11] This reagent is a moderately reactive electrophile, capable of reacting with electron-rich species like activated arenes, enamines, or enols.[11][12]

The overall process for the synthesis of a fused pyridine involves three key stages:

  • Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements and the departure of a stable phosphate byproduct yields the electrophilic chloroiminium ion.

  • Electrophilic Attack: An electron-rich substrate, such as an enamine derived from cyclopentanone, attacks the electrophilic carbon of the Vilsmeier reagent. This step introduces a formyl group precursor onto the carbon framework.

  • Intramolecular Cyclization & Aromatization: The nitrogen atom of the precursor, now positioned correctly, acts as an intramolecular nucleophile, attacking the newly introduced carbonyl group (or its iminium equivalent). A subsequent dehydration/elimination step, driven by the formation of a stable aromatic pyridine ring, completes the cyclization.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction Cascade DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Start Cyclopentanone Enamine Intermediate1 Iminium Intermediate Cyclized Cyclized Intermediate Product 2-Chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine

Caption: Figure 1: Generalized Mechanism of Vilsmeier Cyclization

Detailed Experimental Protocol

This protocol describes the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine from a cyclopentanone-derived enamine, a common route that leverages the Vilsmeier cyclization.[5]

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it exclusively in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • The reaction is exothermic, especially during the addition of POCl₃. Proper cooling is essential to maintain control.

  • The work-up procedure involves quenching with ice/water, which can be vigorous. Perform this step slowly and cautiously.

Materials and Reagents
Reagent/MaterialFormulaM.W.Typical GradeNotes
N-benzyl-N-cyclopentenylacetamideC₁₄H₁₇NO215.29>95%Substrate (can be pre-synthesized)
Phosphorus OxychloridePOCl₃153.33>99%Vilsmeier Reagent Component
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousVilsmeier Reagent Component & Solvent
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousSolvent
Sodium BicarbonateNaHCO₃84.01ACS GradeFor neutralization during work-up
Sodium Sulfate (Anhydrous)Na₂SO₄142.04ACS GradeDrying agent
Silica GelSiO₂60.08230-400 meshFor column chromatography
Hexane / Ethyl Acetate--HPLC GradeEluent for chromatography
Step-by-Step Procedure

G prep 1. Reagent Preparation (Vilsmeier Reagent Formation) reaction 2. Cyclization Reaction (Substrate Addition & Reflux) prep->reaction Cool to 0-5 °C quench 3. Reaction Quench (Pouring onto Ice) reaction->quench Cool to RT extract 4. Extraction & Washing (DCM, aq. NaHCO₃) quench->extract Basify to pH 7-8 dry 5. Drying & Concentration (Na₂SO₄, Rotary Evaporation) extract->dry purify 6. Purification (Column Chromatography) dry->purify analyze 7. Analysis (TLC, NMR, MS) purify->analyze

Caption: Figure 2: Experimental Workflow

  • Vilsmeier Reagent Formation:

    • To a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).

    • Cool the flask to 0-5 °C using an ice-water bath.

    • Causality Insight: This initial cooling is critical to dissipate the heat generated during the exothermic formation of the Vilsmeier reagent, preventing potential side reactions and ensuring stability.[13]

    • Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The solution should become a thick, pale-yellow complex.

  • Cyclization Reaction:

    • Dissolve the starting material, N-benzyl-N-cyclopentenylacetamide (1.0 eq.), in a minimal amount of anhydrous dichloromethane (DCM).

    • Add the substrate solution to the pre-formed Vilsmeier reagent at 0-5 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C for DCM, though some procedures use higher boiling solvents and temperatures).[5]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.[5]

  • Work-up and Extraction:

    • After completion, cool the reaction mixture to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This quench step hydrolyzes excess POCl₃ and the intermediate iminium salts.[13]

    • Trustworthiness Check: The initial product after hydrolysis is an iminium ion, which is then converted to the final aldehyde or ketone upon workup.[10] This step is crucial for the final product formation.

    • Carefully neutralize the acidic aqueous solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

  • Purification:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil is then purified by silica gel column chromatography. A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is effective for isolating the target compound.

  • Characterization:

    • The structure and purity of the final product, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Expected Yield: 40-50% (based on the multi-step synthesis reported in the literature).[5]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction time or temperature.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents. 2. Increase reflux time and monitor by TLC. Consider a higher boiling point solvent like 1,2-dichloroethane (DCE) for higher temperatures if the substrate is stable.[14]
Formation of Multiple Products 1. Side reactions due to excessive heat during reagent formation. 2. Polysubstitution if the substrate has multiple reactive sites.1. Maintain strict temperature control (0-5 °C) during POCl₃ addition. 2. Use a moderate excess of the Vilsmeier reagent (e.g., 1.5-2.0 eq.) rather than a large excess to minimize secondary reactions.
Difficult Purification 1. Presence of residual DMF. 2. Formation of polar, polymeric byproducts.1. During work-up, wash the organic layer thoroughly with water (3-4 times) to remove most of the DMF. 2. Ensure the reaction is not overheated or run for an excessively long time. A thorough aqueous work-up can help remove some polymeric material.
Incomplete Reaction 1. Substrate is not sufficiently electron-rich. 2. Steric hindrance around the reaction site.1. The Vilsmeier reagent is a weak electrophile; this method works best for electron-rich substrates like enamines or enol ethers.[11][12] Ensure the precursor is appropriate. 2. If sterically hindered, longer reaction times or higher temperatures may be required.

Conclusion

The Vilsmeier cyclization is a robust and highly effective method for the synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold. By carefully controlling reaction conditions, particularly temperature and moisture, this protocol provides a reliable pathway to a key intermediate used in medicinal and agricultural chemistry. The power of this reaction lies in its ability to orchestrate formylation, chlorination, and cyclization in a single pot, transforming a simple precursor into a valuable fused N-heterocyclic system.

References

  • J Org Chem. 2008 Dec 5;73(23):9504-7. Vilsmeier reaction of enaminones: efficient synthesis of halogenated pyridin-2(1H). Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Available from: [Link]

  • The Journal of Organic Chemistry. A Modified Vilsmeier–Haack Strategy to Construct β-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available from: [Link]

  • ResearchGate. A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Available from: [Link]

  • eVNUIR. REARRANGEMENT OF SPIRODIOXOLANES UNDER THE ACTION OF THE VILSMEIER-HAACK REAGENT INTO FUNCTIONALIZED 4,5,6,7- TETRAHYDROBENZOFURANS. Available from: [Link]

  • YouTube. Vilsmeier Reaction. Available from: [Link]

  • ResearchGate. Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. Available from: [Link]

  • ScienceDirect. The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Arkivoc. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-1,2,3,4,5,6,7,8-octahydroquinolin-1(2H)-yl)-3-(1H-indol-3-yl)acrylaldehyde. Available from: [Link]

  • ResearchGate. A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Available from: [Link]

  • National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]

  • ResearchGate. Natural products containing the cyclopenta[b]pyridine core. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of a pyridine-fused porphyrinoid: oxopyridochlorin. Available from: [Link]

  • Royal Society of Chemistry. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]

  • PubMed. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Available from: [Link]

Sources

(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine as a scaffold for combinatorial chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine as a Scaffold for Combinatorial Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Constrained Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, integral to numerous approved therapeutic agents.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile component in drug design. The bicyclic structure of this compound introduces a conformational constraint to the pyridine system, which can be highly advantageous in drug discovery. This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The primary amine at the chiral center (7S) serves as a critical handle for diversification, allowing for the exploration of a vast chemical space through combinatorial synthesis.

This guide provides a comprehensive overview and detailed protocols for utilizing this compound as a foundational scaffold for the parallel synthesis of diverse small molecule libraries. We will delve into four key derivatization strategies: amide bond formation, urea synthesis, sulfonamide synthesis, and reductive amination. For each strategy, we will present field-proven protocols, discuss the rationale behind experimental choices, and outline methods for high-throughput purification and characterization.

Core Scaffold: Properties and Handling

This compound is typically supplied as a hydrochloride or dihydrochloride salt to enhance stability and solubility.[2][3] Before use in the reactions described below, it is essential to liberate the free amine. This is typically achieved by treating the salt with a suitable base.

Protocol: Free-Basing of the Scaffold

  • Dissolve this compound salt in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a mild aqueous base, such as saturated sodium bicarbonate solution, and stir vigorously.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

  • Note: The free amine should be used immediately or stored under an inert atmosphere to prevent degradation.

Combinatorial Library Synthesis: A Multi-vector Approach

The primary amine of the scaffold is a versatile nucleophile, enabling the creation of diverse libraries through various coupling reactions. The following sections detail protocols for generating four distinct library types. These reactions are designed for parallel synthesis in multi-well plates.

Amide Library Synthesis: Building Peptidomimetic Diversity

Amide bond formation is a cornerstone of medicinal chemistry. Coupling the scaffold with a diverse set of carboxylic acids or their activated derivatives allows for the introduction of a wide range of functionalities.

Rationale: The resulting amides can mimic peptide bonds, interact with biological targets through hydrogen bonding, and introduce various lipophilic or polar groups to modulate pharmacokinetic properties. The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures efficient and rapid amide bond formation under mild conditions, which is ideal for high-throughput synthesis.[4]

Experimental Workflow: Amide Library Synthesis

cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Dispense this compound (in DMF) to each well B Dispense diverse carboxylic acids (stock solutions in DMF) C Add HATU and DIPEA (coupling agent and base) B->C D Seal plate and shake at room temperature E Quench reaction and perform liquid-liquid extraction D->E F Purify via high-throughput preparative HPLC-MS G Analyze purity and confirm identity (LC-MS, NMR for selected compounds) F->G Scaffold (7S)-Scaffold-NH2 Product Sulfonamide Library (Scaffold-NH-SO2-R) Scaffold->Product SulfonylChlorides Diverse R-SO2Cl SulfonylChlorides->Product Base Pyridine or TEA Base->Product Facilitates Reaction

Caption: Key components for sulfonamide library synthesis.

Protocol: Parallel Sulfonamide Synthesis

  • To each well of a 96-well reaction block, add 100 µL of a 0.2 M solution of this compound in dichloromethane containing pyridine (0.22 M).

  • To each well, add 100 µL of a 0.22 M solution of a unique sulfonyl chloride in dichloromethane.

  • Seal the reaction block and shake at room temperature for 6-16 hours.

  • Wash the reaction mixtures with 1 M HCl (aq), followed by saturated sodium bicarbonate solution (aq), and finally brine.

  • Dry the organic phase by passing it through a phase separator plate or by adding anhydrous sodium sulfate.

  • Concentrate the solutions prior to analysis and purification.

Secondary Amine Library via Reductive Amination

Reductive amination is a powerful method for C-N bond formation, allowing for the synthesis of a diverse library of secondary amines.

Rationale: This one-pot reaction involves the formation of an imine intermediate between the primary amine scaffold and an aldehyde or ketone, followed by in-situ reduction. [5]Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines over carbonyls, and does not require acidic conditions. [5][6]This method allows for the introduction of a vast array of alkyl and aryl groups.

Protocol: Parallel Reductive Amination

  • To each well of a 96-well reaction block, add 100 µL of a 0.2 M solution of this compound in 1,2-dichloroethane (DCE).

  • To each well, add 100 µL of a 0.22 M solution of a unique aldehyde or ketone in DCE.

  • Allow the mixture to shake for 30 minutes to facilitate imine formation.

  • Add 150 µL of a 0.3 M solution of sodium triacetoxyborohydride in DCE to each well.

  • Seal the reaction block and shake at room temperature for 12-24 hours.

  • Quench the reaction by adding 200 µL of saturated sodium bicarbonate solution.

  • Extract the products with dichloromethane and concentrate the organic phase for purification.

Building Block Selection

The diversity of the final library is dictated by the choice of building blocks (carboxylic acids, isocyanates, sulfonyl chlorides, and aldehydes/ketones). For initial library synthesis, it is advisable to use a set of building blocks with a wide range of physicochemical properties (e.g., varying in size, lipophilicity, hydrogen bonding potential, and charge). Commercially available diverse building block sets are an excellent starting point.

High-Throughput Purification and Analysis

The success of a combinatorial chemistry campaign relies heavily on efficient purification and quality control. [7][8][9] Purification:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the gold standard for purifying combinatorial libraries. [10]By using a mass spectrometer as the detector (LC-MS), fractions can be triggered based on the mass of the expected product, greatly streamlining the process. [11] Analysis and Quality Control:

  • LC-MS: Each purified compound should be analyzed by analytical LC-MS to determine its purity (typically aiming for >95%) and confirm its identity via its mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR): For a representative subset of the library, ¹H NMR spectroscopy should be performed to confirm the structure of the synthesized compounds.

Quantitative Data Summary

Library TypeTypical Yield Range (%)Typical Purity Range (%) (Post-Purification)Key Reagents
Amide50-90>95Carboxylic Acids, HATU, DIPEA
Urea60-95>95Isocyanates
Sulfonamide45-85>95Sulfonyl Chlorides, Pyridine
Secondary Amine40-80>95Aldehydes/Ketones, NaBH(OAc)₃

Conclusion

This compound is a highly valuable and versatile scaffold for combinatorial chemistry. Its conformationally constrained bicyclic core and strategically placed primary amine handle allow for the efficient parallel synthesis of diverse libraries of amides, ureas, sulfonamides, and secondary amines. The protocols outlined in this guide provide a robust foundation for researchers to generate high-quality compound libraries for hit discovery and lead optimization in drug development programs. The successful implementation of these methods, coupled with rigorous high-throughput purification and analysis, will undoubtedly accelerate the discovery of novel therapeutic agents.

References

  • Kenseth, J. R., & Coldiron, S. J. (2004). High-throughput characterization and quality control of small-molecule combinatorial libraries. Current Opinion in Chemical Biology, 8(4), 418-423. [Link]

  • An, S., & Kumar, R. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 154-158. [Link]

  • Porco, J. A., & Labadie, J. W. (2001). Solid-Phase Synthesis of Urea and Amide Libraries Using the T2 Triazene Linker. The Journal of Organic Chemistry, 66(21), 7013-7019. [Link]

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. [Link]

  • Peterson, M. L., & Peterson, L. A. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1264-1267. [Link]

  • Ivanova, N. V., Tkach, N. V., Belykh, E. N., Dlinnykh, I. V., & Babaev, E. V. (2010). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Russian Journal of General Chemistry, 80(12), 2617-2627. [Link]

  • Ivanova, N. V., Tkach, N. V., Belykh, E. N., Dlinnykh, I. V., & Babaev, E. V. (2009). Reductive amination with a scavenger: The most “combinatorial” of two-component reactions. Russian Chemical Bulletin, 58(5), 105-115. [Link]

  • Pathak, T. P., Miller, C. D., & Miller, B. L. (2014). Solution-phase parallel synthesis of acyclic nucleoside libraries of purine, pyrimidine, and triazole acetamides. ACS Combinatorial Science, 16(10), 556-571. [Link]

  • Kairystė, V., Petrauskas, V., & Matulis, D. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(3), 947. [Link]

  • Wikipedia. (2023, December 28). Combinatorial chemistry. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(11), 1837-1840. [Link]

  • Di Schiavi, E., & D'Acquarica, I. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Expert Opinion on Drug Discovery, 15(10), 1201-1214. [Link]

  • Bhattacharyya, S., & Fan, L. (2001). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. Tetrahedron Letters, 42(39), 6831-6833. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (2023, May 31). Preparative Purification Solutions in Drug Discovery Synthesis [Video]. YouTube. [Link]

  • Spring, D. R. (2005). Privileged Scaffolds for Library Design and Drug Discovery. Chemical Society Reviews, 34(5), 472-484. [Link]

  • Merchant, K. J., & Edwards, J. T. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21466-21473. [Link]

  • Watts, K. R., & Macaulay, C. (2009). Parallel combinatorial chemical synthesis using single-layer poly(dimethylsiloxane) microfluidic devices. Biomicrofluidics, 3(3), 034109. [Link]

  • Liew, S. Y., & Teh, S. L. (2019). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. Malaysian Journal of Chemistry, 21(1), 1-8. [Link]

  • Goundry, A. F. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Medicinal Chemistry Letters, 14(6), 723-725. [Link]

  • Shi, F., & Deng, Y. (2003). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry, 5(5), 539-541. [Link]

  • Graham, S. L., & Scholz, T. H. (1986). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Synthesis, 1986(12), 1031-1032. [Link]

  • Zhang, R., et al. (2024). Exploring the combinatorial explosion of amine–acid reaction space via graph editing. Nature Communications, 15(1), 999. [Link]

  • Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory. Retrieved from [Link]

  • Mishra, A. K., et al. (2010). Combinatorial Chemistry - Modern Synthesis Approach. PharmaTutor. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to the Stability and Storage of (7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine hydrochloride (CAS No: 1187930-42-2). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. By understanding the chemical nature of this molecule and the rationale behind proper storage and handling, you can mitigate experimental variability and ensure the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues you may encounter during the storage and handling of this compound hydrochloride.

Q1: What are the ideal long-term storage conditions for this compound?

Answer: The optimal storage conditions are crucial for maintaining the compound's purity and stability. Based on supplier recommendations and the chemical properties of amine hydrochlorides, the following conditions should be maintained.[1][2]

ParameterRecommended ConditionRationale
Temperature 2-8°CRefrigeration minimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Reduces the risk of oxidation.
Light Amber vial or dark locationProtects against light-induced degradation.
Container Tightly sealed, non-reactivePrevents moisture absorption and contamination.[3][4]

Expert Insight: While room temperature storage for short periods is unlikely to cause immediate degradation, long-term stability is best achieved under refrigerated conditions. The hydrochloride salt is stable, but the amine group can be susceptible to slow oxidation over time.

Q2: I received the compound as a yellow to brown solid. Is this normal?

Answer: Yes, this is the expected physical appearance of this compound hydrochloride.[1] Color variations from light yellow to brown can occur due to minor impurities or the manufacturing process and do not typically indicate degradation. However, a significant change in color (e.g., turning dark brown or black) upon storage may suggest a stability issue.

Q3: The compound appears clumpy or "wet." What could be the cause and how can I address this?

Answer: This observation strongly suggests moisture absorption. Amine hydrochloride salts are often hygroscopic, meaning they can readily absorb water from the atmosphere.[3][5]

Causality Chain:

  • Exposure to Ambient Air: The container was not sealed tightly or was opened frequently in a humid environment.

  • Water Adsorption: The hydrochloride salt attracts and binds water molecules.

  • Physical State Change: The absorbed water can cause the solid to appear clumpy, sticky, or even partially dissolve (deliquescence).

Troubleshooting Protocol:

  • Immediate Action: Tightly reseal the container and store it in a desiccator with a fresh desiccant (e.g., silica gel) at 2-8°C.

  • For Use: If you need to weigh the compound, do so in a controlled environment with low humidity, such as a glove box or a balance with a draft shield. Work quickly to minimize atmospheric exposure.

  • Future Prevention: Always allow the container to warm to room temperature before opening to prevent condensation from forming on the cold solid. Purge the headspace of the vial with an inert gas like argon or nitrogen before resealing.


}

Hygroscopicity Workflow

Q4: What are the potential degradation pathways for this compound?

Answer: While specific degradation studies for this molecule are not publicly available, we can infer potential pathways based on its chemical structure, which includes a secondary amine and a pyridine ring.

  • Oxidation: The amine functionality can be susceptible to oxidation, especially if exposed to air and light over extended periods. This could lead to the formation of imines or other oxidized species.

  • Hydrolysis: Although the hydrochloride salt is generally stable, extreme pH conditions in solution could potentially affect the compound's integrity.

  • Photodecomposition: Aromatic systems and amines can be sensitive to UV light. Photons can provide the activation energy for degradation reactions.


}

Potential Degradation Pathways

Q5: How should I prepare solutions of this compound for my experiments?

Answer: The hydrochloride salt form is intended to enhance aqueous solubility.[6][7]

Step-by-Step Protocol for Solution Preparation:

  • Equilibration: Before opening, allow the vial of the compound to warm to ambient temperature to prevent condensation.

  • Weighing: Weigh the desired amount of the solid quickly in a low-humidity environment.

  • Solvent Selection: For aqueous buffers, ensure the pH is compatible with your experimental system. The compound is also likely soluble in polar organic solvents like DMSO and methanol.[6]

  • Dissolution: Add the solvent to the solid. Use gentle agitation (vortexing or sonication) to aid dissolution.

  • Storage of Solutions: It is best practice to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed container. Avoid repeated freeze-thaw cycles, as this can degrade the compound. For organic solvents like DMSO, be aware that they will freeze at -20°C.

Expert Insight: When preparing stock solutions in DMSO for long-term storage, consider aliquoting into single-use vials to minimize freeze-thaw cycles and moisture absorption into the hygroscopic DMSO.

General Handling and Safety

As a matter of good laboratory practice, always handle this compound in accordance with its Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[3]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the solid powder.[8]

  • Spill Response: In case of a spill, avoid generating dust.[3][9] Sweep up the solid material and place it in a suitable, closed container for disposal.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[9]

References

  • Pyridine hydrochloride - Safety D
  • 6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-7-AMINE HCL - Sigma-Aldrich. Sigma-Aldrich.
  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Semantic Scholar.
  • Understanding the Properties and Handling of Pyridine Hydrochloride (CAS 628-13-7). A&K Petrochem.
  • CAS 2044711-36-4 | (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride. Synblock.
  • Pyridine hydrochloride - Safety D
  • 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9). ChemicalBook.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01). Post Apple Scientific.
  • SAFETY DATA SHEET. (2010-10-29). Thermo Fisher Scientific.
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxid
  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Wiley Online Library.
  • (S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride. BLDpharm.
  • (2-Hydroxypropyl)-β-cyclodextrin - CAS-Number 128446-35-5. Chemodex.
  • Properties of Amines and their Hydrochloride Salt.

Sources

Technical Support Center: 6,7-Dihydro-5H-cyclopenta[b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives. As a bicyclic heterocyclic compound, this scaffold is a valuable building block in pharmaceutical and agrochemical synthesis.[1] However, its unique structure—combining a dihydropyridine-like feature with an aromatic amine character—presents specific challenges in handling, synthesis, and purification. This guide provides practical, field-proven insights in a question-and-answer format to address common issues and ensure the integrity and safety of your experiments.

Part 1: Safety & Handling FAQs

This section focuses on the fundamental precautions necessary to ensure personnel safety and maintain compound stability. The advice provided is grounded in established safety protocols for handling aromatic amines and pyridine derivatives.[2][3]

Q1: What are the primary hazards associated with 6,7-dihydro-5H-cyclopenta[b]pyridine?

A: The primary hazards are similar to other bicyclic aromatic amines. The toxicological properties of this specific compound have not been fully investigated, but based on its structure and available safety data sheets (SDS), you should assume it is hazardous.[4] Key concerns include:

  • Skin and Eye Irritation: Direct contact can cause irritation, dermatitis, and potential chemical conjunctivitis or corneal damage.[4]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols can irritate the respiratory system and may cause delayed pulmonary edema.[4] High concentrations could lead to central nervous system (CNS) depression.[4]

  • Toxicity upon Ingestion/Absorption: It may be harmful if swallowed, inhaled, or absorbed through the skin.[5][6] Aromatic amines as a class are known for their potential systemic toxicity.

Q2: What is the minimum Personal Protective Equipment (PPE) required when working with these compounds?

A: A comprehensive PPE strategy is critical. Always consult your institution's specific guidelines and the compound's SDS. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or safety glasses with side-shields are mandatory.[7] A face shield should be used when there is a significant splash risk.[5]

  • Hand Protection: Use chemical-resistant gloves. Butyl rubber or Viton® are often recommended for pyridine-like compounds.[7] Nitrile gloves may offer limited protection and should only be used for very short-term handling, if at all. Always check the manufacturer's glove compatibility chart.

  • Body Protection: A standard, fully-buttoned laboratory coat is required to protect skin and clothing.[7]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4][7]

Q3: How should I properly store 6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives to prevent degradation?

A: Storage conditions are critical for maintaining the compound's integrity. Dihydropyridine rings are susceptible to oxidation, which leads to the aromatization of the ring and a complete loss of the original structure.[8][9][10]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation.

  • Temperature: Store in a cool, dry place, typically below 25°C.[1]

  • Light: Protect from light, as UV radiation can catalyze degradation.[8][11] Use amber glass vials or store containers in the dark.

  • Container: Use tightly sealed containers to prevent moisture and air ingress.[4]

The following table summarizes the key storage parameters:

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the dihydropyridine ring.[8][10]
Temperature Cool, dry, <25°CReduces degradation rate.[1]
Light Protect from light (Amber vials)Prevents light-catalyzed degradation.[8][11]
Container Tightly sealedPrevents exposure to air and moisture.[4]

Q4: What is the correct procedure for handling a small spill (<100 mL) of a solution containing this compound?

A: A prompt and correct response can prevent a minor incident from escalating. For small spills, trained laboratory personnel can typically manage the cleanup.[5][12]

Spill_Response_Workflow start Spill Occurs (<100 mL) alert Alert Colleagues & Assess Hazards (SDS) start->alert IMMEDIATELY ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Residue with Spark-Proof Tools contain->collect Work outside-in package Place in Sealed Container for Hazardous Waste collect->package decon Decontaminate Area (Soap & Water) package->decon report Report Incident to EHS decon->report

Caption: Workflow for handling a minor chemical spill.

Step-by-Step Spill Cleanup Protocol:

  • Alert & Assess: Immediately alert others in the lab. Consult the SDS for specific hazards.[12]

  • Evacuate (If Necessary): If strong odors are present, evacuate the immediate area.

  • PPE: Don the appropriate PPE as described in Q2.[5]

  • Containment: Create a dike around the spill using an inert, non-combustible absorbent like vermiculite or sand to prevent it from spreading.[12][13]

  • Absorption: Cover the spill with the absorbent material, working from the outside in.

  • Collection: Once fully absorbed, carefully sweep the material into a designated, sealable container for hazardous waste using spark-proof tools.[12]

  • Decontamination: Clean the spill area with soap and water, and wipe down any affected equipment.[5][14] Collect all cleaning materials as hazardous waste.

  • Disposal & Reporting: Label the waste container appropriately and dispose of it according to your institution's hazardous waste procedures. Report the incident to your Environmental Health & Safety (EHS) department.[12]

Part 2: Experimental Troubleshooting Guide

This section addresses specific technical challenges you may face during the synthesis and purification of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

Q5: My Friedländer-type synthesis is giving a low yield and multiple side products. What are the likely causes and solutions?

A: The Friedländer synthesis, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a common route to quinolines and related heterocycles.[15][16] However, its success with cyclopentanone derivatives can be sensitive to reaction conditions.

Potential Causes for Low Yield / Side Products:

  • Self-Condensation: The ketone (e.g., cyclopentanone) can undergo self-aldol condensation under the reaction conditions, consuming starting material.

  • Incorrect Catalyst/Conditions: The reaction can be catalyzed by either acid or base, and the optimal choice depends on the specific substrates.[15][16] Using the wrong catalyst can favor side reactions.

  • Side Reactions of the Amine: The 2-amino group can participate in other reactions, especially at high temperatures.

  • Rearrangements: Under harsh acidic conditions, unexpected rearrangements can occur, leading to complex product mixtures.[17]

Troubleshooting Strategies:

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or with gentle heating (e.g., 50-60°C) before moving to higher temperatures.

  • Catalyst Screening: Systematically test different catalysts. If using a base, try KOH, piperidine, or an alkoxide like sodium ethoxide.[18] For acid catalysis, p-toluenesulfonic acid (p-TsOH) or Lewis acids can be effective.[15]

  • Change Order of Addition: Slowly add one reactant to the other to maintain a low concentration of the more reactive species, which can suppress self-condensation.

  • Protecting Groups: In complex syntheses, consider protecting the amino group if it is found to be participating in side reactions.

Q6: I'm having difficulty purifying my compound by column chromatography. The peaks are tailing badly. Why is this happening?

A: Peak tailing is a very common problem when purifying pyridine derivatives on silica gel.[19] The basic nitrogen atom of the pyridine ring interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica.[19] This strong, non-specific binding leads to poor peak shape and often, low recovery.

Chromatography_Troubleshooting problem Problem: Peak Tailing on Silica Gel cause Cause: Basic Nitrogen Interacts with Acidic Silanols problem->cause solution_title Solutions sol1 Modify Mobile Phase: Add a Basic Modifier solution_title->sol1 sol2 Change Stationary Phase solution_title->sol2 sol3 Use Reversed-Phase Chromatography solution_title->sol3 mod1 e.g., Triethylamine (0.1-1%) sol1->mod1 mod2 e.g., Ammonia in Methanol sol1->mod2 stat1 e.g., Alumina (Neutral or Basic) sol2->stat1 stat2 e.g., End-capped Silica sol2->stat2 rp1 e.g., C18 Silica sol3->rp1

Caption: Decision tree for troubleshooting peak tailing.

Solutions to Mitigate Tailing:

  • Add a Basic Modifier to the Eluent: This is the most common and effective solution. Adding a small amount (0.1% to 1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your mobile phase will saturate the acidic silanol sites, preventing your compound from interacting with them.[19]

  • Use a Pre-treated Mobile Phase: For very sensitive compounds, using a solvent mixture like dichloromethane/methanol saturated with ammonia can be effective.

  • Switch the Stationary Phase: If modifying the mobile phase is insufficient, change your stationary phase.

    • Alumina (Neutral or Basic): Alumina is less acidic than silica and can provide excellent separation for basic compounds.[20]

    • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography using water/acetonitrile or water/methanol mobile phases can be an excellent alternative.[20]

Q7: The color of my reaction mixture turned dark brown/black during synthesis. Is this normal, and is my product lost?

A: Color change, particularly darkening to brown or black, often indicates decomposition or the formation of polymerization side-products.[4] While some reactions naturally produce colored intermediates, significant darkening is a sign that the reaction conditions may be too harsh.

Causality and Actionable Steps:

  • Air Oxidation: Dihydropyridine systems can be sensitive to air, especially at elevated temperatures or in the presence of certain metals. The resulting aromatized pyridine derivatives are often colored.

    • Solution: Ensure your reaction is run under a strictly inert atmosphere (argon or nitrogen). Degas your solvents before use.

  • Excessive Heat: High temperatures can promote decomposition and polymerization.

    • Solution: Monitor the reaction temperature carefully and consider running it at a lower temperature for a longer period.

  • Highly Reactive Impurities: Impurities in starting materials or solvents can initiate side reactions.

    • Solution: Use purified reagents and anhydrous solvents. The presence of water can initiate unwanted side reactions.[4]

  • Analysis: Before abandoning the reaction, take a small aliquot, perform a workup, and analyze it by TLC or LC-MS. Your desired product may still be present in a recoverable amount, even if the mixture is dark.

Q8: How should I properly quench a reaction that uses a strong base like sodium ethoxide?

A: Quenching reactions involving strong bases must be done carefully to control the exotherm and prevent unwanted side reactions. A standard procedure is to neutralize the base with a weak acid.

Step-by-Step Quenching Protocol:

  • Cool the Reaction: Before quenching, cool the reaction mixture in an ice-water bath (0-5°C). This will help manage any heat generated during neutralization.[7]

  • Dilute (Optional but Recommended): If the reaction mixture is highly concentrated, diluting it with a non-reactive solvent can help dissipate heat more effectively.

  • Slow Addition of Quenching Agent: Slowly add a saturated aqueous solution of a weak acid, such as ammonium chloride (NH₄Cl). For pyridine-containing reactions, quenching with water or dilute HCl is also common.[3] Be prepared for an exothermic reaction.

  • Monitor Temperature: Monitor the internal temperature during the addition and adjust the addition rate to keep it under control.

  • Proceed to Workup: Once the base is neutralized, you can proceed with the standard aqueous workup and extraction.

Part 3: Glassware Decontamination

Q9: What is the best way to clean glassware after working with 6,7-dihydro-5H-cyclopenta[b]pyridine to remove all traces of the compound?

A: Proper cleaning is essential to avoid cross-contamination in future experiments. A multi-step process is recommended.[21]

  • Initial Rinse: As soon as possible after use, rinse the glassware with a suitable organic solvent in which your compound is soluble (e.g., acetone, ethyl acetate, or dichloromethane) to remove the bulk of the residue.[22] Do this in a fume hood and collect the rinsate as hazardous waste.

  • Detergent Wash: Scrub the glassware thoroughly with a laboratory detergent and hot water. Use a brush to clean all surfaces.

  • Tap Water Rinse: Rinse extensively with tap water to remove all detergent.

  • Distilled Water Rinse: Perform a final rinse with distilled or deionized water to remove any inorganic salts from the tap water.[21]

  • Drying: Allow the glassware to air dry or place it in a drying oven. Do not wipe it dry with paper towels, as this can introduce contaminating fibers.[21]

  • For Stubborn Residues: If a persistent film remains, soaking the glassware in a base bath (isopropanol/KOH) or an acid bath (chromic acid is effective but highly hazardous and should be used only as a last resort with extreme caution) may be necessary.[22]

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Mura, P., et al. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Pharmaceuticals, 12(1), 25. Retrieved from [Link]

  • Fasinu, P., et al. (2019). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. Molecules, 24(2), 263. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Huang Lab, Michigan State University. (2017). Standard Operating Procedures. Retrieved from [Link]

  • University of New South Wales. (2022). HS421 Chemical Spills Guideline. Retrieved from [Link]

  • SKC Inc. (2023). Safety Data Sheet - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • Okada, H., et al. (2001). Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets. Arzneimittelforschung, 51(5), 379-84. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • LabRepCo. (2023). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • Pothuri, V. V. (2022). Answer to "How to quench Pyridine?". ResearchGate. Retrieved from [Link]

  • ChemSino. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications. Retrieved from [Link]

  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-84. Retrieved from [Link]

  • Zhou, J., et al. (2012). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 550-553, 114-117. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. ACS Omega, 7(28), 24483-24496. Retrieved from [Link]

  • OnePointe Solutions. (2019). Laboratory Chemical Spill Response Plan. Retrieved from [Link]

  • Samadi, A., et al. (2010). Recent Advances in the Friedländer Reaction. Synthetic Communications, 40(16), 2327-2350. Retrieved from [Link]

  • American Chemical Society. (1995). Guide for Chemical Spill Response. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). GMP 7: Cleaning Glassware. Retrieved from [Link]

  • El-Awa, A., et al. (2009). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Molecules, 14(7), 2459-2468. Retrieved from [Link]

  • Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28(2), 37-201. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • University of Toronto. (2020). Chemistry Quick Skills: Cleaning Glassware. Retrieved from [Link]

  • Ljunggren, L., et al. (2014). Design, synthesis and evaluation of pyridine-based chromatographic adsorbents for antibody purification. Journal of Chromatography A, 1355, 15-25. Retrieved from [Link]

Sources

Overcoming challenges in the stereoselective synthesis of chiral pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the stereoselective synthesis of chiral pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of creating enantiomerically enriched pyridine scaffolds. Chiral pyridines are crucial building blocks in medicinal chemistry and materials science, yet their synthesis presents unique challenges stemming from the electronic nature and stability of the pyridine ring.[1][2][3]

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). We will move beyond simple protocols to explain the underlying principles of common issues and provide actionable, field-proven solutions.

Section 1: Troubleshooting Guide - Common Experimental Hurdles

This section addresses specific problems you might encounter in the lab, offering explanations for why they occur and strategies to overcome them.

Issue 1: Low or No Enantioselectivity in Catalytic Reactions

Q: My catalytic reaction is producing the desired chiral pyridine, but with a low enantiomeric excess (ee). What are the likely causes and how can I improve stereocontrol?

A: Low enantioselectivity is a frequent challenge and can often be traced back to several key factors related to the catalyst, ligand, and reaction conditions.

  • Causality: The stereochemical outcome of a catalytic reaction is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers. A low ee indicates this energy difference is insufficient. This can be due to a poorly organized chiral environment around the metal center, catalyst deactivation, or a competing non-stereoselective background reaction.

  • Troubleshooting Strategies:

    • Ligand Modification: The chiral ligand is the primary source of stereochemical information.

      • Steric Bulk: Fine-tuning the steric hindrance of the ligand can create a more defined chiral pocket. For instance, in the development of chiral pyridine-oxazoline (Pyox) ligands, it has been shown that modifying substituents on the oxazoline ring can dramatically impact enantioselectivity.[4]

      • Electronic Effects: Altering the electronic properties of the ligand can influence its coordination to the metal center and the subsequent catalytic steps.

    • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the solubility of intermediates.

      • Screen a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents are often preferred to prevent competition with the substrate for binding to the catalyst.

    • Temperature Optimization: Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, often leading to higher enantioselectivity. However, this may come at the cost of a slower reaction rate.

    • Counter-ion/Additive Effects: In many transition-metal-catalyzed reactions, additives or the counter-ion of the metal precursor can play a crucial role in the catalytic cycle. For example, in copper-catalyzed reactions, the choice of Lewis acid can enhance reactivity and selectivity.[5][6]

Experimental Workflow for Optimizing Enantioselectivity:

Caption: Workflow for optimizing enantioselectivity.

Issue 2: Poor Regioselectivity in Pyridine Functionalization

Q: I am attempting a C-H functionalization of a substituted pyridine, but I'm getting a mixture of isomers (e.g., C2 vs. C3 vs. C4 functionalization). How can I control the regioselectivity?

A: The inherent electronic properties of the pyridine ring make regiocontrol a significant challenge. The C2/C6 and C4 positions are electron-deficient and susceptible to nucleophilic attack, while the C3/C5 positions are more electron-rich, making electrophilic substitution difficult. [3][7]

  • Causality: The regiochemical outcome is a result of the interplay between the intrinsic reactivity of the pyridine ring, the nature of the catalyst, and any directing groups present on the substrate.[7] Transition-metal-catalyzed C-H functionalization often proceeds via mechanisms where the catalyst is directed to a specific position.[8]

  • Troubleshooting Strategies:

    • Directing Groups: The use of a directing group on the pyridine ring is a powerful strategy to achieve high regioselectivity. The directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond.

    • Catalyst Control: The choice of metal and ligand can heavily influence the site of functionalization. For instance, some iridium-based catalysts have shown a preference for C3-functionalization.[8][9]

    • Steric Hindrance: Bulky substituents on the pyridine ring can block certain positions, sterically favoring functionalization at less hindered sites.

    • Pyridine N-Oxide Strategy: Conversion of the pyridine to its corresponding N-oxide can alter the electronic properties of the ring, making the C2 and C4 positions more susceptible to certain electrophilic reagents. The N-oxide can be removed in a subsequent step.

Logical Relationship for Regiocontrol:

G cluster_0 Factors Influencing Regioselectivity Directing_Group Directing_Group Desired_Regioisomer Desired_Regioisomer Directing_Group->Desired_Regioisomer Catalyst_System Catalyst_System Catalyst_System->Desired_Regioisomer Steric_Effects Steric_Effects Steric_Effects->Desired_Regioisomer Electronic_Effects Electronic_Effects Electronic_Effects->Desired_Regioisomer

Caption: Key factors for achieving regiocontrol.

Issue 3: Difficulty in Pyridine Dearomatization

Q: My dearomatization reaction of a pyridine derivative is not proceeding, or I'm observing rearomatization of the dihydropyridine product. What can I do?

A: The dearomatization of pyridines is thermodynamically unfavorable due to the loss of aromatic stabilization energy. This often requires activation of the pyridine ring. [10]

  • Causality: The high energy barrier to disrupt the aromatic system necessitates either harsh reaction conditions or a strategy to make the pyridine ring more electrophilic. Dihydropyridine intermediates are often unstable and can readily oxidize back to the aromatic pyridine.

  • Troubleshooting Strategies:

    • Pyridine Activation: The most common strategy is to activate the pyridine nitrogen, making the ring more susceptible to nucleophilic attack.[10]

      • N-Acylation: Treatment with an acylating agent (e.g., chloroformates) forms an N-acyl pyridinium salt, which is a potent electrophile.[1]

      • N-Alkylation: Using alkyl halides can also generate pyridinium salts.

      • Lewis Acid Activation: Strong Lewis acids can coordinate to the pyridine nitrogen, increasing its electrophilicity.[6]

    • Stabilization of Dihydropyridine Intermediate: The choice of the N-activating group can influence the stability of the dihydropyridine product. For example, N-phenyl carbamate protected dihydropyridines have shown good stability.[11]

    • Reaction Conditions: Ensure that the reaction is carried out under strictly anhydrous and inert conditions (e.g., under argon or nitrogen) to prevent oxidation of the dihydropyridine product by atmospheric oxygen.

Table 1: Common Pyridine Activation Strategies

Activation MethodReagent ExampleKey AdvantagePotential Issue
N-AcylationPhenyl ChloroformateHighly activates the ringN-acyl group may need to be removed later
N-AlkylationMethyl IodideForms stable pyridinium saltsCan be difficult to remove the N-alkyl group
Lewis Acid ActivationTMSOTf, BF₃·OEt₂In-situ activationRequires stoichiometric amounts of Lewis acid

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main catalytic systems used for the stereoselective synthesis of chiral pyridines?

A1: The main catalytic systems can be broadly categorized into three types:

  • Transition-Metal Catalysis: This is a widely used approach. Metals like rhodium, iridium, copper, and palladium, paired with chiral ligands, are effective for various transformations including hydrogenation, C-H functionalization, and dearomatization reactions.[8][12][13][14] For example, Rh-catalyzed asymmetric carbometalation of dihydropyridines is a powerful method for creating 3-substituted piperidines.[15]

  • Organocatalysis: Chiral small organic molecules, such as helical-chiral pyridines or DMAP derivatives, can catalyze reactions with high enantioselectivity.[16][17] These methods avoid the use of potentially toxic and expensive metals.

  • Biocatalysis: Enzymes, such as oxidases and reductases, offer excellent chemo-, regio-, and stereoselectivity under mild conditions. Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, are particularly powerful for the dearomatization of activated pyridines.[18]

Q2: How can I determine the enantiomeric excess (ee) of my chiral pyridine product?

A2: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) . These techniques use a chiral stationary phase to separate the two enantiomers, and the ee is calculated from the relative peak areas. Other methods include:

  • NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for integration and ee determination.

  • NMR Spectroscopy of Diastereomeric Derivatives: Reacting the chiral pyridine with a chiral derivatizing agent to form diastereomers, which can then be distinguished by standard NMR.

  • Circular Dichroism (CD) Spectroscopy: This technique can be used, particularly for chiral amines, by forming complexes that exhibit a CD signal proportional to the ee.[19]

Q3: I am having trouble purifying my chiral pyridine product. Are there any specific recommendations?

A3: Purification can be challenging due to the basic nature of the pyridine nitrogen.

  • Standard Chromatography: Silica gel chromatography is common, but tailing can be an issue. Adding a small amount of a basic modifier, like triethylamine (e.g., 1-2%), to the eluent can significantly improve peak shape.

  • Acid-Base Extraction: If your product is stable to pH changes, you can use acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated pyridine will move to the aqueous layer. Then, basify the aqueous layer and extract the purified pyridine back into an organic solvent.

  • Removal of Pyridine as a Solvent: If pyridine was used as a solvent, it can be removed by co-evaporation with a high-boiling point solvent like toluene or by aqueous extraction with a dilute copper(II) sulfate solution, which forms a water-soluble complex with pyridine.[20]

Q4: What are some common side reactions in pyridine synthesis, for example, in the Hantzsch synthesis?

A4: In the Hantzsch pyridine synthesis, a classic method for creating pyridine rings, several side reactions can occur:

  • Incomplete Oxidation: The initial product is a 1,4-dihydropyridine, which must be oxidized to the pyridine. If the oxidation is incomplete, you will have a mixture of products.[21][22]

  • Michael Addition Side Products: Unwanted Michael additions can lead to the formation of byproducts.

  • Decomposition: The harsh conditions sometimes used, especially for the oxidation step, can lead to decomposition of starting materials or products.[22] To mitigate these, careful control of reaction conditions, stoichiometry of reagents, and the use of milder, more efficient modern catalytic systems are recommended.[21]

Section 3: Key Experimental Protocol

Protocol: Copper-Catalyzed Enantioselective Alkylation of an Alkenyl Pyridine

This protocol is adapted from a highly enantioselective method for the synthesis of alkylated chiral pyridines, which addresses the challenge of the low reactivity of some pyridine substrates.[5][6]

  • Catalyst Preparation (in a glovebox):

    • To a flame-dried Schlenk tube, add CuBr·SMe₂ (5 mol%) and the chiral diphosphine ligand (e.g., a Josiphos-type ligand, 5.5 mol%).

    • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reaction Setup:

    • In a separate flame-dried Schlenk tube under an argon atmosphere, dissolve the alkenyl pyridine substrate (1.0 eq) in anhydrous toluene.

    • Cool the solution to the desired temperature (e.g., -20 °C).

    • Add the Lewis acid activator (e.g., TMSOTf, 3.0 eq) dropwise and stir for 10 minutes.

  • Addition and Reaction:

    • Add the pre-formed catalyst solution to the substrate mixture via cannula.

    • Add the Grignard reagent (e.g., EtMgBr, 3.0 eq) dropwise over a period of 30 minutes, maintaining the reaction temperature.

    • Allow the reaction to stir for the specified time (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral HPLC.

References

  • Huang, L., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 8(1), 2058. [Link]

  • Adair, G., et al. (2006). Applications of helical-chiral pyridines as organocatalysts in asymmetric synthesis. Angewandte Chemie International Edition, 45(16), 2574-2577. [Link]

  • Huang, L., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. [Link]

  • Liu, Z., et al. (2023). Asymmetric C3-Allylation of Pyridines. Journal of the American Chemical Society, 145(21), 11885-11892. [Link]

  • Ortiz, K. G., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14426-14433. [Link]

  • Shaw, S. A., et al. (2003). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society, 125(52), 16474-16475. [Link]

  • Chen, C., et al. (2021). Development of a Tunable Chiral Pyridine Ligand Unit for Enantioselective Iridium-Catalyzed C–H Borylation. ACS Catalysis, 11(12), 7259-7267. [Link]

  • Wang, D., et al. (2020). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry, 18(3), 445-451. [Link]

  • Smith, M. J., & Bower, J. F. (2025). Asymmetric Partial Reductions of Pyridines. Trends in Chemistry. [Link]

  • Various Authors. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]

  • Bull, J. A., et al. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 116(20), 12150-12231. [Link]

  • Maity, S., et al. (2023). C-H Functionalization of Pyridines. ResearchGate. [Link]

  • Li, G., et al. (2022). Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution. ACS Catalysis, 12(1), 342-350. [Link]

  • Wu, H., et al. (2021). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 54(21), 4043-4057. [Link]

  • Maity, S., et al. (2023). C–H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]

  • Maity, S., et al. (2023). C-H functionalization of pyridines. PubMed. [Link]

  • Fu, G. C., et al. (2015). Enantioselective Synthesis of Planar-Chiral Ferrocene-Fused 4-Pyridones and Their Application in Construction of Pyridine-Based Organocatalyst Library. Organic Letters, 17(9), 2218-2221. [Link]

  • Various Authors. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. [Link]

  • Various Authors. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. PMC. [Link]

  • Le Coustumer, P., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • Li, G., et al. (2022). Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution. ACS Publications. [Link]

  • Rowley, C. N., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. [Link]

  • Itoh, T., et al. (2002). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry, 67(22), 7840-7845. [Link]

  • Pearson Education. (2024). Side-Chain Reactions of Substituted Pyridines. Pearson+. [Link]

  • Stanley, L. M., & Hartwig, J. F. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(5), 1547-1559. [Link]

  • Chemistry Stack Exchange. (2017). How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group?. [Link]

  • Buchwald, S. L., et al. (2019). Asymmetric Cu-Catalyzed 1,4-Dearomatization of Pyridines and Pyridazines without Preactivation of the Heterocycle or Nucleophile. PMC. [Link]

  • V.Nimc. (2026). Pyridine Synthesis: A Comprehensive Overview. V.Nimc. [Link]

  • Various Authors. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Karimov, R. R., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Kolotilov, S. V., et al. (2026). Carbon-Coated Copper Catalysts for Pyridine Synthesis. ChemistryViews. [Link]

  • Various Authors. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Wordpress. [Link]

  • Wu, X.-F. (2016). Transition Metal-Catalyzed Pyridine Synthesis. Elsevier. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Karimov, R. R., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Anslyn, E. V., et al. (2015). Chiral amine enantiomeric excess determination using self-assembled octahedral Fe(II)-imine complexes. PubMed. [Link]

  • Ye, B.-H., et al. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed. [Link]

Sources

Optimization of reaction conditions for the synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in the synthesis of fourth-generation cephalosporin antibiotics like cefpirome, 2-chloro-6,7-dihydro-5H-cyclopentano[b]pyridine is a molecule of significant interest to the pharmaceutical industry.[1][2] Its efficient synthesis is crucial for the cost-effective production of these life-saving drugs.

This technical support guide, designed for chemists and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of its synthesis. The primary focus is on the widely utilized multi-step synthesis commencing from cyclopentanone and benzylamine, which involves a key Vilsmeier cyclization and chlorination step.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-chloro-6,7-dihydro-5H-cyclopentano[b]pyridine?

There are two predominant strategies for synthesizing this scaffold:

  • Vilsmeier-Haack Cyclization: This is a common and well-documented multi-step approach that begins with commercially available cyclopentanone and benzylamine. The sequence involves a nucleophilic addition to form an imine, followed by acetylation and a final Vilsmeier cyclization/chlorination reaction to construct the pyridine ring.[2]

  • Chlorination of a Pyridone Precursor: An alternative route involves first synthesizing the corresponding 2-pyridone (2-hydroxy-6,7-dihydro-5H-cyclopentano[b]pyridine) intermediate. This pyridone is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the final product. This is a classic transformation for converting 2-pyridones to 2-chloropyridines.[3]

Q2: Can you explain the mechanism of the final Vilsmeier cyclization and chlorination step?

The Vilsmeier-Haack reaction is the core of this transformation. First, a Vilsmeier reagent, which is a chloroiminium ion, is formed in situ from a substituted amide (like N-benzyl-N-cyclopentenylacetamide) and phosphorus oxychloride (POCl₃). The electron-rich enamine portion of the intermediate attacks the electrophilic Vilsmeier reagent. A subsequent cascade of cyclization and elimination steps, driven by aromatization, forms the pyridine ring. The POCl₃ also serves as the chlorinating agent, converting the intermediate hydroxyl group on the pyridine ring into the final chloro-substituent.

Q3: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water in a highly exothermic reaction.

  • Handling: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or laminate).

  • Reaction Setup: Ensure all glassware is completely dry (flame- or oven-dried) to prevent violent reactions. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: The quenching of residual POCl₃ is extremely hazardous. Always add the reaction mixture slowly to ice-cold water or an ice/base slurry with vigorous stirring. Never add water to the reaction mixture. The temperature must be carefully controlled during this process.

Q4: How can I confirm the identity and purity of the final product?

Standard analytical techniques are used for structural confirmation and purity assessment. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically sufficient.[1][2]

  • LC-MS will confirm the molecular weight of the target compound (153.61 g/mol ).[4]

  • ¹H NMR will confirm the structure by showing the characteristic signals for the aromatic and aliphatic protons in the cyclopentane ring.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack synthesis route.

Problem 1: Low or no yield in the final cyclization/chlorination step.

  • Possible Cause 1: Presence of Moisture. The Vilsmeier reagent is highly sensitive to moisture and will readily decompose.

    • Solution: Ensure all solvents are anhydrous and that the reaction is performed under a dry, inert atmosphere (N₂ or Ar). All glassware must be rigorously dried before use.

  • Possible Cause 2: Incorrect Reagent Stoichiometry. An insufficient amount of POCl₃ will lead to incomplete conversion.

    • Solution: While some procedures use POCl₃ as the solvent, more efficient, solvent-free methods have been developed that use equimolar amounts of the chlorinating agent.[3] Re-evaluate the stoichiometry and ensure accurate measurement of reagents.

  • Possible Cause 3: Insufficient Reaction Time or Temperature. The cyclization may be slow and require prolonged heating to go to completion.

    • Solution: One optimized protocol specifies a refluxing reaction time of 15 hours.[1] If monitoring by TLC or LC-MS shows a significant amount of starting material, consider extending the reflux time. Ensure the reflux temperature is reached and maintained.

Problem 2: Formation of dark, intractable tar during the reaction or workup.

  • Possible Cause 1: Uncontrolled Temperature During POCl₃ Addition. The initial reaction to form the Vilsmeier reagent can be exothermic. Uncontrolled temperature can lead to polymerization and side reactions.

    • Solution: Add the POCl₃ dropwise to the reaction mixture while maintaining a low temperature (e.g., 0-5°C) using an ice bath.[1]

  • Possible Cause 2: Uncontrolled Temperature During Hydrolysis (Quenching). The hydrolysis of excess POCl₃ is extremely exothermic and can cause rapid temperature increases, leading to product degradation and tar formation.

    • Solution: Perform the quench by slowly adding the reaction mixture to a vigorously stirred beaker of crushed ice or an ice-cold aqueous base solution (e.g., Na₂CO₃).[3] A recommended hydrolysis temperature is 40-45°C, indicating careful control is necessary.[1] Never add water directly to the bulk reaction mixture.

Problem 3: The product is impure and difficult to purify.

  • Possible Cause 1: Incomplete Hydrolysis of Intermediates. Incomplete workup can leave phosphorus-containing byproducts that co-elute with the desired product.

    • Solution: Ensure the pH of the aqueous solution is carefully adjusted after quenching. Adjusting the pH to 8-9 with a saturated sodium carbonate solution is a reported method to precipitate or isolate the product effectively.[3]

  • Possible Cause 2: Formation of Isomeric Byproducts. Side reactions could lead to isomers that are difficult to separate by standard chromatography.

    • Solution: Re-optimize the reaction conditions, paying close attention to temperature control. Purification may require careful flash column chromatography with a well-chosen solvent system or distillation for liquid products.[3]

Optimized Experimental Protocols & Data

The following protocols are based on optimized conditions reported in the literature.[1][2]

Workflow for Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b]pyridine

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Acetylation cluster_2 Step 3: Vilsmeier Cyclization & Chlorination start Cyclopentanone + Benzylamine step1 Reflux (117-121°C, 40 min) Water Removal start->step1 prod1 N-cyclopentylidene(phenyl)methanamine step1->prod1 step2 Add Acetic Anhydride (0-5°C) React (20-25°C, 14 h) prod1->step2 prod2 N-benzyl-N-cyclopentenylacetamide step2->prod2 step3 Add POCl₃ (0-5°C) Reflux (15 h) prod2->step3 workup Hydrolysis (40-45°C) Purification step3->workup end_product 2-chloro-6,7-dihydro-5H-cyclopentano[b]pyridine workup->end_product

Caption: High-level workflow for the three-step synthesis.

Table 1: Optimized Reaction Conditions
StepReactants (Molar Ratio)Key ReagentsTemperatureTimeReported Yield
1. Imine FormationCyclopentanone : Benzylamine (1.02 : 1)-117-121°C40 min-
2. AcetylationBenzylamine equiv. : Acetic Anhydride (1 : 1.1)-0-5°C (add), 20-25°C (react)14 h-
3. Cyclization-POCl₃0-5°C (add), Reflux15 h45.9% (Overall)[1]
Detailed Protocol: Step 3 - Vilsmeier Cyclization and Chlorination

This protocol is an illustrative example and should be adapted and scaled with appropriate safety assessments.

  • Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Charge the flask with the crude N-benzyl-N-cyclopentenylacetamide from the previous step.

  • Cool the flask to 0-5°C using an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux. Maintain a gentle reflux for 15 hours. Monitor the reaction progress using TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and water.

  • Very slowly and carefully, add the reaction mixture to the ice water, ensuring the temperature of the quench mixture is maintained between 40-45°C.[1]

  • After the addition is complete, adjust the pH of the mixture to 8-9 using a saturated aqueous solution of sodium carbonate.[3]

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography or vacuum distillation to yield pure 2-chloro-6,7-dihydro-5H-cyclopentano[b]pyridine.

Troubleshooting Decision Workflow

G start Low Yield or Reaction Failure q1 Were all reagents/solvents rigorously anhydrous? start->q1 a1_no Redo reaction with flame-dried glassware, anhydrous solvents, and inert atmosphere. q1->a1_no No q2 Was temperature controlled during POCl₃ addition (0-5°C) and hydrolysis (40-45°C)? q1->q2 Yes a2_no Tar formation is likely. Improve cooling efficiency and slow down addition rates. q2->a2_no No q3 Was reflux time sufficient (e.g., 15h)? q2->q3 Yes a3_no Incomplete conversion. Monitor by TLC/LCMS and extend reflux if necessary. q3->a3_no No end Consult further literature for alternative conditions. q3->end Yes

Sources

Technical Support Center: Resolving Enantiomers of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantiomeric resolution of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining the desired enantiomerically pure form of this critical chiral building block.

Introduction

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine is a vital intermediate in the synthesis of various pharmacologically active compounds. Due to the presence of a stereocenter at the C7 position, it exists as a pair of enantiomers. As the biological activity of these enantiomers can differ significantly, their separation and individual evaluation are paramount in drug discovery and development. This guide provides a comprehensive overview of the most common and effective methods for resolving the racemic mixture of this amine, focusing on diastereomeric salt crystallization and chiral High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine?

A1: The two most prevalent and scalable methods for resolving this amine are classical resolution via diastereomeric salt crystallization and preparative chiral HPLC.[1][2] Kinetic resolution, either enzymatic or chemical, can also be employed, particularly for smaller-scale applications.[3][4][5]

Q2: How do I choose between diastereomeric salt crystallization and chiral HPLC?

A2: The choice depends on several factors:

  • Scale: Diastereomeric salt crystallization is often more cost-effective and scalable for large quantities (multi-gram to kilogram).[6]

  • Time: Chiral HPLC method development can be faster for small-scale separations to quickly obtain pure enantiomers for initial studies.

  • Purity Requirements: Both methods can achieve high enantiomeric excess (>99% ee), but crystallization may require multiple recrystallization steps.[7]

  • Available Equipment: The choice is also dictated by the availability of preparative HPLC systems versus standard chemical laboratory equipment.

Q3: Which chiral resolving agents are suitable for this amine?

A3: As 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine is a basic compound, chiral acids are the resolving agents of choice.[8][9] Commonly used and effective chiral acids include (+)-tartaric acid, (-)-tartaric acid, (S)-(+)-mandelic acid, (R)-(-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[1][7] The selection of the optimal resolving agent often requires empirical screening.

Q4: How can I determine the absolute configuration of the separated enantiomers?

A4: The absolute configuration can be determined using several methods:

  • X-ray Crystallography: If a suitable crystal of one of the diastereomeric salts or the final enantiomerically pure amine (as a salt) can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.

  • Correlation to a Known Standard: If a commercially available standard of known configuration (e.g., (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine) is available, its retention time in chiral HPLC or its optical rotation can be compared to the separated enantiomers.[10]

  • Vibrational Circular Dichroism (VCD): VCD spectroscopy, coupled with quantum chemical calculations, can be a powerful tool for determining the absolute configuration in solution.

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses common issues encountered during the resolution of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine via diastereomeric salt crystallization.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
No crystallization occurs upon addition of the chiral resolving agent. 1. High solubility of both diastereomeric salts: The chosen solvent system may be too good a solvent for both salts. 2. Insufficient concentration: The concentration of the amine and resolving agent may be below the supersaturation point. 3. Inappropriate solvent: The solvent may not be suitable for inducing crystallization.1. Decrease solubility: Gradually add a less polar co-solvent (an anti-solvent) to decrease the solubility of the salts. 2. Increase concentration: Carefully evaporate some of the solvent to increase the concentration. 3. Solvent screening: Experiment with a range of solvents and solvent mixtures (e.g., ethanol/water, methanol/acetone, isopropanol). The goal is to find a system where one diastereomer is significantly less soluble than the other.[1] 4. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal if available.
The isolated crystals have low diastereomeric/enantiomeric excess. 1. Co-precipitation of both diastereomers: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent.[11] 2. Crystallization occurred too quickly: Rapid crystallization can trap impurities and the more soluble diastereomer within the crystal lattice.1. Recrystallization: Perform one or more recrystallizations of the diastereomeric salt.[7] This process purifies the less soluble diastereomer. 2. Slower cooling: Allow the crystallization mixture to cool more slowly to room temperature and then to a lower temperature (e.g., 4 °C) to promote the formation of more ordered, purer crystals. 3. Solvent optimization: Re-evaluate the solvent system. A different solvent may provide a larger difference in solubility between the diastereomers.
The yield of the desired enantiomer is very low. 1. The desired enantiomer forms the more soluble diastereomeric salt: The resolving agent may be precipitating the unwanted enantiomer. 2. Suboptimal stoichiometry: The molar ratio of the amine to the resolving agent may not be optimal.1. Use the opposite enantiomer of the resolving agent: If you used (+)-tartaric acid, for example, try (-)-tartaric acid. This will invert the solubilities of the diastereomeric salts. 2. Isolate the desired enantiomer from the mother liquor: After filtering the unwanted diastereomer, the desired enantiomer will be enriched in the filtrate. Evaporate the solvent, liberate the free amine, and then use the opposite resolving agent or another resolving agent to crystallize it. 3. Optimize stoichiometry: While a 1:1 molar ratio is a good starting point, sometimes using a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can improve the purity of the initial crop of crystals.
Difficulty liberating the free amine from the diastereomeric salt. 1. Incomplete neutralization: The base used may not be strong enough or used in insufficient quantity to deprotonate the amine. 2. Formation of emulsions during extraction: This can make phase separation difficult.1. Use a sufficiently strong base: A solution of sodium hydroxide or potassium hydroxide is typically sufficient.[8] Use a pH meter to ensure the aqueous layer is basic (pH > 12). 2. Break emulsions: Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break emulsions.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization

This protocol provides a general starting point for the resolution of (±)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine.

Step 1: Salt Formation and Crystallization

  • Dissolve 10.0 g of racemic 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine in 100 mL of a suitable solvent (e.g., methanol, ethanol, or isopropanol) with gentle heating.

  • In a separate flask, dissolve a stoichiometric equivalent of the chiral resolving acid (e.g., (+)-tartaric acid) in the minimum amount of the same warm solvent.

  • Slowly add the resolving acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the flask or adding a seed crystal may initiate crystallization.

  • Further cool the mixture in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum.

Step 2: Liberation of the Enantiomerically Enriched Amine

  • Dissolve the dried diastereomeric salt in water.

  • Add a 2 M solution of sodium hydroxide with stirring until the pH of the solution is >12.

  • Extract the liberated free amine into an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Step 3: Analysis

  • Determine the enantiomeric excess (ee) of the obtained amine using chiral HPLC (see Protocol 2).

  • If the desired ee is not achieved, the diastereomeric salt can be recrystallized from a suitable solvent before liberating the free amine.[7]

Protocol 2: Chiral HPLC Method Development

This protocol outlines a general approach for developing a chiral HPLC method for the separation of the enantiomers of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine.

1. Column Selection:

  • Start with polysaccharide-based chiral stationary phases (CSPs) as they are versatile for separating a wide range of compounds, including amines. Recommended columns include those based on amylose or cellulose derivatives (e.g., CHIRALPAK® IA, IB, IC, etc.).

2. Mobile Phase Screening:

  • Normal Phase: A typical starting mobile phase is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. A small amount of an amine additive (e.g., 0.1% diethylamine or butylamine) is crucial to improve peak shape and reduce tailing by blocking active sites on the stationary phase.

    • Initial Gradient: Start with a shallow gradient (e.g., 5% to 30% alcohol over 20 minutes) to determine the approximate elution conditions.

    • Isocratic Optimization: Once the elution window is known, switch to isocratic conditions to optimize the resolution and run time.

  • Reversed Phase: While less common for free amines, it can be an option. A mobile phase of acetonitrile or methanol with water and a suitable buffer (e.g., ammonium bicarbonate) can be explored.

3. Detection:

  • UV detection is suitable for this compound due to the pyridine ring. Select a wavelength where the compound has strong absorbance (e.g., around 260 nm).

4. Optimization:

  • Mobile Phase Composition: Fine-tune the ratio of the non-polar and polar components of the mobile phase to achieve optimal selectivity and resolution.

  • Flow Rate: Adjust the flow rate (typically 0.5-1.5 mL/min for analytical columns) to balance separation efficiency and analysis time.

  • Temperature: Column temperature can influence selectivity. Investigate a range from 25 °C to 40 °C.

Visualizing the Workflow

Resolution_Workflow cluster_0 Diastereomeric Salt Crystallization cluster_1 Chiral HPLC racemate Racemic Amine mix Mix in Solvent racemate->mix resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->mix crystallization Cool & Crystallize mix->crystallization filtration Filter crystallization->filtration crystals Less Soluble Diastereomeric Salt filtration->crystals Solid mother_liquor Mother Liquor (Enriched in more soluble salt) filtration->mother_liquor Liquid liberation1 Liberate Amine (add Base) crystals->liberation1 liberation2 Liberate Amine (add Base) mother_liquor->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2 racemate2 Racemic Amine injection Inject on Chiral Column racemate2->injection separation Separation on CSP injection->separation detection UV Detection separation->detection fraction1 Collect Fraction 1 detection->fraction1 fraction2 Collect Fraction 2 detection->fraction2

Caption: Workflow for the resolution of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine.

References

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry. Available from: [Link]

  • Chiral phosphoric acid catalyzed oxidative kinetic resolution of cyclic secondary amine derivatives including tetrahydroquinolines by hydrogen transfer to imines. (2015). RSC Publishing. Available from: [Link]

  • Kinetic resolution of chiral amines. (n.d.). Google Patents.
  • Chiral resolution. (n.d.). Wikipedia. Available from: [Link]

  • Catalytic Kinetic Resolution of Cyclic Secondary Amines. (2011). Journal of the American Chemical Society. Available from: [Link]

  • Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. Available from: [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online. Available from: [Link]

  • Kinetic resolution of amines. (n.d.). Bode Research Group. Available from: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (n.d.). Gavin Publishers. Available from: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Available from: [Link]

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (2015). Royal Society of Chemistry. Available from: [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). PMC - NIH. Available from: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Available from: [Link]

  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. Available from: [Link]

Sources

Technical Support Center: Vilsmeier-Haack Reaction in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive troubleshooting guide for the Vilsmeier-Haack reaction in pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile yet often challenging reaction. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations for common issues, ensuring you can not only solve problems but also understand their root causes.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction is showing low to no product yield. What are the primary factors to investigate?

A1: Low or no yield in a Vilsmeier-Haack reaction for pyridine synthesis can be attributed to several critical factors, often related to reagent quality, substrate reactivity, and reaction conditions.

  • Reagent Integrity is Paramount: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), is highly moisture-sensitive.[1]

    • Actionable Insight: Always use freshly distilled or newly opened, anhydrous DMF and POCl₃.[2] DMF can degrade over time to produce dimethylamine, which can quench the Vilsmeier reagent.[3] A quick check for a "fishy" odor can be indicative of DMF degradation.[3]

  • Substrate Activation: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[4] Therefore, it is most effective on electron-rich aromatic or heteroaromatic compounds.[5]

    • Actionable Insight: If your starting material for pyridine synthesis is not sufficiently electron-rich, the reaction may not proceed. Consider if pre-functionalization of your substrate to introduce electron-donating groups is feasible.

  • Reaction Temperature: The optimal temperature is highly dependent on the substrate's reactivity.

    • Actionable Insight: For less reactive substrates, a gradual increase in temperature may be necessary.[2] Reactions can be run from 0°C up to 80°C or even higher.[5] For particularly sluggish reactions, refluxing overnight might be required.[2][3] Conversely, for highly reactive substrates, lower temperatures may be needed to prevent side product formation.

Q2: I'm observing the formation of multiple products or significant side products. How can I improve the regioselectivity and purity?

A2: The formation of multiple products often points to issues with regioselectivity or side reactions.

  • Understanding Regioselectivity: In substituted pyridines, formylation typically occurs at the position most activated by electron-donating groups and least sterically hindered.[5]

    • Actionable Insight: Running the reaction at a lower temperature can favor the formation of the thermodynamically more stable product.[2] Solvent polarity can also influence regioselectivity; consider exploring different anhydrous solvents.

  • Common Side Products: Unwanted side reactions can consume starting material and complicate purification.

    • Actionable Insight: Ensure the dropwise addition of POCl₃ to DMF is performed at a low temperature (e.g., 0°C) to control the exothermic formation of the Vilsmeier reagent.[2] After the reaction, quenching by pouring the reaction mixture slowly onto crushed ice with vigorous stirring is crucial to hydrolyze the intermediate iminium salt to the desired aldehyde and prevent the formation of colored byproducts.[6]

Q3: The workup of my reaction is proving difficult, with emulsions forming during extraction. What is the best practice for product isolation?

A3: A challenging workup is a common hurdle.

  • Proper Quenching Technique: Incomplete hydrolysis of the iminium intermediate or suboptimal pH during workup can lead to product loss and purification difficulties.[2]

    • Actionable Insight: Pour the reaction mixture into a vigorously stirred solution of ice water.[2] Carefully neutralize the acidic solution. It is critical to keep the mixture cool (below 20°C) during neutralization to avoid the formation of hard-to-remove colored impurities.[6]

  • Breaking Emulsions: Emulsions are frequently encountered during the aqueous extraction of the product.

    • Actionable Insight: The addition of a saturated brine solution can help to break up emulsions by increasing the ionic strength of the aqueous phase. If the emulsion persists, filtration through a pad of Celite® can be effective.

Troubleshooting Decision Tree

To assist in diagnosing and resolving issues, the following decision tree provides a logical workflow.

Troubleshooting_Vilsmeier_Haack Start Reaction Issue LowYield Low / No Yield Start->LowYield SideProducts Side Products / Impurities Start->SideProducts WorkupProbs Difficult Workup Start->WorkupProbs CheckReagents Check Reagent Quality (Anhydrous, Fresh) LowYield->CheckReagents Degraded reagents? CheckSubstrate Assess Substrate Reactivity LowYield->CheckSubstrate Substrate deactivated? OptimizeTemp Optimize Temperature & Time LowYield->OptimizeTemp Conditions too mild? ControlTemp Control Reaction Temperature SideProducts->ControlTemp Poor regioselectivity? OptimizeQuench Optimize Quenching Procedure SideProducts->OptimizeQuench Decomposition during quench? ProperQuench Ensure Proper Quenching WorkupProbs->ProperQuench Incomplete hydrolysis? BreakEmulsion Techniques to Break Emulsion WorkupProbs->BreakEmulsion Emulsion formation?

Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.

Experimental Protocols

Protocol 1: In Situ Preparation of the Vilsmeier Reagent and Subsequent Formylation

This protocol outlines the standard procedure for the Vilsmeier-Haack reaction.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Electron-rich pyridine precursor

  • Anhydrous reaction solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Ice, water, and saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 to 5.0 equivalents relative to the substrate) and the chosen anhydrous reaction solvent.[7] Cool the flask to 0°C in an ice bath. Add POCl₃ (1.1 to 1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below 5°C.[2] Stir the resulting mixture at 0°C for 30-60 minutes. A precipitate may form, which is the Vilsmeier reagent.[6]

  • Reaction with Substrate: Dissolve the pyridine precursor (1.0 equivalent) in a minimal amount of anhydrous solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, the reaction can be stirred at 0°C, allowed to warm to room temperature, or heated (e.g., 60-100°C) depending on the substrate's reactivity.[7][8] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature if heated. Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice.[6] Neutralize the aqueous solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution or other suitable base, ensuring the temperature is kept low.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine to help break any emulsions, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.

Quantitative Data Summary
ParameterRecommended RangeRationale & Citation
Vilsmeier Reagent : Substrate (molar ratio) 1.5 - 5.0 : 1An excess of the reagent is often required to drive the reaction to completion, especially for less reactive substrates.[2][7]
POCl₃ : DMF (molar ratio) 1 : 1 to 1.2 : 1A slight excess of POCl₃ can improve yields in some cases.[8]
Reaction Temperature 0°C to 120°CHighly substrate-dependent. Lower temperatures for activated substrates, higher for deactivated ones.[2][5][7]
Reaction Time 30 minutes to 24 hoursMonitored by TLC/LC-MS until starting material is consumed.[2][7]

Reaction Mechanism and Key Intermediates

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism.

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[1][4]

  • Electrophilic Aromatic Substitution: The electron-rich pyridine derivative attacks the electrophilic carbon of the Vilsmeier reagent. A subsequent deprotonation restores aromaticity. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final formylated pyridine product.[9]

Vilsmeier_Mechanism DMF DMF + POCl3 VilsmeierReagent Vilsmeier Reagent (Iminium Salt) DMF->VilsmeierReagent Formation Intermediate Sigma Complex VilsmeierReagent->Intermediate Pyridine Pyridine Substrate Pyridine->Intermediate Nucleophilic Attack IminiumProduct Iminium Salt Product Intermediate->IminiumProduct Deprotonation FinalProduct Formylated Pyridine IminiumProduct->FinalProduct Hydrolysis Hydrolysis Aqueous Workup Hydrolysis->FinalProduct

Sources

Validation & Comparative

A Comparative Guide to Chiral Ligands: Evaluating the Potential of (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for efficient and highly selective methods for the synthesis of enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical and materials science. Chiral ligands, as the cornerstone of asymmetric catalysis, play a pivotal role in achieving this goal. This guide provides a comparative framework for evaluating the catalytic activity of chiral ligands, with a specific focus on the potential of (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine, a pyridine-fused bicyclic diamine derivative.

While direct, peer-reviewed experimental data on the catalytic performance of this compound is not yet prevalent in the public domain, its structural features suggest its promise as a ligand in asymmetric catalysis. This guide will, therefore, establish a benchmark for its evaluation by comparing the performance of well-established chiral diamine ligands in a standard catalytic transformation: the asymmetric transfer hydrogenation of acetophenone.

The Pivotal Role of Chiral Diamines in Asymmetric Catalysis

Chiral vicinal diamines are a class of "privileged ligands" in asymmetric catalysis.[1] Their C2-symmetric backbone, when complexed with a transition metal such as ruthenium or iridium, creates a well-defined chiral environment around the metal center. This steric and electronic influence dictates the facial selectivity of substrate binding and subsequent transformation, leading to high enantioselectivities.[2][3] The tunability of the diamine scaffold, through modification of the substituents on the nitrogen atoms and the carbon backbone, allows for the fine-tuning of the catalyst's activity and selectivity for a given substrate.[2]

A Benchmark Reaction: Asymmetric Transfer Hydrogenation of Acetophenone

The asymmetric transfer hydrogenation (ATH) of prochiral ketones to form chiral secondary alcohols is a widely adopted benchmark reaction for evaluating the efficacy of new chiral ligands.[4] This reaction is valued for its operational simplicity, use of readily available hydrogen donors (like isopropanol or formic acid), and the extensive body of literature available for comparative purposes.[4] Acetophenone is a common substrate for this reaction, providing a clear measure of a catalyst's ability to differentiate between its two prochiral faces.

Performance of Established Chiral Diamine Ligands

To establish a baseline for the evaluation of this compound, the following table summarizes the performance of several well-established chiral diamine ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone.

Ligand/Catalyst SystemSubstrate/Catalyst RatioYield (%)ee (%) (Configuration)Reference
[RuCl(p-cymene)((R,R)-TsDPEN)]100>9998 (R)[5]
[RuCl(p-cymene)((S,S)-TsDPEN)]2008697 (S)[5]
Chiral Ferrocene-Tethered Ru-Diamineup to 4000 (TON)Highup to 99[3]
Iridium-Polymeric Diamine Complexup to 20,000 (TON)up to 99up to 99[2][6]

(TON = Turnover Number)

Evaluating the Potential of this compound

The structure of this compound, featuring a rigid, fused-ring system, presents intriguing possibilities for its application as a chiral ligand. The pyridine moiety can act as a hemilabile coordinating group, potentially influencing the electronic properties of the metal center and the stability of the catalytic complex. The chiral amine, positioned on the cyclopentane ring, is expected to create a distinct chiral pocket.

Hypothesized Advantages:

  • Rigidity and Defined Chiral Environment: The fused bicyclic structure reduces conformational flexibility, which can lead to a more well-defined and effective chiral environment around the metal center, potentially resulting in high enantioselectivity.

  • Hemilability: The pyridine nitrogen can coordinate to the metal center, but this bond may be weaker than that of the primary amine. This hemilability can be advantageous in catalysis, allowing for the creation of a vacant coordination site for substrate binding during the catalytic cycle.

  • Tunability: While the core structure is rigid, derivatization of the amine group could offer a route to fine-tune the steric and electronic properties of the ligand.

Considerations for Evaluation:

The performance of this compound as a ligand will be highly dependent on the choice of metal precursor, solvent, and reaction conditions. Its efficacy should be systematically evaluated in a benchmark reaction, such as the asymmetric transfer hydrogenation of acetophenone, and the results compared against established ligands like TsDPEN.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This generalized protocol can be adapted for the evaluation of this compound and other novel chiral ligands.

Materials:

  • [RuCl2(p-cymene)]2 or other suitable metal precursor

  • This compound (or other chiral ligand)

  • Acetophenone

  • Anhydrous isopropanol (hydrogen donor and solvent)

  • Base (e.g., KOH or NaOiPr)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, a mixture of [RuCl2(p-cymene)]2 and the chiral ligand (in a 1:2.2 molar ratio) is stirred in anhydrous isopropanol for 30-60 minutes to pre-form the catalyst.

  • In a separate flask, acetophenone is dissolved in anhydrous isopropanol.

  • The pre-formed catalyst solution is then added to the acetophenone solution.

  • The reaction is initiated by the addition of a solution of the base in isopropanol.

  • The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored by TLC or GC.

  • Upon completion, the reaction is quenched (e.g., with water or a dilute acid).

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The enantiomeric excess of the purified 1-phenylethanol is determined by chiral HPLC or GC.

Visualizing the Catalytic Process

Catalytic Cycle for Asymmetric Transfer Hydrogenation

Catalytic_Cycle cluster_cycle Catalytic Cycle Start [Ru]-H (Active Catalyst) Substrate_Coordination Ketone Coordination Start->Substrate_Coordination + Ketone Hydride_Transfer Hydride Transfer to Ketone Substrate_Coordination->Hydride_Transfer Product_Release Alcohol Product Release Hydride_Transfer->Product_Release - [Ru]-OR Regeneration Catalyst Regeneration (from H-donor) Product_Release->Regeneration + H-donor - Product Regeneration->Start

Caption: A simplified representation of the catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone.

Experimental Workflow for Ligand Evaluation

Experimental_Workflow cluster_workflow Ligand Evaluation Workflow Catalyst_Formation 1. Catalyst Pre-formation ([Metal] + Ligand) Reaction_Setup 2. Reaction Setup (Substrate + Catalyst in Solvent) Catalyst_Formation->Reaction_Setup Reaction_Initiation 3. Initiation (Addition of Base) Reaction_Setup->Reaction_Initiation Monitoring 4. Reaction Monitoring (TLC/GC) Reaction_Initiation->Monitoring Workup 5. Quenching and Extraction Monitoring->Workup Purification 6. Column Chromatography Workup->Purification Analysis 7. Analysis (Yield and ee% determination) Purification->Analysis

Caption: A step-by-step workflow for the experimental evaluation of a new chiral ligand in asymmetric transfer hydrogenation.

Conclusion

While the full catalytic potential of this compound remains to be experimentally elucidated, its rigid, pyridine-fused diamine structure positions it as a promising candidate for applications in asymmetric catalysis. By utilizing the established benchmark of asymmetric transfer hydrogenation of acetophenone and comparing its performance against well-characterized ligands, researchers can effectively and objectively assess its capabilities. The methodologies and comparative data presented in this guide provide a robust framework for such an evaluation, contributing to the ongoing development of novel and efficient chiral catalysts for the synthesis of enantiomerically pure molecules.

References

Sources

Lack of Publicly Available Data on the Enantioselectivity of (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A thorough investigation of scientific literature and chemical databases reveals a significant gap in the publicly available information regarding the application and enantioselectivity of (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine in the field of asymmetric catalysis. Despite extensive searches, no specific research articles, experimental data, or comparative studies detailing its performance as an organocatalyst or a chiral ligand have been identified.

This absence of data prevents the creation of a comprehensive "Publish Comparison Guide" as requested. Such a guide would necessitate experimental evidence, including but not limited to:

  • Reaction Benchmarking: Data from well-established asymmetric reactions such as Michael additions, aldol reactions, Mannich reactions, or cycloadditions, showcasing the catalyst's efficiency.

  • Enantioselectivity Data: Quantitative measurements of enantiomeric excess (e.e.) to determine the degree of stereochemical control exerted by the catalyst.

  • Diastereoselectivity Data: Information on the catalyst's ability to control the formation of specific diastereomers in reactions that generate multiple stereocenters.

  • Yields and Reaction Conditions: Detailed experimental protocols outlining reaction times, temperatures, solvents, and catalyst loadings, along with the corresponding product yields.

  • Substrate Scope: A systematic evaluation of the catalyst's performance with a variety of substrates to understand its generality and limitations.

  • Comparative Studies: Direct comparisons of its performance metrics against well-established catalysts for similar transformations.

While the rigid bicyclic structure of this compound suggests potential as a chiral catalyst or ligand by providing a well-defined stereochemical environment, this remains a theoretical postulation without empirical support. The fusion of the cyclopentane and pyridine rings is a design element often employed in the development of effective chiral catalysts to restrict conformational flexibility and enhance stereocontrol.

For researchers and professionals in drug development, the exploration of novel chiral amines is a critical area of interest. The structural motif of this compound is indeed intriguing. However, its catalytic efficacy and, more specifically, its enantioselectivity are yet to be reported in peer-reviewed scientific literature.

Contextual Comparison with Structurally Related Catalyst Classes

To provide some context, the field of asymmetric organocatalysis heavily relies on various classes of chiral amines. Had data been available for this compound, a comparative guide would have likely benchmarked its performance against catalysts such as:

  • Cinchona Alkaloids and their Derivatives: These are among the most widely used chiral amine catalysts, valued for their broad applicability and high enantioselectivity in a vast array of reactions.

  • Proline and its Derivatives (e.g., Jørgensen-Hayashi catalysts): These catalysts are particularly effective in enamine and iminium ion catalysis, leading to high enantioselectivities in reactions like Michael and aldol additions.

  • Chiral Primary Amines and Diamines: Often used in combination with co-catalysts (e.g., thioureas), these systems can achieve high levels of stereocontrol through dual activation mechanisms.

The potential of this compound within this landscape remains an open question for the scientific community. Future research in this area would be necessary to elucidate its catalytic profile and determine its utility in asymmetric synthesis.

At present, a comparison guide on the enantioselectivity of this compound in asymmetric catalysis cannot be compiled due to the lack of published experimental data. Researchers interested in this specific molecule may consider it an unexplored area of research with the potential for novel discoveries in the field of organocatalysis. Any future work on this compound would need to systematically evaluate its catalytic performance in a range of benchmark asymmetric reactions to establish its efficacy and potential advantages over existing catalyst systems.

Comparative Guide to DFT Analysis of Transition States in (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the realm of modern drug development and asymmetric catalysis, understanding the intricate mechanisms of organocatalyzed reactions is paramount. The chiral amine, (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine, has emerged as a powerful catalyst for a variety of enantioselective transformations. Its efficacy lies in its ability to form transient chiral enamines or iminium ions, which then guide the stereochemical outcome of the reaction. A deep and predictive understanding of these reaction pathways is most effectively achieved through computational chemistry, specifically Density Functional Theory (DFT).

This guide provides a comparative analysis of various DFT methodologies for the elucidation of transition states in reactions catalyzed by this class of organocatalyst. We will explore the nuances of selecting appropriate functionals and basis sets, and provide a validated, step-by-step protocol for obtaining reliable and publishable results. The insights herein are geared towards researchers, scientists, and drug development professionals who are looking to leverage computational tools to accelerate their research endeavors.

The Central Role of Transition State Analysis

The transition state (TS) is the fleeting, high-energy arrangement of atoms that lies at the peak of the reaction energy profile, connecting reactants and products. The structure and energy of the TS are the ultimate determinants of the reaction rate and selectivity (both chemo- and stereoselectivity). By computationally modeling the TS, we can:

  • Predict Reaction Outcomes: The relative energies of competing transition states allow for the a priori prediction of the major product isomer.

  • Rationalize Stereoselectivity: A detailed 3D view of the TS reveals the specific non-covalent interactions (e.g., hydrogen bonding, steric hindrance) that dictate the stereochemical course of the reaction.

  • Guide Catalyst Design: Understanding the catalyst-substrate interactions in the TS provides a rational basis for the design of new, more efficient, and selective catalysts.

Comparing DFT Functionals and Basis Sets for Organocatalytic Reactions

The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set. For organocatalyzed reactions, where non-covalent interactions play a crucial role in the transition state, this choice is particularly important.

FunctionalCategoryStrengthsWeaknessesRecommended for
B3LYP Hybrid GGAA workhorse functional, good for general-purpose geometry optimizations.Underestimates reaction barriers and misses some non-covalent interactions.Initial geometry scans and preliminary optimizations.
M06-2X Hybrid Meta-GGAExcellent for systems with significant non-covalent interactions. Provides more accurate barrier heights.Can be computationally more expensive than B3LYP.High-accuracy transition state energy calculations.
ωB97X-D Range-Separated Hybrid with Dispersion CorrectionExplicitly accounts for dispersion forces, which are critical in organocatalysis.May slightly overestimate some barrier heights.Systems where dispersion is expected to be a dominant factor.
Basis SetDescriptionStrengthsWeaknessesRecommended for
6-31G(d) Pople-style, double-zeta with polarization on heavy atoms.Computationally efficient, good for initial optimizations and frequency calculations on large systems.Lacks diffuse functions, may not be suitable for systems with anionic character.Initial geometry optimizations and screening.
6-311+G(d,p) Pople-style, triple-zeta with polarization on all atoms and diffuse functions on heavy atoms.A good balance of accuracy and computational cost for geometry optimizations and energy calculations.May not be sufficient for highly accurate single-point energy calculations.Final geometry optimizations and frequency calculations.
def2-TZVP Ahlrichs-style, triple-zeta with polarization on all atoms.Generally more robust and provides more consistent results than Pople-style basis sets.Can be computationally more demanding.High-accuracy single-point energy calculations on optimized geometries.

Expert Insight: A common and effective strategy is to perform geometry optimizations and frequency calculations with a less computationally demanding method (e.g., B3LYP/6-31G(d)) and then perform single-point energy calculations on the optimized geometries with a more accurate and computationally expensive method (e.g., M06-2X/def2-TZVP). This "multi-level" approach provides a good balance of accuracy and computational feasibility.

Experimental Protocol: A Validated Workflow for Transition State Analysis

The following protocol outlines a robust and self-validating workflow for the DFT analysis of a reaction catalyzed by this compound.

Step 1: Reactant and Product Optimization

  • Build the initial structures: Construct the 3D structures of the reactants, including the catalyst and substrates, and the final products.

  • Perform geometry optimization: Optimize the geometry of all reactants and products. It is advisable to explore multiple initial conformations to ensure the global minimum for each species is located.

  • Perform frequency analysis: Calculate the vibrational frequencies for all optimized structures. The absence of any imaginary frequencies confirms that the structures are true minima on the potential energy surface.

Step 2: Locating the Transition State

  • Initial TS guess: The most challenging step is often generating a good initial guess for the transition state geometry. This can be achieved through several methods:

    • Linear Synchronous Transit (LST) / Quadratic Synchronous Transit (QST): Methods like QST2 (requires reactant and product structures) and QST3 (requires an initial guess for the TS as well) can be effective.

    • Manual construction: Based on chemical intuition, one can manually build a structure that resembles the expected transition state.

  • TS Optimization: Optimize the initial guess using an appropriate algorithm (e.g., Berny optimization with the opt=ts keyword in Gaussian).

  • TS Verification:

    • Frequency Analysis: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation starting from the optimized TS geometry should lead downhill to the corresponding reactant and product minima, thus confirming the TS connects the desired species.

Step 3: Calculating the Reaction Energetics

  • Single-Point Energy Calculations: Perform high-level single-point energy calculations on the optimized reactant, product, and transition state geometries using a more accurate functional and larger basis set (e.g., M06-2X/def2-TZVP).

  • Inclusion of Thermal Corrections: Add the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy from the frequency calculations to the single-point energies to obtain the final Gibbs free energy of activation (ΔG‡) and reaction (ΔGr).

  • Solvation Effects: For reactions in solution, it is crucial to account for the effect of the solvent. This is typically done using an implicit solvation model, such as the Polarizable Continuum Model (PCM).

computational_workflow cluster_preliminary Preliminary Steps cluster_optimization Geometry Optimization & Verification cluster_ts_search Transition State Location cluster_final_energetics Final Energetics build Build Initial Structures (Reactants, Products) conf_search Conformational Search build->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->geom_opt freq_anal_min Frequency Analysis (Confirm Minima) geom_opt->freq_anal_min ts_guess Initial TS Guess (QST2/QST3 or Manual) freq_anal_min->ts_guess ts_opt TS Optimization (e.g., opt=ts) ts_guess->ts_opt ts_verify TS Verification (1 Imaginary Frequency) ts_opt->ts_verify irc IRC Calculation (Connects Reactants & Products) ts_verify->irc sp_calc Single-Point Energy (e.g., M06-2X/def2-TZVP) irc->sp_calc therm_corr Thermal Corrections (ZPVE, Gibbs Free Energy) sp_calc->therm_corr solvation Solvation Model (e.g., PCM) therm_corr->solvation final_energy Final ΔG‡ and ΔGr solvation->final_energy

Caption: A validated computational workflow for DFT analysis of transition states.

Logical Relationships in Computational Parameter Selection

The choice of computational parameters is not arbitrary; there are logical relationships that dictate the balance between accuracy and computational cost.

parameter_selection cluster_methodology Computational Methodology high_acc High Accuracy functional Functional (e.g., M06-2X, ωB97X-D) high_acc->functional Requires more accurate functional basis_set Basis Set (e.g., def2-TZVP) high_acc->basis_set Requires larger basis set solvation Solvation Model high_acc->solvation Often requires solvation model high_cost High Cost med_acc Moderate Accuracy med_cost Moderate Cost low_acc Screening low_cost Low Cost functional->high_cost More complex functionals are more expensive basis_set->high_cost Larger basis sets are more expensive

Caption: The interplay between desired accuracy, methodology, and computational cost.

Concluding Remarks

The successful application of DFT to the study of transition states in this compound catalyzed reactions is a powerful tool for modern chemical research. By carefully selecting a combination of DFT functional and basis set, and by following a rigorous and self-validating computational protocol, researchers can gain unprecedented insights into reaction mechanisms, rationalize observed stereoselectivities, and guide the design of next-generation catalysts. The multi-level approach, combining cost-effective methods for geometry optimization with high-accuracy methods for final energy calculations, represents a best-practice approach in the field. This guide serves as a starting point for researchers looking to harness the predictive power of computational chemistry in their work.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215–241. [Link]

  • Chai, J. D., & Head-Gordon, M. (2008). Systematic optimization of long-range corrected hybrid density functionals. The Journal of Chemical Physics, 128(8), 084106. [Link]

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical reviews, 105(8), 2999-3094. [Link]

A Comparative Analysis of (7S)- and (7R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine Enantiomers: Unraveling Stereoselectivity in Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The principle of chirality is a cornerstone of modern drug discovery and development, recognizing that the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, frequently exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of the (7S)- and (7R)-enantiomers of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine, a heterocyclic amine of interest in medicinal chemistry. While the specific biological targets and a detailed comparative activity profile are not extensively documented in publicly available literature, this guide synthesizes the existing information and outlines the fundamental concepts and experimental approaches crucial for such a comparative evaluation.

It is a common paradigm in pharmacology that one enantiomer (the eutomer) of a chiral drug is significantly more active than the other (the distomer). The distomer may be inactive, possess a different activity, or even contribute to undesirable side effects. Therefore, the characterization of individual enantiomers is a critical step in the development of safe and effective therapeutics.

Physicochemical and Structural Properties

A foundational aspect of comparing the biological activity of enantiomers lies in understanding their identical yet distinct nature.

Property(7S)-enantiomer(7R)-enantiomer
Chemical Formula C₈H₁₀N₂C₈H₁₀N₂
Molecular Weight 134.18 g/mol 134.18 g/mol
Chiral Center C7C7
Stereochemistry Sinister (S)Rectus (R)
Physicochemical Properties (in achiral environments) Identical (e.g., melting point, boiling point, solubility)Identical (e.g., melting point, boiling point, solubility)
Optical Activity Levorotatory (-) or Dextrorotatory (+)Opposite rotation to the (S)-enantiomer

Hypothetical Biological Targets and Pathways

While specific data is lacking for a direct comparison, the structural motif of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine suggests potential interactions with various biological targets, primarily within the central nervous system and in pathways involving cyclic nucleotide signaling. The amine group and the pyridine ring are common pharmacophores that can engage in hydrogen bonding, ionic interactions, and π-stacking with biological macromolecules.

One area of investigation for analogous structures has been the modulation of phosphodiesterases (PDEs), enzymes that regulate the levels of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Below is a generalized workflow for the initial assessment and comparison of the enantiomers.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Comparative Analysis Synthesis Enantioselective Synthesis or Chiral Resolution Purification Purification and Purity Assessment (e.g., HPLC) Synthesis->Purification Confirmation Chiral Confirmation (e.g., VCD, ORD) Purification->Confirmation Binding Receptor/Enzyme Binding Assays Confirmation->Binding Functional Functional Assays (e.g., cAMP/cGMP measurement) Binding->Functional Potency Potency (EC50/IC50) Comparison Functional->Potency Efficacy Efficacy (Emax) Comparison Potency->Efficacy Selectivity Selectivity Profiling Efficacy->Selectivity

Caption: A generalized workflow for the comparative evaluation of the (7S)- and (7R)-enantiomers.

Experimental Protocols

The following are representative, detailed protocols that would be essential for a rigorous comparison of the biological activities of the (7S)- and (7R)-enantiomers.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Objective: To separate and quantify the (7S)- and (7R)-enantiomers and determine the enantiomeric excess (e.e.) of each synthesized batch.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) column is critical. A common choice would be a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is performed to achieve baseline separation of the enantiomers.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Data Analysis: The retention times of the two peaks will identify each enantiomer. The peak areas are integrated to calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Protocol 2: In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of each enantiomer against a specific PDE isozyme (e.g., PDE5).

Methodology:

  • Reagents and Materials:

    • Recombinant human PDE5 enzyme.

    • cGMP as the substrate.

    • Snake venom nucleotidase.

    • Malachite green-based reagent for phosphate detection.

    • (7S)- and (7R)-enantiomers of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine.

  • Assay Procedure:

    • Prepare a series of dilutions of each enantiomer.

    • In a 96-well plate, add the PDE5 enzyme, the respective enantiomer dilution, and initiate the reaction by adding cGMP.

    • Incubate at 37 °C for a defined period (e.g., 30 minutes).

    • Stop the PDE reaction and add snake venom nucleotidase to convert the resulting GMP to guanosine and inorganic phosphate.

    • Add the malachite green reagent, which will form a colored complex with the inorganic phosphate.

    • Measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The absorbance values are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value for each enantiomer.

The following diagram illustrates a hypothetical signaling pathway involving PDE5, which could be a target for these compounds.

G cluster_0 Upstream Signaling cluster_1 cGMP Metabolism cluster_2 Downstream Effects cluster_3 Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP GMP 5'-GMP cGMP->GMP hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation Inhibitor (7S)- or (7R)-Enantiomer Inhibitor->PDE5 inhibits

Caption: A simplified signaling pathway of nitric oxide (NO) and the potential inhibitory action of the enantiomers on PDE5.

Conclusion and Future Directions

While this guide provides a framework for the comparative analysis of the (7S)- and (7R)-enantiomers of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine, it is evident that a significant knowledge gap exists regarding their specific biological activities. The commercial availability of both enantiomers presents a valuable opportunity for researchers to undertake the necessary studies to elucidate their pharmacological profiles.

Future research should focus on:

  • Broad-panel screening: Testing the enantiomers against a wide range of receptors and enzymes to identify their primary biological target(s).

  • In vivo studies: Evaluating the pharmacokinetic and pharmacodynamic properties of the individual enantiomers in animal models.

  • Quantitative Structure-Activity Relationship (QSAR) studies: Correlating the three-dimensional structure of the enantiomers with their biological activity to understand the molecular basis of stereoselectivity.

By systematically applying the principles and protocols outlined in this guide, the scientific community can unlock the therapeutic potential of the individual enantiomers of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine and contribute to the development of more selective and efficacious medicines.

References

Currently, there are no specific, publicly available scientific articles or patents that provide a direct comparison of the biological activities of the (7S)- and (7R)-enantiomers of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine. The information presented in this guide is based on general principles of stereopharmacology and established experimental methodologies. The commercial availability of these compounds is noted by various chemical suppliers. For further research, it is recommended to search chemical supplier databases and scientific literature for potential future publications on this topic.

A Comparative Guide to New Chiral Pyridine-Oxazoline (PyOx) Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Chirality and the Rise of Privileged Ligands

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to control molecular chirality is paramount. Asymmetric catalysis, the process of selectively producing one enantiomer of a chiral molecule over its mirror image, stands as the most elegant and efficient strategy to achieve this goal.[1][2] The heart of this process is the chiral catalyst, typically a metal complex where a carefully designed organic molecule—the chiral ligand—dictates the stereochemical outcome of the reaction.

For decades, certain ligand families have demonstrated remarkable versatility and efficacy across a wide range of reactions, earning them the title of "privileged ligands."[3] Among these, N-heterocyclic ligands like bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) have been mainstays, providing the foundational benchmarks for performance in numerous transformations.[4][5] However, the continuous demand for higher selectivity, broader substrate scope, and milder reaction conditions fuels the innovation of new ligand architectures.

This guide provides an in-depth comparison of a newer class of these molecules—chiral pyridine-oxazoline (PyOx) ligands—against their traditional counterparts.[6][7] We will explore the structural nuances, mechanistic implications, and performance data of PyOx ligands in a benchmark asymmetric reaction, offering a data-driven perspective for researchers selecting catalysts for their synthetic challenges.

Structural Rationale: From C₂ Symmetry to a "Push-Pull" Effect

The success of traditional ligands like BOX and PyBOX is often attributed to their C₂-symmetric design. This symmetry simplifies the chiral environment around the metal center, making stereochemical outcomes more predictable. PyBOX ligands, which feature a central pyridine ring flanked by two oxazoline moieties, create a rigid, tridentate "pincer" scaffold that can effectively coordinate with a variety of metals.[4][5][8]

In contrast, PyOx ligands are C₁-symmetric, featuring a single pyridine ring and a single oxazoline ring. This asymmetry, once considered a potential drawback, is now recognized as a key advantage. The distinct electronic properties of the pyridine (a π-acceptor) and oxazoline (a σ-donor) moieties create a unique "push-pull" electronic effect on the metal center.[9] This electronic modulation can facilitate critical steps in the catalytic cycle, such as oxidative addition and reductive elimination, potentially leading to higher reactivity and unique selectivity profiles not achievable with C₂-symmetric ligands.[9]

Catalytic_Cycle Pd0 Pd(0)L AllylComplex π-Allyl-Pd(II)L Pd0->AllylComplex Oxidative Addition ProductComplex Product-Pd(0)L* AllylComplex->ProductComplex Nucleophilic Attack (Stereodetermining Step) ProductComplex->Pd0 Reductive Elimination Product Alkylated Product ProductComplex->Product Substrate Allylic Acetate Substrate->AllylComplex Nucleophile Nucleophile (Malonate) Nucleophile->AllylComplex caption Simplified catalytic cycle for Pd-catalyzed AAA.

Caption: Simplified catalytic cycle for Pd-catalyzed AAA.

The key stereodetermining step is the nucleophilic attack. The PyOx ligand, coordinated to the palladium center, creates a sterically and electronically differentiated environment. One of the two prochiral faces of the π-allyl intermediate is effectively shielded by the ligand's bulky substituent (e.g., tert-butyl), forcing the nucleophile to attack from the less hindered face. This directed attack is what leads to the high enantiomeric excess observed in the final product.

Experimental Protocol: A Self-Validating System

Reproducibility is the cornerstone of scientific integrity. The following protocol for the Pd-catalyzed AAA reaction is designed to be self-validating, with clear steps and justifications for key parameters.

Objective: To synthesize an enantioenriched allylic alkylation product using a Pd/PyOx catalyst system.

Materials:

  • Palladium(II) allyl chloride dimer, [Pd(allyl)Cl]₂

  • (S)-tert-Butyl-PyOx ligand

  • rac-1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Toluene (anhydrous)

Workflow Diagram:

Experimental_Workflow A 1. Catalyst Preparation (In-situ formation in Toluene) B 2. Reagent Addition (Substrate, Nucleophile, Base) A->B C 3. Reaction (Stir at specified temp/time) B->C D 4. Quenching & Workup (Aqueous wash, extraction) C->D E 5. Purification (Silica Gel Chromatography) D->E F 6. Analysis (NMR for structure, Chiral HPLC for ee) E->F

Caption: General experimental workflow for the AAA reaction.

Step-by-Step Procedure:

  • Catalyst Pre-formation (Causality: In-situ formation ensures an active and well-defined catalytic species): In a nitrogen-flushed Schlenk tube, dissolve the [Pd(allyl)Cl]₂ (1.0 mol%) and the (S)-tBu-PyOx ligand (2.2 mol%) in anhydrous toluene. Stir the resulting solution at room temperature for 30 minutes. The slight excess of ligand ensures full coordination to the palladium centers.

  • Reaction Setup (Causality: The order of addition is critical): To the catalyst solution, add the rac-1,3-diphenylallyl acetate (1.0 equiv), followed by dimethyl malonate (1.2 equiv). The use of a slight excess of the nucleophile drives the reaction to completion.

  • Initiation (Causality: BSA acts as a base to deprotonate the malonate, while KOAc serves as a co-catalyst): Add BSA (1.3 equiv) and a catalytic amount of KOAc (5 mol%) to the mixture. The reaction is typically run at a controlled temperature (e.g., 25-40 °C) to balance reaction rate with enantioselectivity.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis (Trustworthiness: Orthogonal analysis confirms both identity and purity):

    • Confirm the structure of the purified product using ¹H and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H column), comparing the retention times to a racemic standard.

Conclusion and Future Outlook

While traditional catalysts like BOX and PyBOX have undeniably shaped the field of asymmetric synthesis, the development of new ligand architectures is essential for progress. Chiral pyridine-oxazoline (PyOx) ligands have emerged not merely as alternatives but, in many cases, as superior catalysts that offer enhanced performance. [6][7]Their C₁-symmetric design and unique electronic properties provide a powerful handle for fine-tuning reactivity and selectivity. [9] The benchmarking data presented here for the AAA reaction serves as a clear example of this potential. For researchers and drug development professionals, the message is clear: when embarking on a new synthetic campaign, looking beyond the "traditional" choices to newer, rationally designed ligands like PyOx can unlock higher efficiency and selectivity, ultimately accelerating the path to the target molecule. The continued exploration of this ligand class promises to yield even more powerful tools for the precise construction of our chiral world.

References

  • Title: Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. Source: Organic Letters, 2023. URL: [Link]

  • Title: Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Source: Accounts of Chemical Research, ACS Publications. URL: [Link]

  • Title: Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Source: Chemical Society Reviews, RSC Publishing, 2018. URL: [Link]

  • Title: Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. Source: Chemical Reviews, 2003. URL: [Link]

  • Title: Synthesis and structures of three new pyridine-containing oxazoline ligands of complexes for asymmetric catalysis. Source: PubMed, 2021. URL: [Link]

  • Title: Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Source: Chemical Reviews, ACS Publications, 2021. URL: [Link]

  • Title: An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands. Source: Reaction Chemistry & Engineering, RSC Publishing. URL: [Link]

  • Title: Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. Source: PMC, NIH, 2020. URL: [Link]

  • Title: Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Source: ResearchGate, 2018. URL: [Link]

  • Title: On the Hunt for Chiral Single-Atom Catalysts. Source: ACS Catalysis, ACS Publications. URL: [Link]

  • Title: Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. Source: Organic Letters, ACS Publications. URL: [Link]

  • Title: SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS. Source: NIH. URL: [Link]

  • Title: Bisoxazoline ligand. Source: Wikipedia. URL: [Link]

  • Title: Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. Source: Chemical Reviews. URL: [Link]

  • Title: Iron bis(oxazoline) complexes in asymmetric catalysis. Source: RSC Publishing. URL: [Link]

  • Title: Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Source: Chemical Reviews, ACS Publications, 2021. URL: [Link]

  • Title: Oxazoles in Diels-Alder Reactions. Novel Transformation of the Adducts to 6-Substituted Pyridines. Source: ResearchGate. URL: [Link]

  • Title: Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. Source: ACS Catalysis, 2016. URL: [Link]

  • Title: Asymmetric photoreactions catalyzed by chiral ketones. Source: RSC Publishing. URL: [Link]

  • Title: Recent Advances in Catalytic Asymmetric Synthesis. Source: Chiralpedia. URL: [Link]

  • Title: Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. Source: PMC, NIH. URL: [Link]

  • Title: A Simple Tool to Benchmark Reactivity in Asymmetric Catalysis. Source: ChemRxiv. URL: [Link]

  • Title: Recent advances in catalytic asymmetric synthesis. Source: Frontiers, 2024. URL: [Link]

  • Title: Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. Source: American Chemical Society. URL: [Link]

  • Title: Enantioselective reductive allylic alkylation enabled by dual photoredox/palladium catalysis. Source: Chemical Communications, RSC Publishing. URL: [Link]

  • Title: Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. Source: SUNCAT Center for Interface Science and Catalysis. URL: [Link]

Sources

A Comparative Guide to Chiral Ligands: C₂-Symmetry vs. Non-Symmetry in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the quest for enantiomerically pure compounds is a central challenge. Asymmetric catalysis, driven by the innovation in chiral ligands, stands as the most elegant and efficient solution to this challenge. The architecture of the chiral ligand, which orchestrates the stereochemical outcome of a reaction, is paramount. For decades, a prevailing design principle has been the use of C₂-symmetric ligands. However, the emergence of highly effective non-symmetrical (or C₁-symmetric) ligands has sparked a critical debate: Is the long-held dogma of C₂ symmetry truly a prerequisite for high enantioselectivity?

This guide provides an in-depth, objective comparison of the efficacy of C₂-symmetric and non-symmetrical chiral ligands. We will move beyond theoretical discussions to analyze field-proven applications, supported by experimental data, to equip you with the insights needed to make informed decisions in your own synthetic endeavors.

The Rationale Behind Ligand Symmetry: A Tale of Two Philosophies

The strategic choice between a C₂-symmetric and a non-symmetrical ligand is rooted in differing philosophies of how to best control the chiral environment around a metal center.

The C₂-Symmetry Paradigm: Simplicity and Steric Control

The concept of using C₂-symmetric ligands was a groundbreaking advance in asymmetric catalysis, championed by pioneers like Kagan with the introduction of DIOP.[1][2] The core principle is elegant in its simplicity: a C₂ rotational axis reduces the number of possible diastereomeric transition states. By minimizing the number of competing reaction pathways, it becomes theoretically easier to favor the single pathway leading to the desired enantiomer, thereby enhancing enantioselectivity.[1][2]

This design philosophy has given rise to a class of "privileged ligands"—structures like BINAP , DuPhos , and bis(oxazolines) (BOX) —that have demonstrated remarkable efficacy across a wide range of transformations.[1][3] Their success solidified the C₂-symmetric approach as a gold standard in ligand design for many years.

C2_Symmetric_Concept Conceptual Workflow of a C₂-Symmetric Catalyst System cluster_C2 C₂-Symmetric Ligand L1 Donor A Backbone Chiral Backbone L1->Backbone Metal Metal Center L1->Metal Coordination L2 Donor A' L2->Backbone L2->Metal Coordination Substrate Prochiral Substrate Metal->Substrate Activation Product Enantiomer P1 Substrate->Product Fewer Transition States Byproduct Enantiomer P2 (Disfavored) Substrate->Byproduct

Caption: C₂-symmetric ligands reduce geometric possibilities around the metal center.

The Rise of Non-Symmetry: Nuanced Electronic and Steric Tuning

While the C₂-symmetry concept is powerful, it is not a universal solution. There is no fundamental law stating that symmetry is a prerequisite for high enantioselectivity.[1][2] In fact, many catalytic cycles involve intermediates that are inherently non-symmetrical.[2][4] This observation led to a compelling argument: a non-symmetrical ligand, featuring electronically and sterically distinct donor groups, could offer more sophisticated control over these asymmetric intermediates.[1][4]

Ligands like the phosphinooxazolines (PHOX ) epitomize this approach. By combining a "hard" nitrogen donor with a "soft" phosphorus donor, PHOX ligands create a desymmetrized coordination sphere.[1][4] This allows for the independent tuning of electronic and steric effects at different positions relative to the bound substrate, a level of control unattainable with their C₂-symmetric counterparts. This can be particularly advantageous in reactions where electronic effects play a key role in stereoinduction.

NonSymmetric_Concept Conceptual Workflow of a Non-Symmetrical Catalyst System cluster_C1 Non-Symmetrical Ligand L1 Donor A (e.g., Phosphine) Backbone Chiral Backbone L1->Backbone Metal Metal Center L1->Metal Coordination (Steric/Electronic) L2 Donor B (e.g., Oxazoline) L2->Backbone L2->Metal Coordination (Steric/Electronic) Substrate Prochiral Substrate Metal->Substrate Activation Product Single Enantiomer Substrate->Product Fine-tuned Transition State

Caption: Non-symmetrical ligands allow for independent tuning of donor properties.

Head-to-Head Comparison: Performance in Key Asymmetric Transformations

To move from concept to practice, we will examine the performance of these ligand classes in two of the most vital C-C and C-H bond-forming reactions in modern synthesis: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) and Rhodium-Catalyzed Asymmetric Hydrogenation.

Case Study 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Pd-catalyzed AAA is a powerful tool for constructing stereogenic centers. Here, we compare the performance of the C₂-symmetric Bis(oxazoline) (BOX) family with the non-symmetrical Phosphinooxazoline (PHOX) ligands.

Ligand TypeRepresentative LigandSubstrateNucleophileYield (%)ee (%)Reference
C₂-Symmetric (S,S)-t-Bu-BOX1,3-Diphenyl-2-propenyl acetateDimethyl malonate~95%97%[5]
Non-Symmetrical (S)-t-Bu-PHOX1,3-Diphenyl-2-propenyl acetateDimethyl malonate>95%>99%[6]
Non-Symmetrical (S)-iPr-PHOXrac-Cyclohexenyl acetateDimethyl malonate96%99%[6]

Analysis and Causality:

In the benchmark reaction with 1,3-diphenylallyl acetate, both ligand classes deliver excellent results. However, non-symmetrical P,N-ligands like PHOX often demonstrate superior enantioselectivity, sometimes exceeding 99% ee.[6] The rationale lies in the mechanism of the AAA reaction. The key intermediate is a (π-allyl)palladium complex. With a P,N-ligand, the two ends of the allyl fragment are electronically distinct due to the different trans-influences of the phosphorus and nitrogen donors.[5] The nucleophile preferentially attacks the allylic carbon trans to the phosphorus atom, which acts as a strong π-acceptor. This powerful electronic bias, combined with the steric environment created by the oxazoline substituent, provides a highly effective and predictable mode of stereoinduction that C₂-symmetric N,N- or P,P-ligands cannot replicate.[5]

This advantage becomes even more pronounced with less symmetrical or more sterically demanding substrates, where the fine-tuning capabilities of non-symmetrical ligands often lead to superior outcomes.[7]

Case Study 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of industrial pharmaceutical synthesis. The C₂-symmetric diphosphine ligand DuPhos is a celebrated example, known for its exceptional performance in the hydrogenation of enamides.

Ligand TypeRepresentative LigandSubstrateS/C RatioTOF (h⁻¹)ee (%)Reference
C₂-Symmetric (S,S)-Et-DuPhosMethyl α-acetamidocinnamate100->99%
C₂-Symmetric (S,S)-Et-DuPhos2-Methylenesuccinamic acid100,00013,00096%[8]
Non-Symmetrical P,N Ligands (general)Imines, Unfunctionalized Olefins100-10,000-96-98%[9]

Analysis and Causality:

In the asymmetric hydrogenation of functionalized olefins like enamides, C₂-symmetric diphosphine ligands such as DuPhos and BisP* are extraordinarily effective, routinely achieving >99% ee. The rigid, chelating C₂-symmetric framework creates a well-defined chiral pocket that effectively differentiates the two faces of the prochiral substrate. The mechanism, often proceeding through a "lock-and-key" model where the less stable catalyst-substrate diastereomer is more reactive, is highly efficient with these ligands.[10] The high turnover numbers (TON) and turnover frequencies (TOF) achieved with ligands like Et-DuPhos underscore their industrial relevance.[8]

While non-symmetrical P,N-ligands are also used in hydrogenation, they have carved out a distinct niche. Iridium-PHOX complexes, for example, have proven to be exceptionally effective for the hydrogenation of traditionally difficult substrates like unfunctionalized and sterically hindered olefins, where many C₂-symmetric Rh-diphosphine catalysts are less effective.[1][9] This highlights a key principle: the "better" ligand is entirely dependent on the specific transformation and substrate.

Experimental Protocols: A Practical Guide

To translate these findings into practice, detailed and validated protocols are essential. The following are representative procedures for the reactions discussed.

Protocol 1: Pd-Catalyzed Asymmetric Allylic Alkylation with a PHOX Ligand

This protocol is adapted from procedures for the highly enantioselective alkylation of allylic acetates.[6]

Workflow Diagram:

AAA_Workflow cluster_prep Catalyst Preparation (In Situ) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add [Pd(allyl)Cl]₂ and (S)-t-Bu-PHOX to a flame-dried flask. B 2. Add dry solvent (e.g., CH₂Cl₂) under inert atmosphere (N₂ or Ar). A->B C 3. Stir at room temperature for 30 minutes. B->C D 4. Add substrate (e.g., rac-1,3-diphenyl-2-propenyl acetate). C->D F 6. Cool catalyst solution to 0 °C. D->F E 5. Prepare nucleophile solution: Dimethyl malonate, Base (e.g., BSA), and Catalytic KOAc in a separate flask. G 7. Add nucleophile solution dropwise to the catalyst mixture. E->G F->G H 8. Monitor reaction by TLC or LC-MS until substrate is consumed. G->H I 9. Quench reaction (e.g., with sat. NH₄Cl). H->I J 10. Extract with organic solvent (e.g., EtOAc). I->J K 11. Dry, concentrate, and purify by column chromatography. J->K L 12. Analyze enantiomeric excess by chiral HPLC. K->L

Caption: Step-by-step workflow for a typical Pd/PHOX-catalyzed AAA reaction.

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, combine [Pd(allyl)Cl]₂ (1.0 mol%) and the (S)-t-Bu-PHOX ligand (2.2 mol%).

  • Solvent Addition: Add anhydrous, degassed dichloromethane (CH₂Cl₂) via syringe.

  • Stirring: Stir the resulting yellow solution at room temperature for 30 minutes.

  • Substrate Addition: Add the allylic acetate substrate (1.0 equiv) to the catalyst solution.

  • Nucleophile Preparation: In a separate flask, dissolve dimethyl malonate (1.2 equiv) in CH₂Cl₂. Add N,O-Bis(trimethylsilyl)acetamide (BSA) as the base (1.3 equiv) and a catalytic amount of potassium acetate (KOAc, ~5 mol%). Stir until homogeneous.

  • Reaction Initiation: Cool the catalyst-substrate mixture to the desired temperature (e.g., 0 °C or rt) and add the nucleophile solution dropwise over 10 minutes.

  • Monitoring: Allow the reaction to stir at that temperature, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation with a DuPhos Ligand

This protocol is a generalized procedure based on the highly efficient hydrogenation of enamides.[8]

Step-by-Step Methodology:

  • Catalyst Loading: In a nitrogen-filled glovebox, add the Rh(I) precatalyst, such as [(S,S)-Et-DuPhos-Rh(COD)]BF₄ (0.001 to 1.0 mol%), and the enamide substrate (1.0 equiv) to a high-pressure reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add a degassed solvent (typically methanol) via cannula.

  • System Sealing: Seal the reaction vessel securely.

  • Pressurization: Remove the vessel from the glovebox, connect it to a hydrogen line, and purge the system by pressurizing with H₂ gas (e.g., to 3 atm) and venting several times.

  • Reaction: Pressurize the vessel to the final desired hydrogen pressure (e.g., 3-10 atm) and begin vigorous stirring.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within a few hours at room temperature.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen pressure.

  • Purification & Analysis: Remove the solvent under reduced pressure. The product is often of high purity, but can be further purified if necessary. Determine the enantiomeric excess by chiral HPLC or GC.

Conclusion and Future Outlook

The debate between C₂-symmetric and non-symmetrical ligands is not about establishing a single victor, but about appreciating the distinct strategic advantages each class offers.

  • C₂-Symmetric ligands , like DuPhos and BOX , remain the workhorses for a variety of transformations, particularly the asymmetric hydrogenation of functionalized olefins. Their success is built on a design that brilliantly simplifies the catalytic environment, leading to exceptionally high enantioselectivities and robust, industrially viable processes.

  • Non-symmetrical ligands , such as PHOX , have demonstrated that abandoning symmetry can provide a more sophisticated toolkit for controlling stereochemistry. By enabling the independent tuning of steric and electronic parameters, they often outperform their symmetric counterparts in complex reactions like allylic alkylations and have expanded the scope of catalysis to include challenging substrate classes.[1][4]

For the practicing chemist, the choice of ligand should be a deliberate one, guided by the specific demands of the reaction at hand. For well-established transformations of common substrates, a privileged C₂-symmetric ligand may be the most reliable choice. For more complex substrates or reactions where electronic effects are paramount, the nuanced control offered by a non-symmetrical ligand may be the key to unlocking superior results. The future of ligand design will undoubtedly involve a continued exploration of both philosophies, leading to even more powerful and selective catalysts for the synthesis of the molecules that shape our world.

References

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS, 101(16), 5723–5726. [Available at: [Link]]

  • Brown, J. M., & Guiry, P. J. (2014). Quinap and Congeners: Atropos PN ligands for Asymmetric Catalysis. ACS Catalysis, 4(6), 2035-2045. [Available at: [Link]]

  • Imamoto, T., et al. (2000). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 122(38), 9206–9218. [Available at: [Link]]

  • Pfaltz, A. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS. [Available at: [Link]]

  • Chiralpedia. (n.d.). Stereoselective Cyclopropanation Reactions. [Available at: [Link]]

  • Gade, L. H., et al. (2007). C1-symmetric versus C2-symmetric ligands in enantioselective copper-bis(oxazoline)-catalyzed cyclopropanation reactions. Chemistry, 13(31), 8830-9. [Available at: [Link]]

  • Stoltz, B. M., et al. (2016). Mechanistic investigations into the palladium-catalyzed decarboxylative allylic alkylation of ketone enolates using the PHOX ligand architecture. ResearchGate. [Available at: [Link]]

  • Fraunhoffer, K. J., et al. (2007). C1-Symmetric Versus C2-Symmetric Ligands in Enantioselective Copper–Bis(oxazoline)‐Catalyzed Cyclopropanation Reactions. ResearchGate. [Available at: [Link]]

  • Zhang, X. (2012). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Available at: [Link]]

  • White, M. C., et al. (2016). Asymmetric Allylic C–H Alkylation via Palladium (II)/cis-ArSOX Catalysis. PMC. [Available at: [Link]]

  • Blacker, A. J., et al. (2007). Highly Efficient Asymmetric Hydrogenation of 2-Methylenesuccinamic Acid Using a Rh-DuPHOS Catalyst. ResearchGate. [Available at: [Link]]

  • Stoltz, B. M., et al. (2015). A new class of non-C2-symmetric ligands for oxidative and redox-neutral palladium-catalyzed asymmetric allylic alkylations of 1,3-diketones. PubMed. [Available at: [Link]]

  • Oestreich, M., & Wöste, T. H. (2011). BINAP versus BINAP(O) in asymmetric intermolecular Mizoroki-Heck reactions: substantial effects on selectivities. PubMed. [Available at: [Link]]

  • Landis, C. R., et al. (2002). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society, 124(28), 8310–8319. [Available at: [Link]]

  • Guiry, P. J., et al. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(12), 7239–7317. [Available at: [Link]]

  • Lebel, H., & Charette, A. B. (2004). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 104(5), 2339–2372. [Available at: [Link]]

  • Börner, A., et al. (2007). Rhodium-Complex-Catalyzed Asymmetric Hydrogenation: Transformation of Precatalysts into Active Species. ResearchGate. [Available at: [Link]]

  • Wiley-VCH. (2007). Asymmetric Cyclopropanation. [Available at: [Link]]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Asymmetric Synthesis: The Role of BINAP in Catalysis and Chemical Development. [Available at: [Link]]

  • Schneider, C., et al. (2023). Trading Symmetry for Stereoinduction in Tetradentate, non-C2-Symmetric Fe(II)-Complexes for Asymmetric Catalysis. PubMed. [Available at: [Link]]

  • Gevorgyan, V., & Cheung, P. S. (n.d.). ALLYLIC FUNCTIONALIZATION REACTIONS ENABLED BY PHOTOINDUCED RADICAL GENERATION OF π-ALLYLPALLADIUM. [Available at: [Link]]

  • Szekely, A., et al. (2016). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. ResearchGate. [Available at: [Link]]

  • Li, X., et al. (2020). Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities. Accounts of Chemical Research, 53(11), 2547–2562. [Available at: [Link]]

  • Tanner, D. A., et al. (1998). A comparative Study of C2-Symmetric Bis(aziridine) Ligands in Some Transition Metal-Mediated Asymmetric Transformations. DTU Research Database. [Available at: [Link]]

  • Bäckvall, J.-E., et al. (2011). Palladium Catalyzed Allylic C-H Alkylation A Mechanistic Perspective. Molecules, 16(1), 948-968. [Available at: [Link]]

  • Szekely, A., et al. (2016). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. MDPI. [Available at: [Link]]

  • Pfaltz, A. (1996). Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric Semicorrins and Bisoxazolines to Non-Symmetric Phosphinooxazolines. ResearchGate. [Available at: [Link]]

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Predicting the Efficiency of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, particularly in the highly competitive arena of kinase inhibitors, the ability to accurately predict the therapeutic efficiency of novel chemical entities is paramount. The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. However, synthesizing and testing a vast array of derivatives is a resource-intensive endeavor. This guide provides a comprehensive comparison of computational modeling techniques to predict the efficiency of these derivatives, offering a strategic approach to prioritize synthesis and experimental validation. We will delve into the causality behind the selection of these in silico methods, grounded in years of field-proven insights, and provide detailed, self-validating protocols.

The Rationale for a Multi-Faceted Computational Approach

A singular computational method rarely provides a complete picture of a molecule's potential. By integrating orthogonal techniques, we can build a more robust and predictive model of inhibitor efficiency. For the 6,7-dihydro-5H-cyclopenta[b]pyridine series, a combination of ligand-based and structure-based methods is recommended. This dual approach allows us to leverage information from known active compounds while also exploring the specific interactions within the target kinase's binding site.

Our comparative guide will focus on three core computational strategies:

  • Quantitative Structure-Activity Relationship (QSAR): A ligand-based method to correlate the physicochemical properties of the derivatives with their biological activity.

  • Molecular Docking: A structure-based technique to predict the preferred binding orientation and affinity of the derivatives to a target kinase.

  • Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-protein complex and refine our understanding of the binding interactions over time.

The following sections will provide a detailed, step-by-step methodology for each of these techniques, followed by a comparative analysis to guide your research efforts.

Methodologies: A Practical Guide for In Silico Efficiency Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling

Expertise & Experience: QSAR models are invaluable for identifying the key molecular descriptors that govern the biological activity of a series of compounds. For the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), is particularly powerful as it considers the three-dimensional arrangement of molecular fields.[1]

Trustworthiness: A robust QSAR model must be rigorously validated to ensure its predictive power. This is achieved through internal and external validation techniques, including leave-one-out cross-validation (q²) and prediction of the activity of an external test set (r²_pred). A high correlation between predicted and experimental activities for the test set is a hallmark of a reliable model.[2]

Experimental Protocol: 3D-QSAR Workflow

  • Data Set Preparation:

    • Compile a dataset of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives with experimentally determined biological activity (e.g., IC₅₀ values against a specific kinase).

    • Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%). The test set should not be used in model generation and serves as an independent validation.

  • Molecular Modeling and Alignment:

    • Generate 3D structures of all derivatives and optimize their geometries using a suitable computational chemistry software package.

    • Align the molecules based on a common substructure, in this case, the 6,7-dihydro-5H-cyclopenta[b]pyridine core. This step is critical for the quality of the 3D-QSAR model.

  • Calculation of Molecular Fields (CoMFA/CoMSIA):

    • Place the aligned molecules in a 3D grid.

    • For CoMFA, calculate the steric and electrostatic fields at each grid point.

    • For CoMSIA, in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

  • Partial Least Squares (PLS) Analysis:

    • Use PLS regression to correlate the calculated molecular fields (independent variables) with the biological activity (dependent variable) for the training set.

    • The output is a QSAR equation that can be used to predict the activity of new compounds.

  • Model Validation:

    • Perform leave-one-out cross-validation to assess the internal consistency of the model (q²).

    • Use the generated model to predict the activity of the test set compounds and calculate the predictive r-squared (r²_pred). A model with q² > 0.5 and r²_pred > 0.6 is generally considered predictive.

Visualization of QSAR Workflow

QSAR_Workflow cluster_data Data Preparation cluster_modeling Molecular Modeling cluster_analysis QSAR Analysis cluster_validation Model Validation Data_Collection Compile Dataset (IC50 values) Data_Split Split into Training and Test Sets Data_Collection->Data_Split Structure_Gen Generate 3D Structures Data_Split->Structure_Gen Alignment Align Molecules Structure_Gen->Alignment Field_Calc Calculate Molecular Fields (CoMFA/CoMSIA) Alignment->Field_Calc PLS PLS Analysis Field_Calc->PLS Internal_Val Internal Validation (q²) PLS->Internal_Val External_Val External Validation (r²_pred) Internal_Val->External_Val Prediction Predict Activity of New Compounds External_Val->Prediction

Caption: Workflow for 3D-QSAR model development and validation.

Molecular Docking

Expertise & Experience: Molecular docking predicts how a small molecule binds to the active site of a protein. For kinase inhibitors, this is crucial for understanding the interactions with key residues in the ATP-binding pocket, such as the hinge region.[3] The choice of docking software and scoring function is critical and should be validated by redocking a known co-crystallized ligand.

Trustworthiness: The reliability of a docking protocol is established by its ability to reproduce the binding pose of a known inhibitor within the crystal structure of the target kinase. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[4]

Experimental Protocol: Molecular Docking Workflow

  • Target Protein Preparation:

    • Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate 3D structures of the 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

    • Assign appropriate protonation states and charges to the ligands.

  • Docking Simulation:

    • Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligands into the defined binding site of the target protein.

    • The program will generate multiple binding poses for each ligand.

  • Scoring and Analysis:

    • Rank the generated poses using a scoring function that estimates the binding affinity (e.g., docking score, binding energy).

    • Visually inspect the top-ranked poses to analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein residues.

Visualization of Docking Workflow

Docking_Workflow PDB Obtain Protein Structure (PDB) Prep_Protein Prepare Protein (add hydrogens, remove water) PDB->Prep_Protein Define_Site Define Binding Site Prep_Protein->Define_Site Docking Perform Docking Simulation Define_Site->Docking Ligand_Draw Draw Ligand Structures Prep_Ligand Prepare Ligands (3D generation, assign charges) Ligand_Draw->Prep_Ligand Prep_Ligand->Docking Scoring Score and Rank Poses Docking->Scoring Analysis Analyze Interactions Scoring->Analysis

Caption: Standard workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations

Expertise & Experience: While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view of the protein-ligand complex. This allows for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein over time.[5] This is particularly important for kinase inhibitors, as the flexibility of loops within the active site can significantly impact binding.[6]

Trustworthiness: The stability of the MD simulation is assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation trajectory. A stable trajectory will show these values converging to a plateau.[7]

Experimental Protocol: MD Simulation Workflow

  • System Preparation:

    • Start with the best-ranked docked complex of a 6,7-dihydro-5H-cyclopenta[b]pyridine derivative and the target kinase.

    • Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • Gradually heat the system to physiological temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to calculate RMSD, root-mean-square fluctuation (RMSF) of individual residues, and hydrogen bond occupancy.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of binding affinity.

Visualization of MD Simulation Workflow

MD_Workflow Start_Complex Start with Docked Complex Solvation Solvate and Add Ions Start_Complex->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration System Equilibration (NVT, NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Binding Free Energy) Production_MD->Trajectory_Analysis

Caption: Key steps in a molecular dynamics simulation workflow.

Comparative Analysis of Computational Methods

Method Principle Strengths Limitations Best For
3D-QSAR Correlates 3D molecular properties with biological activity.[1]High-throughput prediction for a congeneric series. Identifies key structural features for activity.Requires a substantial dataset of active compounds. Predictive power is limited to the chemical space of the training set.Rapidly screening large libraries of derivatives and guiding lead optimization.
Molecular Docking Predicts the binding mode and affinity of a ligand to a protein.[3][8]Provides insights into specific protein-ligand interactions. Can be used for virtual screening of compound libraries.Scoring functions can be inaccurate. Protein flexibility is often not fully considered.Prioritizing compounds for experimental testing based on predicted binding affinity and mode.
MD Simulations Simulates the dynamic behavior of a protein-ligand complex over time.[5]Accounts for protein and ligand flexibility. Provides a more accurate estimation of binding free energy. Assesses the stability of the binding pose.Computationally expensive. Requires significant expertise to set up and analyze.In-depth analysis of the binding mechanism of high-priority hits and understanding resistance mutations.

The Synergy of a Combined Approach and Experimental Validation

The true predictive power of computational modeling lies in the integration of these methods. A typical workflow would involve using 3D-QSAR to quickly screen a large virtual library of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. The most promising candidates from the QSAR model would then be subjected to molecular docking to predict their binding modes and rank them based on their docking scores. Finally, the top-ranked compounds from docking would be further investigated using MD simulations to confirm the stability of their binding and refine the binding affinity estimates.

Crucially, all in silico predictions must be validated through experimental testing.[9][10] The computational models can guide the selection of a smaller, more focused set of compounds for synthesis and biological evaluation. The experimental data, in turn, can be used to refine and improve the computational models in an iterative cycle, leading to a more efficient and successful drug discovery campaign.[11]

Conclusion

The computational modeling techniques outlined in this guide provide a powerful and cost-effective strategy for predicting the efficiency of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives as kinase inhibitors. By leveraging the strengths of 3D-QSAR, molecular docking, and molecular dynamics simulations in a synergistic manner, researchers can make more informed decisions about which compounds to prioritize for synthesis and experimental validation. This integrated computational and experimental approach is essential for navigating the complexities of modern drug discovery and accelerating the development of novel therapeutics.

References

  • Experimental validation of in silico target predictions on synergistic protein targets. MedChemComm (RSC Publishing).

  • Experimental validation of in silico target predictions on synergistic protein targets - PMC. (2013). National Center for Biotechnology Information.

  • and 3D-QSAR, molecular docking, and virtual screening of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors. (2022). Journal of Applied Pharmaceutical Science.

  • QSAR analysis for pyrimidine and pyridine derivatives as RIPK2 (receptor interacting protein kinase 2) inhibitors. (2023). ResearchGate.

  • Ligand-based Pharmacophore Modeling; Atom-based 3D-QSAR Analysis and Molecular Docking Studies of Phosphoinositide-Dependent Kinase-1 Inhibitors - PMC. (2014). National Center for Biotechnology Information.

  • Molecular Dynamics Simulation of Bioactive Compounds Against Six Protein Target of Sars-Cov-2 As Covid-19 Antivirus Candidates. (2021). Jurnal Kimia Valensi.

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). ACS Omega.

  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors - PMC. (2022). National Center for Biotechnology Information.

  • Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ. (2020). Journal of the Indian Chemical Society.

  • A Combined Molecular Dynamics and Hydropathic INTeraction (HINT) Approach to Investigate Protein Flexibility: The PPARγ Case Study - PubMed Central. (2024). National Center for Biotechnology Information.

  • In vitro antitumor activity, molecular dynamics simulation, DFT study, ADME prediction, and Eg5 binding of enastron analogues - PMC. (2022). National Center for Biotechnology Information.

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). MDPI.

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. (2016). Green Chemistry.

  • Dibenzepinones, dibenzoxepines and benzosuberones based p38α MAP kinase inhibitors: Their pharmacophore modelling, 3D-QSAR and docking studies. (2019). PubMed.

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine 98.0+%, TCI America™. Fisher Scientific.

  • Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. (2025). PubMed Central.

  • Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. (2025). PubMed.

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. (2025). PubMed.

  • Evaluating Confidence in Toxicity Assessments Based on Experimental Data and In Silico Predictions - PMC. (2021). National Center for Biotechnology Information.

  • Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. (2022). SpringerLink.

  • Identification of mitogen‐activated protein kinase 7 inhibitors from natural products: Combined virtual screening and dynamic simulation studies. (2023). ResearchGate.

  • Molecular Docking Studies of a Cyclic Octapeptide-Cyclosaplin from Sandalwood. (2016). MDPI.

  • Serine/Threonine Protein Kinases as Attractive Targets for Anti-Cancer Drugs—An Innovative Approach to Ligand Tuning Using Combined Quantum Chemical Calculations, Molecular Docking, Molecular Dynamic Simulations, and Network-like Similarity Graphs. (2023). National Center for Biotechnology Information.

  • 3D-QSAR studies on c-Src kinase inhibitors and docking analyses of a potent dual kinase inhibitor of c-Src and c-Abl kinases. PlumX.

  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (2023). National Center for Biotechnology Information.

  • Molecular Dynamics Simulation of Protein and Protein–Ligand Complexes. (2020). SpringerLink.

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2022). National Center for Biotechnology Information.

  • QSAR Studies on Some GSK-3α Inhibitory 6-aryl-pyrazolo (3,4-b) pyridines. (2009). Science Alert.

  • X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. (2021). PubMed.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine, a heterocyclic amine of interest in medicinal chemistry. In the absence of specific regulatory disposal information for this compound, this protocol is grounded in established principles of hazardous waste management for analogous chemical structures, prioritizing safety and environmental responsibility.

The toxicological properties of this compound have not been fully investigated.[1] Therefore, it is imperative to treat this compound as a hazardous substance, exercising caution throughout the handling and disposal process. This guide is designed to provide a clear, step-by-step framework to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Classification

Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on the structure of this compound, which contains a pyridine ring and an amine group, we can infer potential hazards. Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[2][3][4] The hydrochloride salt of a similar compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

Therefore, this compound should be managed as a hazardous chemical waste . According to the Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7] Given the potential for toxicity, treating this compound as hazardous is the most prudent approach.

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling this compound waste. The following PPE should be worn at all times:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[8]

  • Skin Protection: A flame-resistant lab coat and impervious gloves (e.g., nitrile) are required. Ensure gloves are compatible with the solvents used.[3][8]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, or if working outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[8]

Waste Segregation and Containerization

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[6] The following steps outline the correct procedure for segregating and containerizing waste containing this compound.

Table 1: Waste Segregation Guidelines

Waste TypeCompatible ContainerIncompatible with
Solid Waste (e.g., contaminated filter paper, gloves, weighing boats)Lined, puncture-resistant container with a secure lid.Liquids. Do not mix solids with liquid waste.[9]
Liquid Waste (Non-halogenated organic solvent) Glass or polyethylene container with a leak-proof, screw-on cap.[9][10] Do not use metal containers.[10]Acids, bases, and halogenated solvents.[6]
Liquid Waste (Halogenated organic solvent) Glass or polyethylene container with a leak-proof, screw-on cap.[9][10] Do not use metal containers.[10]Acids, bases, and non-halogenated solvents.[6]
Aqueous Waste Glass or polyethylene container with a leak-proof, screw-on cap.[9][10] Do not use metal containers.[10]Organic solvents.
Sharps Waste (e.g., contaminated needles, Pasteur pipettes)Designated sharps container.All other waste streams.
  • Select a Compatible Container: Choose a clean, empty, and compatible container with a secure, screw-on cap.[9] The container material should not react with the waste.[6]

  • Label the Container: Affix a "Hazardous Waste" label to the container.[11][12] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents.

    • The approximate concentration of each component.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

  • Add Waste: Carefully transfer the liquid waste into the container, ensuring not to fill it beyond 90% capacity to allow for expansion.[6][10]

  • Secure the Container: Tightly close the container cap except when adding waste.[9][11]

  • Secondary Containment: Place the waste container in a secondary container, such as a lab tray or bucket, to contain any potential leaks.[9] The secondary container should be able to hold 110% of the volume of the primary container.[9]

On-site Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][12]

  • Location: The SAA should be under the direct control of laboratory personnel and clearly marked with a "Hazardous Waste" sign.[10]

  • Segregation: Store incompatible waste streams separately within the SAA to prevent accidental mixing.[13][14] For example, keep acidic waste away from basic waste.[6]

  • Time and Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[15][16] Once a container is full, it must be moved to a central storage area within three days.[6] Partially filled containers may remain in the SAA for up to one year.[6]

Disposal Procedure

The disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash. [7]

  • Request a Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time, schedule a pickup with your institution's Environmental Health and Safety (EH&S) office or a contracted waste disposal company.[9]

  • Documentation: Complete all necessary waste manifests or online forms as required by your institution and the disposal vendor.

  • Prepare for Transport: Ensure all containers are properly labeled, securely closed, and clean on the outside before the scheduled pickup.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbent material and contaminated items.

    • Place all cleanup materials in a designated hazardous waste container and label it accordingly.

    • Clean the spill area with a suitable decontaminating solution.

  • Major Spills (requiring outside assistance):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or EH&S office.

    • Provide them with as much information as possible about the spilled material.

All materials used to clean up spills of this compound must be disposed of as hazardous waste.[15]

Disposal Workflow Diagram

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 On-site Accumulation cluster_3 Final Disposal Waste Generation Waste Generation Solid Waste Solid Waste Waste Generation->Solid Waste Segregate Liquid Waste Liquid Waste Waste Generation->Liquid Waste Segregate Sharps Waste Sharps Waste Waste Generation->Sharps Waste Segregate Select Container Select Container Solid Waste->Select Container Liquid Waste->Select Container Sharps Waste->Select Container Label Container Label Container Select Container->Label Container Add Waste (<90%) Add Waste (<90%) Label Container->Add Waste (<90%) SAA Storage SAA Storage Add Waste (<90%)->SAA Storage Secondary Containment Secondary Containment SAA Storage->Secondary Containment Schedule Pickup Schedule Pickup Secondary Containment->Schedule Pickup Licensed Disposal Licensed Disposal Schedule Pickup->Licensed Disposal

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.